molecular formula C29H34ClN3O8 B1257883 ATTO 610 NHS-ester

ATTO 610 NHS-ester

Cat. No.: B1257883
M. Wt: 588.0 g/mol
InChI Key: LTARFUQRQOKXLA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

ATTO 610-3 is a pyrrolidinone. It is functionally related to an ATTO 610-2.

Properties

Molecular Formula

C29H34ClN3O8

Molecular Weight

588.0 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[9-(dimethylamino)-11,11-dimethyl-3,4-dihydro-2H-naphtho[2,3-g]quinolin-1-ium-1-yl]butanoate perchlorate

InChI

InChI=1S/C29H34N3O4.ClHO4/c1-29(2)23-17-22(30(3)4)10-9-19(23)15-21-16-20-7-5-13-31(25(20)18-24(21)29)14-6-8-28(35)36-32-26(33)11-12-27(32)34;2-1(3,4)5/h9-10,15-18H,5-8,11-14H2,1-4H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

LTARFUQRQOKXLA-UHFFFAOYSA-M

Canonical SMILES

CC1(C2=CC3=[N+](CCCC3=CC2=CC4=C1C=C(C=C4)N(C)C)CCCC(=O)ON5C(=O)CCC5=O)C.[O-]Cl(=O)(=O)=O

Origin of Product

United States

Foundational & Exploratory

ATTO 610 NHS-Ester: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of ATTO 610 NHS-ester, a fluorescent label widely used in life sciences. This document details its core photophysical properties, experimental protocols for biomolecule conjugation, and its diverse applications.

Core Photophysical Properties

ATTO 610 is a fluorescent label designed for the red spectral region, known for its strong absorption, high fluorescence quantum yield, and significant photostability.[1] These characteristics make it a robust choice for various fluorescence-based applications, including high-sensitivity detection and single-molecule studies.[2] The dye is moderately hydrophilic and carries a net positive charge of +1 after coupling to a substrate.[3][4] It is stable in physiological buffers up to pH 8 but will slowly degrade at higher pH levels.[1][5]

PropertyValueReference
Maximum Excitation Wavelength (λabs) 616 nm[1][3][6]
Maximum Emission Wavelength (λfl) 633 nm[1][3][6]
Molar Extinction Coefficient (εmax) 1.5 x 10^5 M⁻¹ cm⁻¹[1][3]
Fluorescence Quantum Yield (ηfl) 70%[1][3]
Fluorescence Lifetime (τfl) 3.2 ns[1][3]
Correction Factor (CF260) 0.03[1][3]
Correction Factor (CF280) 0.06[1][3]
Molecular Weight (MW) 588.05 g/mol

Experimental Protocols: Biomolecule Labeling

This compound is an amine-reactive dye that readily conjugates with primary amino groups of proteins and other biomolecules to form a stable amide bond.[4][7] The N-hydroxysuccinimidyl (NHS) ester functional group reacts efficiently with non-protonated amino groups, necessitating a slightly alkaline pH for the labeling reaction.[2][7]

Protein Labeling Protocol

This protocol is a general guideline for labeling proteins with this compound. Optimization may be required for specific proteins.

Materials:

  • Protein solution (2-10 mg/mL in amine-free buffer)

  • This compound

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3[3]

  • Purification column (e.g., Sephadex G-25)[7]

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL.[8]

    • Ensure the protein solution is free of amine-containing substances like Tris or glycine.[3] If necessary, dialyze the protein against PBS.[3]

    • Adjust the pH of the protein solution to 8.0-9.0 if it is below 8.0.[8]

  • Dye Solution Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[8]

  • Conjugation Reaction:

    • The optimal dye-to-protein molar ratio varies depending on the protein. A starting point of a 2-fold molar excess of the dye for smaller proteins and a ratio of 8 or higher for antibodies is recommended.[3]

    • Add the calculated amount of the dye stock solution to the protein solution while gently stirring.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.[7]

    • The first colored band to elute is the dye-protein conjugate.[7] A second, slower-moving band corresponds to the free hydrolyzed dye.[7]

  • Storage:

    • Store the purified conjugate under the same conditions as the unlabeled protein. For storage at 4°C, 2 mM sodium azide can be added as a preservative.[7] The dye itself should be stored at -20°C and protected from light.[3]

Oligonucleotide Labeling Protocol

This protocol provides a general procedure for labeling amino-modified oligonucleotides.

Materials:

  • Amino-modified oligonucleotide (0.1 mM in carbonate buffer)

  • This compound

  • Anhydrous DMF

  • Carbonate buffer (0.2 M, pH 8-9)[3]

Procedure:

  • Oligonucleotide Preparation:

    • Prepare a 0.1 mM solution of the amino-modified oligonucleotide in carbonate buffer (pH 8-9).[3]

  • Dye Solution Preparation:

    • Prepare a 5 mg/mL solution of this compound in anhydrous DMF.[3]

  • Conjugation Reaction:

    • Add approximately 30 µL of the label solution to 50 µL of the oligonucleotide solution.[3]

    • Incubate the reaction at room temperature for 2 hours with shaking.[3] For longer reaction times, the pH should be lowered to 7-7.5.[3]

  • Purification:

    • Separate the labeled oligonucleotide from the free dye using gel filtration or reversed-phase HPLC.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the fundamental principles and workflows associated with this compound.

Fluorescence_Principle cluster_ground Ground State (S0) cluster_excited Excited State (S1) S0 Molecule at Ground State S1 Molecule at Excited State S0->S1 Excitation (Absorption of Photon) S1->S0 Emission (Release of Photon) Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage Protein Prepare Protein Solution (Amine-free buffer, pH 8.0-9.0) Mix Mix Protein and Dye Solutions Protein->Mix Dye Prepare this compound Solution (Anhydrous DMSO/DMF) Dye->Mix Incubate Incubate at Room Temperature Mix->Incubate Purify Purify using Gel Filtration Incubate->Purify Store Store Conjugate Purify->Store NHS_Ester_Reaction Reactants This compound + Protein-NH2 (pH 8.0-9.0) Products ATTO 610-CO-NH-Protein (Stable Amide Bond) + N-Hydroxysuccinimide Reactants->Products Covalent Bond Formation

References

ATTO 610 NHS-ester: A Technical Guide to Quantum Yield and Photostability for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the quantum yield and photostability of ATTO 610 NHS-ester, a fluorescent dye widely utilized in biological research and drug development. This document details the core photophysical properties, experimental protocols for its use and characterization, and a practical application in studying cellular signaling pathways.

Core Photophysical Properties of ATTO 610

ATTO 610 is a fluorescent label characterized by its strong absorption, high fluorescence quantum yield, and notable photostability, making it a robust tool for various fluorescence-based assays.[1][2][3][4] The N-hydroxysuccinimide (NHS) ester reactive group allows for the covalent labeling of primary and secondary amines in biomolecules such as proteins and nucleic acids.[5]

The key quantitative characteristics of ATTO 610 are summarized in the table below.

PropertyValueReference
Quantum Yield (η) 70%[1][2][3][6]
Absorption Maximum (λabs) 616 nm[2][3][6]
Emission Maximum (λfl) 633 nm[2][3][6]
Molar Extinction Coefficient (ε) 1.5 x 10^5 M⁻¹cm⁻¹[1][2][3]
Fluorescence Lifetime (τfl) 3.2 ns[1][2][3]

Photostability Profile

ATTO 610 is consistently described as having high photostability, a critical feature for imaging applications that require prolonged or intense illumination, such as confocal microscopy and single-molecule studies.[1][2][3][4][7][8] While a standardized, quantitative measure of photobleaching quantum yield is not consistently published across manufacturers, its superior performance compared to older generations of fluorescent dyes is well-established.[7][8] The rigid molecular structure of ATTO dyes contributes to their enhanced stability.[7]

For researchers requiring precise quantitative data on photostability under their specific experimental conditions (e.g., laser power, illumination duration, buffer composition), it is recommended to perform a photobleaching assay. A general protocol for such a measurement is provided in Section 4.2.

Application in Cell Signaling Analysis: EGFR Pathway

A prime application for this compound is in the study of cellular signaling pathways through immunofluorescence. By conjugating the dye to a specific antibody, researchers can visualize the localization and dynamics of target proteins. A relevant example is the study of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial in cell proliferation and is often dysregulated in cancer.[9][10]

EGFR Signaling Pathway Overview

The binding of Epidermal Growth Factor (EGF) to EGFR triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events.[9] Key pathways activated include the RAS-RAF-MEK-ERK pathway, which primarily regulates cell proliferation, and the PI3K-AKT pathway, which is central to cell survival.[10] The visualization of EGFR localization and trafficking upon EGF stimulation can provide insights into the activation state of this pathway.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS Recruits PI3K PI3K Dimerization->PI3K Recruits Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates to AKT AKT PI3K->AKT Activates Survival Cell Survival AKT->Survival Proliferation Cell Proliferation Nucleus->Proliferation

A simplified diagram of the EGFR signaling cascade.

Experimental Protocols

Protocol for Labeling Anti-EGFR Antibody with this compound

This protocol outlines the steps for conjugating this compound to a primary antibody against EGFR.

Antibody_Labeling_Workflow start Start prep_ab Prepare Antibody (in amine-free buffer, pH 8.0-8.5) start->prep_ab prep_dye Prepare this compound (dissolve in anhydrous DMSO/DMF) start->prep_dye reaction Mix Antibody and Dye (incubate for 1 hour at RT, protected from light) prep_ab->reaction prep_dye->reaction purification Purify Conjugate (e.g., gel filtration column) reaction->purification characterization Characterize Conjugate (determine Degree of Labeling) purification->characterization end End characterization->end Photostability_Workflow start Start prep_sample Prepare Sample (e.g., ATTO 610-labeled antibody on a slide) start->prep_sample acquire_initial Acquire Initial Image (t=0) prep_sample->acquire_initial continuous_illumination Continuous Illumination (constant laser power) acquire_initial->continuous_illumination acquire_series Acquire Time-lapse Series (at defined intervals) continuous_illumination->acquire_series analyze Analyze Fluorescence Intensity (measure decay over time) acquire_series->analyze calculate Calculate Photobleaching Rate (e.g., half-life) analyze->calculate end End calculate->end Immunofluorescence_Workflow start Start culture_cells Culture and Seed Cells (on coverslips) start->culture_cells cell_treatment Cell Treatment (e.g., with EGF) culture_cells->cell_treatment fixation Fixation (e.g., with 4% PFA) cell_treatment->fixation permeabilization Permeabilization (e.g., with Triton X-100) fixation->permeabilization blocking Blocking (e.g., with BSA) permeabilization->blocking primary_ab Primary Antibody Incubation (ATTO 610-anti-EGFR) blocking->primary_ab washing1 Wash primary_ab->washing1 mounting Mount Coverslip washing1->mounting imaging Fluorescence Microscopy mounting->imaging end End imaging->end

References

The Application of ATTO 610 NHS-Ester in Advanced Biological Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

ATTO 610 NHS-ester has emerged as a powerful tool in biological research, offering a bright and photostable fluorescent label for the comprehensive analysis of biomolecules. This technical guide delves into the core applications of this compound, providing detailed methodologies and quantitative data to empower researchers in their experimental design and execution. From fundamental antibody labeling to advanced single-molecule imaging, this compound facilitates a deeper understanding of complex biological processes.

Core Properties and Spectroscopic Data of ATTO 610

ATTO 610 is a fluorescent label that operates in the red spectral region. Its key characteristics include strong absorption, high fluorescence quantum yield, and significant thermal and photo-stability, making it an ideal candidate for high-sensitivity detection, including single-molecule studies.[1][2][3] The N-hydroxysuccinimidyl (NHS) ester reactive group allows for the straightforward covalent labeling of primary and secondary amine groups present in proteins, antibodies, and other biomolecules.[2][3][4]

PropertyValueReference
Excitation Maximum (λabs) 616 nm[3]
Emission Maximum (λfl) 633 nm[3]
Molar Extinction Coefficient (εmax) 1.5 x 10^5 M-1 cm-1[3]
Fluorescence Quantum Yield (ηfl) 70%[3]
Fluorescence Lifetime (τfl) 3.2 ns[3]
Molecular Weight (MW) 588.05 g/mol

Experimental Protocols

I. Labeling of Proteins and Antibodies with this compound

This protocol outlines the covalent conjugation of this compound to proteins and antibodies. The NHS-ester reacts with primary amine groups, such as the ε-amino group of lysine residues, to form a stable amide bond.[5]

Materials:

  • Protein or antibody of interest (2 mg/mL in amine-free buffer)

  • This compound

  • Amine-free, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Bicarbonate buffer (0.1 M, pH 8.3)

  • Phosphate-buffered saline (PBS)

  • Gel filtration column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Dissolve the protein or antibody in bicarbonate buffer at a concentration of 2 mg/mL. If the protein solution contains amine-containing buffers like Tris, it must be dialyzed against PBS prior to labeling.[5]

  • Dye Solution Preparation: Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 2 mg/mL.[5]

  • Conjugation Reaction: Add a 2- to 10-fold molar excess of the reactive dye solution to the protein solution. The optimal dye-to-protein ratio should be determined empirically for each protein. For antibodies, a starting molar ratio of 8:1 (dye:antibody) is recommended.[5]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.[5]

  • Purification: Separate the labeled protein from unreacted dye using a gel filtration column pre-equilibrated with PBS. The first colored band to elute is the ATTO 610-conjugated protein.[5]

  • Storage: Store the purified conjugate at 4°C for short-term storage or at -20°C for long-term storage. Protect from light.[5]

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Storage Protein Protein/Antibody in Amine-Free Buffer (pH 8.3) Mix Mix & Incubate (1 hr, RT) Protein->Mix ATTO610 This compound in DMF/DMSO ATTO610->Mix Purify Gel Filtration (e.g., Sephadex G-25) Mix->Purify Store Store Conjugate (4°C or -20°C, protected from light) Purify->Store

Workflow for Labeling Proteins and Antibodies with this compound.
II. Immunofluorescence Staining of Fixed Cells

This protocol describes the use of ATTO 610-conjugated secondary antibodies for the detection of target antigens in fixed cells.

Materials:

  • Cells cultured on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (for permeabilization)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (specific to the target antigen)

  • ATTO 610-conjugated secondary antibody (specific to the primary antibody host species)

  • Mounting medium with antifade reagent

Procedure:

  • Cell Fixation: Fix cells with 4% PFA in PBS for 15 minutes at room temperature.[6]

  • Permeabilization (for intracellular antigens): If targeting an intracellular antigen, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[6]

  • Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 30 minutes at room temperature.[6]

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate with the cells for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the ATTO 610-conjugated secondary antibody in blocking buffer (a starting concentration of 1-5 µg/mL is recommended, but should be optimized) and incubate for 1 hour at room temperature, protected from light.[6]

  • Final Washes: Wash the cells three times with PBS for 5 minutes each, protected from light.[6]

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

G Fix Cell Fixation (4% PFA) Perm Permeabilization (0.1% Triton X-100) Fix->Perm Block Blocking (1% BSA) Perm->Block PrimaryAb Primary Antibody Incubation Block->PrimaryAb Wash1 Wash (3x PBS) PrimaryAb->Wash1 SecondaryAb ATTO 610 Secondary Ab Incubation (in dark) Wash1->SecondaryAb Wash2 Wash (3x PBS, in dark) SecondaryAb->Wash2 Mount Mount Coverslip Wash2->Mount

Experimental Workflow for Immunofluorescence Staining.
III. Fluorescent Western Blotting

This protocol provides a general procedure for using ATTO 610-conjugated secondary antibodies in Western blotting for the detection of specific proteins.

Materials:

  • Protein lysate

  • SDS-PAGE gel and electrophoresis apparatus

  • Transfer apparatus and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody

  • ATTO 610-conjugated secondary antibody

  • Tris-buffered saline with Tween 20 (TBST)

  • Fluorescent imaging system

Procedure:

  • Protein Separation and Transfer: Separate protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[7]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer, typically for 1 hour at room temperature or overnight at 4°C.[7]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.[7]

  • Secondary Antibody Incubation: Incubate the membrane with the ATTO 610-conjugated secondary antibody, diluted in blocking buffer (typically 1:5,000 to 1:20,000), for 1 hour at room temperature, protected from light.[2]

  • Final Washes: Wash the membrane three times with TBST for 10 minutes each, protected from light.[2]

  • Imaging: Image the blot using a fluorescent imaging system with appropriate excitation and emission filters for ATTO 610 (e.g., excitation around 610-630 nm and emission around 635-670 nm).[7]

Advanced Applications of this compound

Single-Molecule Tracking of EGFR Signaling

ATTO 610's high photostability and brightness make it an excellent choice for single-molecule tracking (SMT) studies. A prominent application is the investigation of Epidermal Growth Factor Receptor (EGFR) signaling. By labeling Epidermal Growth Factor (EGF) with ATTO 610, researchers can directly visualize the binding of individual EGF molecules to EGFR on the surface of living cells, and track their diffusion and dimerization, which are critical early events in signal transduction.[8][9][10]

The binding of EGF to EGFR induces a conformational change, leading to receptor dimerization and subsequent autophosphorylation of the intracellular kinase domains. This initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which regulate cell proliferation, survival, and differentiation.[11]

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGF ATTO 610-EGF EGFR EGFR Monomer EGF->EGFR Binding EGFR_dimer EGFR Dimer EGFR->EGFR_dimer Dimerization Grb2 Grb2 EGFR_dimer->Grb2 Phosphorylation & Recruitment PI3K PI3K EGFR_dimer->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf AKT AKT PI3K->AKT MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival AKT->Survival

Simplified EGFR Signaling Pathway Visualized with ATTO 610-EGF.

Conclusion

This compound is a versatile and robust fluorescent probe that is indispensable for a wide range of applications in modern biological research. Its exceptional photophysical properties, coupled with the straightforward and efficient NHS-ester conjugation chemistry, enable the precise and sensitive detection of biomolecules in various experimental contexts. From routine immunofluorescence and Western blotting to cutting-edge single-molecule tracking, this compound provides researchers with a powerful tool to unravel the intricacies of cellular function and signaling pathways, ultimately advancing our understanding of life at the molecular level.

References

ATTO 610 NHS-Ester: A Technical Guide to Fluorescence Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the ATTO 610 NHS-ester, a fluorescent label widely used in life sciences for the modification of biomolecules. It details the core principles of its labeling chemistry, experimental protocols, and key photophysical properties, offering a technical resource for its application in research and drug development.

Core Principle of Fluorescence Labeling

This compound is an amine-reactive fluorescent dye. The labeling principle is based on the reaction of the N-hydroxysuccinimide (NHS) ester functional group with primary amino groups present in biomolecules such as proteins, peptides, and amino-modified oligonucleotides.[1][2][3][4] This reaction, which occurs under mild alkaline conditions (optimally at a pH of 8.3-8.5), results in the formation of a stable, covalent amide bond between the ATTO 610 dye and the target molecule.[2][3][5] The primary targets for this labeling reaction on proteins are the ε-amino groups of lysine residues.[6][7]

It is crucial to control the pH of the reaction. At a low pH, the amino group is protonated, rendering it unreactive.[2][3][4] Conversely, at a higher pH, the NHS ester is prone to hydrolysis, which competes with the desired labeling reaction and can reduce efficiency.[1][8][9] Therefore, maintaining the recommended pH is a critical step for successful conjugation.[6]

The ATTO 610 dye itself is a cationic and moderately hydrophilic molecule, which, after coupling, imparts a net positive charge of +1 to the labeled substrate.[9][10] It is characterized by strong absorption, high fluorescence quantum yield, and high photostability.[8][9][10][11][12] However, it is sensitive to high pH and will slowly degrade at pH values above 8.[9][10][11][12]

Quantitative Data

The photophysical properties of ATTO 610 are summarized in the table below. These characteristics make it a robust fluorescent probe for various applications, including high-sensitivity detection and single-molecule studies.[8][9]

PropertyValueReference(s)
Molecular Weight (NHS-ester)588.05 g/mol [10][13]
Absorption Maximum (λabs)616 nm[9][10][14][15]
Molar Extinction Coefficient (εmax)1.5 x 10⁵ M⁻¹ cm⁻¹[8][9][10][15][16]
Emission Maximum (λfl)633 nm[9][10][14][15][16]
Fluorescence Quantum Yield (ηfl)70%[8][9][10][15][16]
Fluorescence Lifetime (τfl)3.2 ns[9][10][15][16]
Correction Factor (CF260)0.03[9][10][15]
Correction Factor (CF280)0.06[9][10][15]

Experimental Protocols

Below are detailed methodologies for labeling proteins and oligonucleotides with this compound.

Protein Labeling Protocol

This protocol is a general guideline for labeling proteins with this compound. The optimal dye-to-protein ratio may need to be determined empirically for each specific protein.[10]

1. Preparation of Reagents:

  • Protein Solution: Dissolve the protein in a bicarbonate buffer (0.1 M, pH 8.3) at a concentration of 2 mg/mL.[10] The protein solution must be free of amine-containing substances like Tris, glycine, or ammonium salts.[6][10] If the protein is in a Tris buffer, it should be dialyzed against PBS.[10]

  • This compound Solution: Immediately before use, dissolve the this compound in anhydrous, amine-free DMF or DMSO to a concentration of 2 mg/mL.[8][10]

2. Labeling Reaction:

  • Add a twofold molar excess of the reactive dye solution to the protein solution.[10] The optimal molar ratio can vary depending on the protein.[10]

  • Incubate the reaction mixture for 30 to 60 minutes at room temperature with constant or repeated stirring.[10]

3. Purification of the Labeled Protein:

  • Separate the labeled protein from the unreacted dye using gel permeation chromatography (e.g., Sephadex™ G-25).[10]

  • Equilibrate the column with a suitable buffer, such as a phosphate buffer (pH 7.2, 22 mM).[10]

  • Elute the conjugate with the same buffer. The first fluorescent band to elute is typically the labeled protein, followed by a second band of the free dye.[7][10]

  • For dilute samples, extensive dialysis can be used for purification, although it is generally less efficient.[10]

Oligonucleotide Labeling Protocol

This protocol is designed for labeling amino-modified oligonucleotides.

1. Preparation of Reagents:

  • Oligonucleotide Solution: Prepare a 0.1 mM solution of the amino-modified oligonucleotide in a carbonate buffer (0.2 M, pH 8-9).[10]

  • This compound Solution: Prepare a 5 mg/mL solution of the activated label in anhydrous DMF.[10]

2. Labeling Reaction:

  • Add approximately 50 µL of the oligonucleotide solution to 30 µL of the label solution.[10]

  • Incubate the reaction at room temperature for 2 hours with shaking.[10] For longer reaction times, the pH should be lowered to 7-7.5.[10]

3. Purification of the Labeled Oligonucleotide:

  • The conjugated oligonucleotide can be separated from the free dye using gel filtration or reversed-phase HPLC.[10]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core principles and workflows described in this guide.

G This compound Labeling Principle cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products ATTO_610_NHS_Ester ATTO 610 NHS-Ester Labeled_Biomolecule Fluorescently Labeled Biomolecule (Stable Amide Bond) ATTO_610_NHS_Ester->Labeled_Biomolecule Biomolecule Biomolecule with Primary Amine (e.g., Protein) Biomolecule->Labeled_Biomolecule Conditions pH 8.3 - 8.5 Room Temperature Conditions->Labeled_Biomolecule facilitates NHS_byproduct N-hydroxysuccinimide (Byproduct) Labeled_Biomolecule->NHS_byproduct releases

Caption: Principle of this compound labeling of biomolecules.

G General Experimental Workflow for Protein Labeling Start Start: Prepare Reagents Dissolve_Protein 1. Dissolve Protein in Amine-Free Buffer (pH 8.3) Start->Dissolve_Protein Dissolve_Dye 2. Dissolve this compound in Anhydrous DMF/DMSO Start->Dissolve_Dye Mix 3. Mix Protein and Dye Solutions Dissolve_Protein->Mix Dissolve_Dye->Mix Incubate 4. Incubate at Room Temperature (30-60 min) Mix->Incubate Purify 5. Purify via Gel Filtration Incubate->Purify Collect 6. Collect Labeled Protein Purify->Collect End End: Labeled Protein Collect->End

Caption: Workflow for labeling proteins with this compound.

References

An In-depth Technical Guide to the Hydrophilicity and Application of ATTO 610 NHS-ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrophilic properties and practical applications of the fluorescent dye ATTO 610 N-hydroxysuccinimidyl (NHS)-ester. Designed for professionals in research and drug development, this document details the dye's physicochemical characteristics, offers structured protocols for its use in bioconjugation, and presents visual workflows for common experimental setups.

Core Properties of ATTO 610 NHS-ester

ATTO 610 is a fluorescent label belonging to the new generation of dyes developed for the red spectral region. It is characterized by its strong absorption, high fluorescence quantum yield, and notable photostability.[1][2][3][4] The NHS-ester reactive group allows for the covalent attachment of the dye to primary amino groups on biomolecules such as proteins, antibodies, and amino-modified oligonucleotides.

Hydrophilicity

This compound is consistently described as a "moderately hydrophilic" dye with "good water solubility".[3][4] This characteristic is advantageous for the labeling of biomolecules in aqueous buffer systems, as it reduces the likelihood of aggregation and precipitation of the labeled conjugate. After conjugation, the dye imparts a net electrical charge of +1, a feature of its cationic nature.[1][5] While a quantitative measure of hydrophilicity, such as an octanol-water partition coefficient (LogP), is not publicly available, its solubility in polar solvents and successful application in aqueous labeling reactions underscore its hydrophilic character.

Physicochemical and Optical Properties

A summary of the key quantitative properties of this compound is provided in the table below, offering a clear comparison of its characteristics.

PropertyValueReference(s)
Molecular Weight 588.05 g/mol [5]
Appearance Powder[5]
Solubility Soluble in polar solvents (DMF, DMSO, acetonitrile)[4][6]
Absorption Maximum (λabs) 616 nm[1][3]
Emission Maximum (λfl) 633 nm[1][3]
Molar Extinction Coefficient (εmax) 1.5 x 105 M-1cm-1[1][3]
Fluorescence Quantum Yield (ηfl) 70%[1][3]
Fluorescence Lifetime (τfl) 3.2 ns[1]
Correction Factor (CF260) 0.03[1]
Correction Factor (CF280) 0.06[1]
Stability

This compound exhibits good thermal and photostability.[3] It is stable in physiological buffers up to a pH of 8.[3][4] However, at pH values above 8, the dye begins to slowly degrade.[3][4] The NHS-ester itself is susceptible to hydrolysis, particularly at higher pH, which competes with the amine-labeling reaction.[4][7] Therefore, it is crucial to prepare solutions of the NHS-ester immediately before use and to work with anhydrous, amine-free solvents.[4]

Experimental Protocols

General Protein and Antibody Labeling

This protocol outlines the general steps for the covalent labeling of proteins and antibodies with this compound.

Materials:

  • Protein or antibody solution (amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous, amine-free DMSO or DMF

  • 1 M Sodium bicarbonate buffer, pH 8.3

  • Gel filtration column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.2

Procedure:

  • Protein Preparation: Dissolve the protein or antibody in a suitable buffer, such as PBS. If the buffer contains primary amines (e.g., Tris), dialyze the protein against PBS. Adjust the protein concentration to 2 mg/mL.[1]

  • pH Adjustment: Add 0.1 mL of 1 M sodium bicarbonate buffer (pH 8.3) for each 1 mL of protein solution to raise the pH of the reaction mixture. The optimal pH for the labeling reaction is between 8.0 and 9.0.[7]

  • Dye Preparation: Immediately before use, dissolve the this compound in anhydrous, amine-free DMSO or DMF to a concentration of 2 mg/mL.[1]

  • Labeling Reaction: Add a 2 to 10-fold molar excess of the reactive dye to the protein solution. The optimal dye-to-protein ratio will vary depending on the protein and should be determined empirically.[1][5]

  • Incubation: Incubate the reaction mixture for 30 to 60 minutes at room temperature with constant stirring.[1]

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column equilibrated with PBS (pH 7.2). The first colored band to elute is the labeled protein.[1]

Immunofluorescence Staining of Fixed Cells

This protocol describes the use of ATTO 610-conjugated antibodies for the immunofluorescent staining of fixed cells for microscopy.

Materials:

  • Cells cultured on coverslips

  • 4% Paraformaldehyde in PBS (Fixation Buffer)

  • 0.1% Triton X-100 in PBS (Permeabilization Buffer, for intracellular targets)

  • 1% BSA in PBS (Blocking Buffer)

  • ATTO 610-conjugated primary or secondary antibody

  • PBS

  • Mounting medium

Procedure:

  • Cell Fixation: Wash cells with PBS and then fix with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[8]

  • Washing: Wash the fixed cells three times with PBS for 5 minutes each.[8]

  • Permeabilization (if required): For intracellular targets, incubate the cells with Permeabilization Buffer for 10-15 minutes at room temperature.[8]

  • Washing: Wash the cells three times with PBS for 5 minutes each.[8]

  • Blocking: Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.[8]

  • Primary Antibody Incubation: If using an ATTO 610-conjugated primary antibody, dilute it in Blocking Buffer and incubate with the cells for 1 hour at room temperature. If using an unlabeled primary antibody, incubate first, wash, and then proceed to the secondary antibody step.

  • Washing: Wash the cells three times with PBS for 5 minutes each.[8]

  • Secondary Antibody Incubation: Dilute the ATTO 610-conjugated secondary antibody in Blocking Buffer and incubate with the cells for 1 hour at room temperature in the dark.[8]

  • Washing: Wash the cells three times with PBS for 5 minutes each in the dark.[8]

  • Mounting: Mount the coverslip onto a microscope slide using a mounting medium.

Visualizations

Amine Labeling Reaction

The following diagram illustrates the fundamental chemical reaction between the this compound and a primary amine on a biomolecule, resulting in a stable amide bond.

G A ATTO 610-NHS Ester C ATTO 610-Biomolecule Conjugate (Stable Amide Bond) A->C + Biomolecule-NH2 pH 8.0-9.0 B Biomolecule-NH2 (e.g., Protein, Oligonucleotide) B->C D N-Hydroxysuccinimide (Byproduct) C->D releases

Caption: Reaction of this compound with a primary amine.

Immunofluorescence Workflow

This diagram outlines the key steps in a typical immunofluorescence staining protocol for fluorescence microscopy.

G A Cell Seeding & Culture B Fixation (e.g., 4% PFA) A->B C Permeabilization (e.g., 0.1% Triton X-100) (Optional, for intracellular targets) B->C D Blocking (e.g., 1% BSA) C->D E Primary Antibody Incubation D->E F Wash E->F G ATTO 610-Secondary Antibody Incubation F->G H Wash G->H I Mounting H->I J Fluorescence Microscopy I->J

Caption: Workflow for immunofluorescence staining.

Conceptual EGFR Signaling Pathway

ATTO 610-labeled ligands or antibodies can be used to study receptor-mediated signaling pathways. The following diagram provides a simplified, conceptual overview of the Epidermal Growth Factor Receptor (EGFR) signaling cascade, a common subject of such studies.

G cluster_0 Cell Membrane cluster_1 Cytoplasm & Nucleus A ATTO 610-EGF (Ligand) B EGFR (Receptor) A->B Binding C Receptor Dimerization & Autophosphorylation B->C D Grb2/SOS C->D E Ras D->E F Raf E->F G MEK F->G H ERK G->H I Transcription Factors H->I J Gene Expression (Proliferation, Survival) I->J

Caption: Conceptual overview of the EGFR signaling pathway.

References

An In-depth Technical Guide to the Solubility of ATTO 610 NHS-ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the solubility characteristics of ATTO 610 NHS-ester, a widely used fluorescent label in life sciences. The information is tailored for researchers, scientists, and professionals in drug development, focusing on practical applications and experimental protocols.

Core Properties of this compound

ATTO 610 is a fluorescent label known for its strong absorption, high fluorescence quantum yield, and significant photostability.[1] It is a cationic dye that carries a net positive charge after coupling to a substrate and is described as moderately hydrophilic.[1][2] The N-hydroxysuccinimidyl (NHS) ester is a reactive moiety that enables the covalent labeling of primary and secondary amino groups in biomolecules such as proteins and oligonucleotides.[3][4]

Solubility of this compound

This compound is soluble in polar organic solvents.[2][3] Due to the reactive nature of the NHS-ester group, it is crucial to use anhydrous (dry) and amine-free solvents to prevent premature hydrolysis and degradation of the dye.[3][4] Contact with water and other OH-containing solvents like ethanol should be avoided for the dye in its reactive form.[3]

Recommended Solvents:

The most commonly recommended solvents for preparing stock solutions of this compound are:

  • Dimethyl Sulfoxide (DMSO) [1][2][3]

  • N,N-Dimethylformamide (DMF) [1][3]

  • Acetonitrile [2][3]

It is critical to use high-purity, anhydrous grades of these solvents, as impurities can react with the NHS-ester, reducing labeling efficiency.[2][4]

Quantitative Solubility and Stock Solution Preparation

While maximum solubility limits are not typically provided, manufacturers offer recommended concentrations for preparing stock solutions for labeling reactions. These concentrations are well within the solubility range and are optimized for subsequent dilution into aqueous reaction buffers.

SolventRecommended Stock ConcentrationSource
DMSO1 mg in 50 - 200 µl[4][5]
2 mg/ml[1]
DMF2 mg/ml[1]
5 mg/ml (for oligonucleotides)[1]
Acetonitrile1 mg in 50 - 200 µl[4]

Note: Stock solutions in anhydrous DMSO or DMF should be prepared fresh before use.[1][3] If storage is necessary, it should be at -20°C, protected from light and moisture.[1][3] Repeated freeze-thaw cycles and exposure to atmospheric moisture should be minimized.[5]

Experimental Protocols

This protocol outlines the standard procedure for labeling proteins with this compound.

  • Protein Preparation:

    • Dissolve the protein in a bicarbonate buffer (0.1 M, pH 8.3) at a concentration of 2 mg/ml.[1]

    • Ensure the buffer is free of amine-containing substances like Tris or glycine.[1] If necessary, dialyze the protein against a suitable buffer like PBS and then adjust the pH.[1]

  • Dye Preparation:

    • Immediately before use, dissolve the this compound in anhydrous, amine-free DMSO or DMF to a concentration of 2 mg/ml.[1]

  • Labeling Reaction:

    • Add the dissolved dye to the protein solution. The molar ratio of dye to protein will need to be optimized, but a starting point is a twofold molar excess of the dye.[1]

    • Incubate the reaction at room temperature for 30 to 60 minutes with gentle stirring.[1]

  • Purification:

    • Separate the labeled protein from the unreacted dye using gel permeation chromatography (e.g., Sephadex™ G-25).[1]

This protocol is adapted for labeling amino-modified oligonucleotides.

  • Oligonucleotide Preparation:

    • Prepare a 0.1 mM solution of the amino-modified oligonucleotide in a carbonate buffer (0.2 M, pH 8-9).[1]

  • Dye Preparation:

    • Prepare a 5 mg/ml solution of this compound in anhydrous DMF.[1]

  • Labeling Reaction:

    • Add approximately 50 µl of the oligonucleotide solution to 30 µl of the dye solution.[1]

    • Incubate at room temperature for 2 hours with shaking.[1]

  • Purification:

    • The labeled oligonucleotide can be purified by gel filtration or reversed-phase HPLC.[1]

Visualizing the Workflow

The following diagram illustrates the general workflow for dissolving and using this compound for protein labeling.

G Workflow for this compound Protein Labeling cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A This compound (Lyophilized Powder) D Dissolve Dye (e.g., 2 mg/ml) A->D B Anhydrous Solvent (DMSO, DMF, or Acetonitrile) B->D C Protein in Amine-Free Buffer (e.g., 0.1 M Bicarbonate, pH 8.3) E Combine Dye and Protein Solution C->E D->E F Incubate (Room Temperature, 30-60 min) E->F G Gel Permeation Chromatography (e.g., Sephadex G-25) F->G H Labeled Protein Conjugate G->H I Unreacted/Hydrolyzed Dye G->I

Caption: A flowchart of the protein labeling process with this compound.

There are no specific signaling pathways directly involving this compound itself, as it is a tool for fluorescently labeling biomolecules. The labeled biomolecule would then be used to study various signaling pathways.

References

ATTO 610 NHS-ester storage and stability conditions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Storage and Stability of ATTO 610 NHS-ester

For researchers, scientists, and professionals in drug development utilizing this compound for fluorescent labeling, a comprehensive understanding of its storage and stability is paramount to ensure experimental success and reproducibility. This guide provides a detailed overview of the core principles and conditions for maintaining the integrity and reactivity of this valuable reagent.

Core Storage and Stability Parameters

This compound is a reactive molecule susceptible to degradation if not handled and stored correctly. The primary factors influencing its stability are temperature, light, and moisture. Adherence to the recommended guidelines is critical for preserving its labeling efficiency.

Quantitative Storage and Stability Data

The following tables summarize the key quantitative data for the storage and stability of this compound in its solid form and as a stock solution.

Table 1: Storage and Stability of Solid this compound

ParameterConditionShelf LifeSource
Storage Temperature≤ -20°CAt least 3 years[1][2][3]
Light ExposureMust be protected from lightNot specified[1][2][3][4]
MoistureMust be protected from moistureNot specified[1][2][3]

Table 2: Storage and Stability of this compound Stock Solutions

ParameterConditionStabilitySource
Recommended SolventsAnhydrous, amine-free DMSO, DMF, or acetonitrileLimited stability; dependent on solvent quality and moisture exposure. Should be prepared fresh.[2][3][4]
Storage Temperature-20°CStable for a "long period of time" when frozen and protected from light, though fresh preparation is advised.[1][5]
Light ExposureMust be protected from lightNot specified[1][4][5]
pH Sensitivity (of dye)Stable up to pH 8.0-8.5; slowly degrades at higher pH.Not applicable to stock solution, but critical for labeling reactions and conjugate stability.[2][4][6]

Experimental Protocols

Accurate and reproducible labeling with this compound relies on carefully executed experimental protocols. Below are methodologies for key applications.

Protein Labeling Protocol

This protocol outlines the general steps for conjugating this compound to proteins.

  • Protein Preparation : Dissolve the protein in a bicarbonate buffer (0.1 M, pH 8.3) at a concentration of approximately 2 mg/mL.[4] It is crucial that the protein solution is free from amine-containing substances such as Tris, glycine, or ammonium salts, as these will compete with the protein for reaction with the NHS-ester.[1][4] If the protein is in a buffer containing amines, it should be dialyzed against a suitable buffer like PBS.[4]

  • Dye Solution Preparation : Immediately before use, dissolve the this compound in an anhydrous and amine-free solvent such as DMF or DMSO to a concentration of about 2 mg/mL.[2][4]

  • Conjugation Reaction : Add a molar excess of the reactive dye solution to the protein solution. A common starting point is a twofold molar excess.[4] The optimal dye-to-protein ratio may need to be determined empirically for each specific protein. The reaction is typically incubated for 30 to 60 minutes at room temperature with constant stirring.[4]

  • Purification of the Conjugate : The labeled protein can be separated from unreacted dye using gel permeation chromatography (e.g., Sephadex G-25) or through extensive dialysis.[1][4]

Oligonucleotide Labeling Protocol

This protocol provides a general method for labeling amino-modified oligonucleotides.

  • Oligonucleotide Preparation : Prepare a 0.1 mM solution of the amino-modified oligonucleotide in a carbonate buffer (0.2 M, pH 8-9).[4]

  • Dye Solution Preparation : Prepare a 5 mg/mL solution of this compound in anhydrous DMF.[4]

  • Conjugation Reaction : Add the oligonucleotide solution to the dye solution and incubate at room temperature for 2 hours with shaking.[4] For longer reaction times, it is recommended to lower the pH to 7-7.5 to minimize hydrolysis of the NHS-ester.[4]

  • Purification : The labeled oligonucleotide can be purified from the free dye using gel filtration or reversed-phase HPLC.[4]

Visualized Workflows and Relationships

Diagrams can aid in understanding the critical workflows and relationships in handling and using this compound.

G cluster_storage Storage of Solid this compound cluster_prep Stock Solution Preparation cluster_labeling Labeling Reaction cluster_conjugate Conjugate Storage storage_conditions Store at <= -20°C Protect from light Protect from moisture dissolve Dissolve in anhydrous, amine-free solvent (DMSO, DMF, Acetonitrile) storage_conditions->dissolve Equilibrate to RT before opening fresh_prep Prepare fresh immediately before use dissolve->fresh_prep reaction React with amine-containing molecule (e.g., protein) at pH 8.0 - 9.0 fresh_prep->reaction conjugate_storage Store conjugate at 4°C (short-term) or -20°C (long-term) Protect from light reaction->conjugate_storage After purification

Caption: Workflow for the storage, preparation, and use of this compound.

G ATTO610 This compound Conjugate ATTO 610-Protein Conjugate ATTO610->Conjugate pH 8.0-9.0 Protein Protein (with Primary Amine) Protein->Conjugate NHS N-Hydroxysuccinimide (byproduct) Conjugate->NHS releases

Caption: Signaling pathway of the this compound conjugation reaction.

References

A Technical Guide to ATTO 610 NHS-Ester: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the fluorescent dye ATTO 610 N-hydroxysuccinimidyl (NHS)-ester, a widely used tool in life sciences for the fluorescent labeling of biomolecules. Designed for researchers, scientists, and drug development professionals, this document details the physicochemical properties of the dye, protocols for its use in labeling proteins, and a visual representation of the experimental workflow.

Core Properties of ATTO 610 NHS-Ester

This compound is a fluorescent label characterized by its strong absorption, high fluorescence quantum yield, and significant photostability.[1] It is a cationic dye that carries a net charge of +1 after conjugation to a substrate.[1] The NHS-ester functional group allows for the straightforward labeling of primary and secondary amino groups, such as those found in proteins and amino-modified oligonucleotides.[2][3]

Quantitative Data Summary

The key quantitative specifications for this compound are summarized in the table below.

PropertyValueReference
Molecular Weight 588.05 g/mol [1][3]
Empirical Formula C₂₉H₃₄ClN₃O₈
Maximum Absorption (λabs) 616 nm[1][4]
Maximum Emission (λfl) 633 nm[1][4]
Molar Extinction Coefficient (εmax) 1.5 x 10⁵ M⁻¹ cm⁻¹[1][3]
Fluorescence Quantum Yield (ηfl) 70%[1]
Fluorescence Lifetime (τfl) 3.2 ns[1]

Experimental Protocol: Protein Labeling with this compound

This protocol outlines the steps for the covalent labeling of proteins with this compound. The optimal pH for this reaction is between 8.0 and 9.0 to ensure that the target amino groups are sufficiently unprotonated for efficient coupling.[2]

Materials:

  • Protein of interest

  • This compound

  • Bicarbonate buffer (0.1 M, pH 8.3)

  • Amine-free, dry Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Gel filtration column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS) or other suitable buffer for equilibration and elution

Methodology:

  • Protein Preparation:

    • Dissolve the protein in bicarbonate buffer (0.1 M, pH 8.3) to a concentration of 2 mg/mL.[1] Note that protein concentrations below this may decrease labeling efficiency.[1]

    • Ensure the protein solution is free from amine-containing substances like Tris, glycine, or ammonium salts, as these will compete with the labeling reaction.[1][2] If necessary, dialyze the protein against 10-20 mM PBS.[1]

  • Dye Solution Preparation:

    • Immediately before use, dissolve the this compound in amine-free, dry DMF or DMSO to a concentration of 2 mg/mL.[1]

  • Conjugation Reaction:

    • The optimal molar ratio of dye to protein will vary depending on the protein. A starting point for smaller proteins is a 1-2 fold molar excess of the dye.[1]

    • Add the calculated amount of the this compound solution to the protein solution while gently vortexing.

    • Incubate the reaction mixture for 1 hour at room temperature with continuous stirring.

  • Purification of the Conjugate:

    • Prepare a gel filtration column with a diameter of at least 1 cm and a length of 12 cm.[1]

    • Equilibrate the column with a suitable buffer, such as PBS (pH 7.2).[1]

    • Apply the reaction mixture to the top of the column.

    • Elute the conjugate with the equilibration buffer. The first colored, fluorescent band to elute is the labeled protein.[1] A second, slower-moving band corresponds to the free, hydrolyzed dye.[1]

    • Alternatively, for dilute samples, extensive dialysis can be used for purification, although it is generally less efficient than gel filtration.[1]

  • Storage:

    • Store the purified conjugate under the same conditions as the unlabeled protein. For storage at 4°C, 2 mM sodium azide can be added as a preservative.[2] For long-term storage, it is recommended to store at -20°C.[1][3]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the protein labeling and purification process using this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification protein_prep Protein Preparation (Dissolve in Bicarbonate Buffer, pH 8.3) conjugation Conjugation (Mix Protein and Dye, Incubate at RT) protein_prep->conjugation dye_prep Dye Preparation (Dissolve this compound in DMSO/DMF) dye_prep->conjugation gel_filtration Gel Filtration Chromatography conjugation->gel_filtration Reaction Mixture collection Collect Labeled Protein Fraction gel_filtration->collection Elution free_dye Unconjugated Dye (Slower Elution) gel_filtration->free_dye Separate Free Dye

Protein Labeling Workflow with this compound

References

An In-depth Technical Guide to the Reaction of ATTO 610 NHS-Ester with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical mechanism, reaction kinetics, and practical application of ATTO 610 N-hydroxysuccinimidyl (NHS)-ester for the labeling of primary amines in biological molecules. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in bioconjugation, fluorescence microscopy, flow cytometry, and other applications requiring the covalent attachment of a fluorescent reporter molecule.

Introduction to ATTO 610 and NHS-Ester Chemistry

ATTO 610 is a fluorescent dye belonging to a new generation of labels characterized by strong absorption, high fluorescence quantum yield, and exceptional photostability.[1][2][3] Its NHS-ester derivative is a widely used reagent for covalently labeling proteins, antibodies, peptides, and amine-modified oligonucleotides.[3][4][5] The fundamental reaction involves the nucleophilic acyl substitution of the NHS-ester by a primary amine, resulting in the formation of a stable amide bond.[6]

Key Properties of ATTO 610:

PropertyValueReference
Excitation Maximum (λabs)615 nm[3]
Emission Maximum (λfl)634 nm[3]
Molar Extinction Coefficient (εmax)1.5 x 10⁵ M⁻¹cm⁻¹[3]
Fluorescence Quantum Yield (ηfl)70%[3]
Fluorescence Lifetime (τfl)3.2 ns[3]
Molecular Weight (NHS-ester)588.48 g/mol [3]

The Reaction Mechanism: Nucleophilic Acyl Substitution

The core of the labeling reaction is a nucleophilic attack by the unprotonated primary amine on the carbonyl carbon of the NHS-ester. This process forms a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a highly stable amide bond.

Caption: General mechanism of the ATTO 610 NHS-ester reaction with a primary amine.

Key Reaction Parameters and Quantitative Data

The efficiency of the labeling reaction is critically dependent on several factors, primarily pH, and is in competition with the hydrolysis of the NHS-ester.

The Critical Role of pH

The pH of the reaction buffer is the most important parameter.[6] For the primary amine to be nucleophilic, it must be in its unprotonated form (R-NH₂). The pKa of the ε-amino group of lysine is around 10.5, while the N-terminal α-amino group is around 7.7.[6] Therefore, the reaction is typically carried out at a pH between 8.0 and 9.0 to ensure a sufficient concentration of unprotonated amines.[1][7]

However, at higher pH, the rate of hydrolysis of the NHS-ester increases, where the ester reacts with water to form the non-reactive carboxylic acid of the dye.[1][8] A pH of 8.3 is often recommended as a good compromise between efficient aminolysis and minimizing hydrolysis.[1][7]

Hydrolysis of NHS-Esters at Different pH Values:

pHHalf-life of NHS-EsterTemperatureReference
7.04-5 hours0°C[8][9]
8.01 hourRoom Temperature[9]
8.610 minutes4°C[8][9]
Competing Reactions: Aminolysis vs. Hydrolysis

The desired reaction (aminolysis) and the primary side reaction (hydrolysis) are in direct competition. The outcome is influenced by the concentration of the amine, the pH of the buffer, and the stability of the specific NHS-ester.

Competing_Reactions NHS_Ester This compound Amide_Bond Stable Amide Bond (Desired Product) NHS_Ester->Amide_Bond Aminolysis (pH 8.0-9.0) Carboxylic_Acid Inactive Carboxylic Acid (Side Product) NHS_Ester->Carboxylic_Acid Hydrolysis (increases with pH) Amine Primary Amine (R-NH₂) Water Water (H₂O) Experimental_Workflow start Start prep_biomolecule 1. Prepare Biomolecule (Buffer Exchange, pH Adjustment) start->prep_biomolecule reaction 3. Labeling Reaction (Mix and Incubate) prep_biomolecule->reaction prep_dye 2. Prepare this compound (Dissolve in anhydrous solvent) prep_dye->reaction purification 4. Purification (Size-Exclusion Chromatography / HPLC) reaction->purification characterization 5. Characterization (Degree of Labeling) purification->characterization end End characterization->end

References

Methodological & Application

ATTO 610 NHS-Ester: A Comprehensive Guide to Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the covalent labeling of proteins with ATTO 610 NHS-ester, a high-performance fluorescent dye. Designed for applications in life sciences, ATTO 610 is characterized by its strong absorption, high fluorescence quantum yield, and excellent photostability.[1][2] This guide will cover the essential properties of the dye, a step-by-step labeling and purification protocol, and methods for determining the degree of labeling.

Introduction to this compound

ATTO 610 is a cationic dye belonging to a new generation of fluorescent labels.[1][2] The N-hydroxysuccinimidyl (NHS) ester functional group allows for the straightforward and efficient labeling of primary amino groups in proteins, such as the ε-amino group of lysine residues, forming a stable amide bond.[3][4] This labeling chemistry is pH-dependent, with an optimal range of pH 8.0-9.0 to ensure the amino groups are sufficiently deprotonated and reactive.[3][4]

Key features of ATTO 610 include its moderate hydrophilicity and a net positive charge of +1 after conjugation.[1][2] It is important to note that ATTO 610 is pH-sensitive and will slowly degrade at a pH above 8.[1][2]

Properties of ATTO 610

A summary of the key quantitative data for ATTO 610 is presented in the table below for easy reference.

PropertyValueReference
Molecular Weight (NHS-ester)588 g/mol [1][2]
Maximum Absorption (λabs)616 nm[1][5]
Maximum Emission (λfl)633 nm[1][5]
Molar Extinction Coefficient (εmax)1.5 x 10^5 M⁻¹cm⁻¹[1][5]
Fluorescence Quantum Yield (ηfl)70%[1][5]
Fluorescence Lifetime (τfl)3.2 ns[1][5]
Correction Factor (CF260)0.03[1][5]
Correction Factor (CF280)0.06[1][5]

Experimental Protocol: Protein Labeling

This section details the methodology for labeling proteins with this compound.

Required Materials
  • This compound

  • Protein of interest

  • Amine-free, anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

  • Purification/Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Gel filtration column (e.g., Sephadex G-25)

Workflow Overview

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification Prepare_Protein Prepare Protein Solution (2 mg/mL in Labeling Buffer) Mix Mix Protein and Dye Solutions Prepare_Protein->Mix Prepare_Dye Prepare Dye Solution (2 mg/mL in DMF/DMSO) Prepare_Dye->Mix Incubate Incubate (30-60 min at RT) Mix->Incubate Purify Purify via Gel Filtration Incubate->Purify

Caption: Experimental workflow for protein labeling with this compound.

Detailed Protocol
  • Protein Preparation:

    • Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 2 mg/mL.[1] Protein concentrations below this may decrease labeling efficiency.[1]

    • Ensure the protein solution is free of amine-containing substances like Tris, glycine, or ammonium salts, as these will compete with the protein for the NHS-ester.[1] If necessary, dialyze the protein against 10-20 mM PBS.[1]

  • Dye Preparation:

    • Immediately before use, dissolve the this compound in amine-free, anhydrous DMF or DMSO to a concentration of 2 mg/mL.[1] This solution is sensitive to moisture and should be prepared fresh.[6]

  • Labeling Reaction:

    • The optimal molar ratio of dye to protein varies depending on the protein. For initial experiments, a twofold molar excess of the reactive dye is recommended for smaller proteins, while for larger proteins like antibodies, a ratio of 8 or higher can be a good starting point.[1]

    • Add the calculated volume of the dye solution to the protein solution while gently stirring.

    • Incubate the reaction for 30 to 60 minutes at room temperature with constant or repeated stirring.[1]

Purification of the Labeled Protein

After the incubation period, it is crucial to separate the labeled protein from the unreacted dye and hydrolysis products.

  • Gel Filtration Chromatography:

    • Use a gel permeation chromatography column, such as Sephadex G-25.[1]

    • Equilibrate the column with a suitable buffer, for example, PBS at pH 7.2.[1]

    • Apply the reaction mixture to the column.

    • Elute the labeled protein with the equilibration buffer. The first colored, fluorescent band to elute is typically the labeled protein, followed by a second band of the free dye.[1]

Signaling Pathway and Reaction Mechanism

The fundamental reaction involves the nucleophilic attack of a primary amine from the protein on the carbonyl group of the NHS-ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.

G Protein Protein-NH2 (Primary Amine) Conjugate Protein-NH-CO-ATTO 610 (Stable Amide Bond) Protein->Conjugate Nucleophilic Attack Dye ATTO 610-NHS Dye->Conjugate NHS N-hydroxysuccinimide (Byproduct) Conjugate->NHS

Caption: Reaction of this compound with a protein's primary amine.

Storage and Handling

  • This compound (powder): Store at -20°C, protected from light and moisture.[1][6] Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[6]

  • Labeled Protein: Store under the same conditions as the unlabeled protein. Adding a stabilizer may be beneficial.[3]

Troubleshooting and Optimization

  • Low Labeling Efficiency:

    • Ensure the protein concentration is at least 2 mg/mL.[1]

    • Verify the absence of amine-containing buffers or additives.

    • Confirm the pH of the reaction buffer is between 8.0 and 9.0.[3][4]

    • Use freshly prepared dye solution in anhydrous, amine-free solvent.

    • Optimize the dye-to-protein molar ratio.

  • Protein Precipitation:

    • High degrees of labeling can sometimes lead to protein aggregation. Reduce the dye-to-protein ratio.

By following this detailed guide, researchers can confidently and effectively label their proteins of interest with this compound for a wide range of fluorescence-based applications.

References

ATTO 610 NHS-ester: Application Notes and Protocols for Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the conjugation of antibodies with ATTO 610 NHS-ester. ATTO 610 is a fluorescent label belonging to a new generation of dyes designed for life science applications, offering strong absorption, high fluorescence quantum yield, and significant photostability.[1][2][3]

Introduction

This compound is an amine-reactive fluorescent dye commonly used for labeling proteins, particularly antibodies.[4] The N-hydroxysuccinimidyl (NHS) ester moiety readily reacts with primary amino groups, such as the ε-amino groups of lysine residues on an antibody, to form a stable amide bond.[4][5] This conjugation process results in a fluorescently labeled antibody that can be used in a variety of immunoassays, including flow cytometry, immunofluorescence microscopy, and western blotting.

The ATTO 610 dye is characterized by its strong absorption in the red spectral region, with an absorption maximum at approximately 616 nm and an emission maximum at around 633 nm.[6] It is a cationic and moderately hydrophilic dye.[1][2] While stable at physiological pH up to pH 8, it can degrade at higher pH levels.[1][2]

Key Characteristics of ATTO 610

PropertyValueReference
Excitation Wavelength (λabs)616 nm[1][6]
Emission Wavelength (λfl)633 nm[1][6]
Molar Extinction Coefficient (εmax)1.5 x 10^5 M-1 cm-1[1][6]
Fluorescence Quantum Yield (ηfl)70%[1][6]
Molecular Weight (MW)588 g/mol [1]
Correction Factor at 280 nm (CF280)0.06[1][2]

Experimental Workflow for Antibody Conjugation

The following diagram illustrates the general workflow for conjugating an antibody with this compound.

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Ab_Prep Antibody Preparation (Buffer Exchange) Incubation Incubation (Room Temperature) Ab_Prep->Incubation Add Antibody Dye_Prep This compound Preparation Dye_Prep->Incubation Add Dye Purification Purification (Gel Filtration) Incubation->Purification Reaction Mixture Analysis Analysis (Spectrophotometry) Purification->Analysis Labeled Antibody

Antibody conjugation workflow.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific antibodies and applications.

Materials and Reagents
  • Antibody to be labeled (in an amine-free buffer)

  • This compound

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

  • Purification Column: Sephadex™ G-25 or equivalent gel filtration column

  • Elution Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Spectrophotometer

Procedure

1. Antibody Preparation

  • The antibody solution must be free of amine-containing substances like Tris or glycine.[1]

  • If the antibody is in a buffer containing amines, it should be dialyzed against 10-20 mM PBS.[1]

  • Adjust the pH of the dialyzed antibody solution to 8.3 by adding 0.1 ml of 1 M sodium bicarbonate buffer (pH 8.3) for each ml of antibody solution.[1]

  • The recommended antibody concentration is 2 mg/ml. Concentrations below this may decrease labeling efficiency.[1]

2. This compound Solution Preparation

  • Immediately before use, dissolve the this compound in anhydrous, amine-free DMF or DMSO to a concentration of 2 mg/ml.[1] This solution should be prepared fresh for each conjugation reaction.[1]

3. Conjugation Reaction

  • The optimal molar ratio of dye to protein can vary. A molar excess of the reactive dye is generally recommended. For initial experiments, a twofold molar excess of the reactive dye to the protein can be a good starting point.[1]

  • Add the calculated amount of the this compound solution to the antibody solution while gently stirring.

  • Incubate the reaction mixture at room temperature for 30 to 60 minutes with constant or repeated stirring.[1] Protect the reaction from light.

4. Purification of the Labeled Antibody

  • Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex™ G-25).[1]

  • Equilibrate the column with PBS (pH 7.2) or another suitable buffer.[1]

  • Apply the reaction mixture to the top of the column.

  • Elute the conjugate with the equilibration buffer. The first colored, fluorescent band to elute is the labeled antibody. The free dye will elute as a second, slower-moving band.[1]

5. Determination of Degree of Labeling (DOL)

The Degree of Labeling (DOL), which is the molar ratio of dye to protein, can be determined by spectrophotometry.

  • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorption maximum of ATTO 610, which is 616 nm (A616).

  • Calculate the concentration of the antibody using the following formula:

    Antibody Concentration (M) = [A280 - (A616 x CF280)] / ε_protein

    • A280: Absorbance at 280 nm

    • A616: Absorbance at 616 nm

    • CF280: Correction factor for the dye's absorbance at 280 nm (0.06 for ATTO 610)[1][2]

    • ε_protein: Molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M-1cm-1 for IgG)

  • Calculate the concentration of the dye using the following formula:

    Dye Concentration (M) = A616 / ε_dye

    • A616: Absorbance at 616 nm

    • ε_dye: Molar extinction coefficient of ATTO 610 at 616 nm (150,000 M-1cm-1)[1]

  • Calculate the DOL:

    DOL = Dye Concentration (M) / Antibody Concentration (M)

An optimal DOL for most applications is between 2 and 8.

Chemical Reaction

The conjugation reaction involves the nucleophilic attack of a primary amine on the antibody with the N-hydroxysuccinimidyl ester of the ATTO 610 dye, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide.

Chemical_Reaction cluster_reactants Reactants cluster_products Products Antibody Antibody-NH2 Conjugate Antibody-NH-CO-ATTO 610 Antibody->Conjugate + ATTO610 ATTO 610-NHS ATTO610->Conjugate NHS N-hydroxysuccinimide

References

Application Notes and Protocols for ATTO 610 NHS-ester Oligonucleotide Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 610 is a fluorescent dye belonging to the new generation of labels developed by ATTO-TEC. It is characterized by its strong absorption, high fluorescence quantum yield, and significant photo- and thermal stability.[1][2] These properties make it an excellent candidate for labeling oligonucleotides used in various life science applications, including fluorescence in situ hybridization (FISH), quantitative PCR (qPCR), and aptamer-based imaging. ATTO 610 NHS-ester is an amine-reactive derivative of the ATTO 610 dye, designed for covalent conjugation to amine-modified oligonucleotides. This document provides detailed protocols and application notes for efficient labeling of oligonucleotides with this compound.

ATTO 610 Dye Properties

A summary of the key photophysical properties of ATTO 610 is presented in the table below.

PropertyValueReference
Excitation Maximum (λex)615 nm[1][2]
Emission Maximum (λem)634 nm[1][2]
Molar Extinction Coefficient (ε)150,000 M⁻¹cm⁻¹[1][2]
Fluorescence Quantum Yield (Φf)70%[2]
StructureCationic dye[3]
SolubilitySoluble in polar solvents like DMF and DMSO[2]

Oligonucleotide Labeling Efficiency with this compound

The efficiency of labeling an amino-modified oligonucleotide with this compound is influenced by several factors, including the pH of the reaction, the concentration of reactants, and the purity of the oligonucleotide and the dye. Under optimal conditions, high labeling efficiencies can be achieved. The following table provides an overview of expected yields for post-synthesis NHS-ester conjugations.

Oligonucleotide Synthesis ScaleExpected Yield (nmols)
50 nmol2
200 nmol5
1 µmol16
2 µmol30
5 µmol75
10 µmol150
15 µmol225

Note: Yields may be lower for oligonucleotides longer than 50 bases.

Experimental Protocols

Protocol 1: Labeling of Amino-Modified Oligonucleotides with this compound

This protocol describes the covalent conjugation of this compound to an oligonucleotide containing a primary amine modification.

Materials:

  • Amine-modified oligonucleotide

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • 0.2 M Carbonate-bicarbonate buffer (pH 8-9)

  • Purification system (e.g., HPLC, gel filtration)

Procedure:

  • Prepare the Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the carbonate-bicarbonate buffer to a final concentration of 0.1 mM. For example, dissolve 5 nmol of the oligonucleotide in 50 µL of buffer.

  • Prepare the Dye Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 5 mg/mL.

  • Labeling Reaction: Add approximately 30 µL of the this compound solution to 50 µL of the oligonucleotide solution.

  • Incubation: Incubate the reaction mixture at room temperature for 2 hours with continuous shaking. For longer reaction times, the pH should be adjusted to 7.0-7.5 to minimize hydrolysis of the NHS-ester.

  • Purification: Separate the labeled oligonucleotide from the unreacted dye and any unconjugated oligonucleotide using a suitable purification method. Dual HPLC purification is highly recommended for obtaining a high-purity product.[1] The first HPLC run removes failure sequences, and the second run separates the labeled oligonucleotide from unlabeled oligos and excess dye.[1]

Protocol 2: Purification of ATTO 610-labeled Oligonucleotides

Effective purification is crucial to remove unconjugated dye, which can interfere with downstream applications.

Method 1: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a highly effective method for purifying labeled oligonucleotides.

  • Column: Use a C18 reverse-phase HPLC column.

  • Mobile Phase: A gradient of acetonitrile in triethylammonium acetate (TEAA) buffer is typically used.

  • Detection: Monitor the elution profile at 260 nm (for the oligonucleotide) and 615 nm (for the ATTO 610 dye).

  • Collection: Collect the peak that absorbs at both wavelengths, which corresponds to the labeled oligonucleotide.

Method 2: Gel Filtration

Gel filtration chromatography separates molecules based on size.

  • Column: Use a desalting column, such as a Sephadex G-25 column.

  • Elution: Elute the reaction mixture with an appropriate buffer (e.g., TE buffer).

  • Collection: The labeled oligonucleotide will elute in the void volume, while the smaller, unconjugated dye molecules will be retained and elute later.

Applications of ATTO 610-Labeled Oligonucleotides

Fluorescence in Situ Hybridization (FISH)

ATTO 610-labeled oligonucleotides can be used as probes for the detection of specific DNA or RNA sequences within cells and tissues. The bright fluorescence and high photostability of ATTO 610 allow for sensitive and robust detection.

FISH_Workflow cluster_prep Sample Preparation cluster_hybridization Hybridization cluster_detection Detection Fixation Cell/Tissue Fixation Permeabilization Permeabilization Fixation->Permeabilization Probe_Prep ATTO 610-Oligo Probe Preparation Hybridization Hybridization of Probe to Target Sequence Probe_Prep->Hybridization Washing Post-Hybridization Washes Hybridization->Washing Imaging Fluorescence Microscopy Washing->Imaging

Caption: Workflow for Fluorescence in Situ Hybridization (FISH).

Quantitative PCR (qPCR) Probes

ATTO 610 can be used as a reporter dye in dual-labeled probes for qPCR. Its strong emission in the red spectrum allows for multiplexing with other fluorophores.

qPCR_Mechanism cluster_denaturation Denaturation cluster_annealing Annealing cluster_extension Extension dsDNA Double-Stranded DNA ssDNA Single-Stranded DNA dsDNA->ssDNA 95°C Annealing_step Annealing of Primers and Probe ssDNA->Annealing_step Primers Primers Primers->Annealing_step Probe ATTO 610 Probe Probe->Annealing_step Extension_step Extension & Cleavage of Probe Annealing_step->Extension_step Taq Taq Polymerase Taq->Extension_step Fluorescence ATTO 610 Fluorescence Extension_step->Fluorescence

Caption: Mechanism of a 5' nuclease qPCR assay.

Aptamer-Based Cellular Imaging and Tracking of Receptor-Mediated Endocytosis

ATTO 610-labeled aptamers can be used to specifically bind to cell surface receptors and visualize their trafficking, such as through receptor-mediated endocytosis.

Endocytosis_Pathway cluster_binding Binding cluster_internalization Internalization cluster_trafficking Intracellular Trafficking Aptamer ATTO 610-Aptamer Binding_step Aptamer Binds to Receptor Aptamer->Binding_step Receptor Cell Surface Receptor Receptor->Binding_step Clathrin_pit Clathrin-Coated Pit Formation Binding_step->Clathrin_pit Endosome Early Endosome Clathrin_pit->Endosome Vesicle Budding Late_Endosome Late Endosome Endosome->Late_Endosome Lysosome Lysosome Late_Endosome->Lysosome Degradation

Caption: Receptor-mediated endocytosis tracking with a labeled aptamer.

Decoy Oligonucleotides for Studying Transcription Factor Activity

ATTO 610-labeled decoy oligonucleotides can be introduced into cells to bind to and inhibit specific transcription factors, such as NF-κB. This allows for the study of the role of these factors in signaling pathways.[4][5]

Decoy_Oligo_Mechanism cluster_activation Cellular Activation cluster_inhibition Inhibition by Decoy Oligo Stimulus Stimulus (e.g., TNF-α) IKK IKK Activation Stimulus->IKK IkB IκB Degradation IKK->IkB NFkB_activation NF-κB Release & Nuclear Translocation IkB->NFkB_activation NFkB_binding NF-κB Binds to Decoy Oligo NFkB_activation->NFkB_binding Decoy_Oligo ATTO 610-Decoy Oligo Decoy_Oligo->NFkB_binding Gene_Expression Target Gene Expression Blocked NFkB_binding->Gene_Expression

Caption: Inhibition of NF-κB signaling by a decoy oligonucleotide.

Troubleshooting

Low labeling efficiency can be a common issue. The following table outlines potential causes and solutions.

ProblemPossible CauseSuggested Solution
Low Labeling EfficiencyHydrolysis of NHS-ester: The NHS-ester is sensitive to moisture and high pH.Prepare the dye solution immediately before use in anhydrous solvent. Perform the reaction at a controlled pH (7.5-8.5).
Inactive Amine Group: The primary amine on the oligonucleotide is protonated at low pH.Ensure the reaction buffer pH is between 7.5 and 8.5 to have a sufficient concentration of unprotonated amines.
Impure Oligonucleotide: Contaminants in the oligonucleotide preparation can interfere with the reaction.Use highly purified (e.g., HPLC-purified) amino-modified oligonucleotides.
Competing Nucleophiles: Buffers containing primary amines (e.g., Tris) will compete with the oligonucleotide for the NHS-ester.Use an amine-free buffer, such as carbonate or phosphate buffer.
No Labeled ProductIncorrect Wavelength Detection: Monitoring at only one wavelength may miss the product.Monitor HPLC at both 260 nm (oligonucleotide) and 615 nm (ATTO 610 dye).
Degradation of Dye: ATTO 610 can degrade at pH values above 8.5.[1][2]Maintain the reaction and storage pH at or below 8.5.
Multiple Peaks in HPLCIncomplete Deprotection: The amine-modifier may not be fully deprotected.Ensure complete deprotection of the amino-modified oligonucleotide before labeling.
Multiple Labeling: If the oligonucleotide has multiple amine groups, multiple labeled species can be formed.Use an oligonucleotide with a single, specific amine modification.

Conclusion

This compound is a versatile and robust reagent for the fluorescent labeling of oligonucleotides. By following the detailed protocols and considering the factors that influence labeling efficiency, researchers can successfully prepare high-quality fluorescent probes for a wide range of applications in molecular biology, diagnostics, and drug development. The exceptional photophysical properties of ATTO 610 make it a valuable tool for sensitive and reliable detection in various experimental settings.

References

ATTO 610 NHS-ester: Application Notes and Protocols for Immunofluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of ATTO 610 NHS-ester in immunofluorescence microscopy. ATTO 610 is a fluorescent label belonging to a new generation of dyes characterized by their strong absorption, high fluorescence quantum yield, and exceptional photostability, making it an ideal candidate for demanding imaging applications.

Properties of this compound

ATTO 610 is a carbopyronin-based dye that, once conjugated to a substrate like an antibody, carries a net positive charge.[1][2] It is moderately hydrophilic and exhibits pH sensitivity, with stability up to pH 8.5 but slow degradation at higher pH levels.[1][3] Key spectral and photophysical properties are summarized in the table below.

PropertyValueReference
Excitation Maximum (λabs)615 nm[3]
Molar Extinction Coefficient (εmax)1.5 x 10^5 M-1 cm-1[3]
Emission Maximum (λfl)634 nm[3]
Fluorescence Quantum Yield (ηfl)70%[3]
Fluorescence Lifetime (τfl)3.2 ns[3]
Correction Factor (CF260)0.02[3]
Correction Factor (CF280)0.05[3]

Antibody Labeling with this compound

The N-hydroxysuccinimidyl (NHS) ester of ATTO 610 provides a reliable method for covalently labeling proteins, primarily through the reaction with primary amines on lysine residues.[2][3] The following protocol outlines the steps for labeling antibodies.

Workflow for Antibody Labeling

AntibodyLabeling cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification Antibody_Prep Prepare Antibody in Amine-Free Buffer (e.g., PBS) Adjust_pH Adjust Antibody Solution pH to 8.0-9.0 Antibody_Prep->Adjust_pH Dye_Prep Dissolve this compound in Anhydrous DMSO or DMF Mix Mix Antibody and Dye Solutions Dye_Prep->Mix Adjust_pH->Mix Incubate Incubate for 1 hour at Room Temperature Mix->Incubate Gel_Filtration Purify via Gel Filtration (e.g., Sephadex G-25) Incubate->Gel_Filtration Collect Collect Labeled Antibody Fraction Gel_Filtration->Collect

Caption: Workflow for labeling antibodies with this compound.

Detailed Labeling Protocol
StepReagent/ParameterDetails
1. Antibody Preparation Antibody SolutionThe antibody should be in an amine-free buffer like PBS. If Tris or glycine are present, dialyze against PBS. The concentration should ideally be 2-5 mg/mL.[4]
Labeling Buffer0.1 M sodium bicarbonate buffer, pH 8.3.
2. Dye Preparation This compoundImmediately before use, dissolve the dye in anhydrous, amine-free DMSO or DMF to a concentration of 1-2 mg/mL.
3. Labeling Reaction Molar Ratio (Dye:Protein)A 3- to 10-fold molar excess of the dye is recommended. This may require optimization depending on the antibody.
IncubationAdd the dissolved dye to the antibody solution while gently vortexing. Incubate for 1 hour at room temperature, protected from light.[4]
4. Purification Gel Filtration ColumnUse a gel filtration column (e.g., Sephadex G-25) to separate the labeled antibody from unreacted dye.[5]
ElutionElute with PBS (pH 7.4). The first colored band is the labeled antibody.[4][5]
5. Storage Labeled AntibodyStore at 4°C, protected from light. For long-term storage, -20°C is recommended. Sodium azide (2 mM) can be added as a preservative.[5]

Immunofluorescence Protocol for Cultured Cells

This protocol provides a general guideline for immunofluorescence staining of cultured cells grown on coverslips using an antibody labeled with ATTO 610.

Immunofluorescence Staining Workflow

IF_Workflow cluster_sample_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging Cell_Culture Culture Cells on Coverslips Wash1 Wash with PBS Cell_Culture->Wash1 Fixation Fix with 4% Paraformaldehyde Wash1->Fixation Wash2 Wash with PBS Fixation->Wash2 Permeabilization Permeabilize with 0.1% Triton X-100 (for intracellular targets) Wash2->Permeabilization Blocking Block with 1% BSA in PBS Permeabilization->Blocking Primary_Ab Incubate with Primary Antibody Blocking->Primary_Ab Wash3 Wash with PBS Primary_Ab->Wash3 Secondary_Ab Incubate with ATTO 610- labeled Secondary Antibody Wash3->Secondary_Ab Wash4 Wash with PBS Secondary_Ab->Wash4 Mount Mount Coverslip with Antifade Medium Wash4->Mount Image Image with Fluorescence Microscope Mount->Image

Caption: General workflow for immunofluorescence staining of cultured cells.

Detailed Staining Protocol
StepReagent/ParameterDetails
1. Cell Preparation Cell SeedingSeed cells on sterile glass coverslips in a culture dish and allow them to adhere and grow to the desired confluency.
WashingGently wash the cells twice with pre-warmed PBS.[6]
2. Fixation Fixation Buffer4% Paraformaldehyde in PBS.
ProcedureFix for 15-20 minutes at room temperature.[3][6] Caution: Paraformaldehyde is toxic and should be handled in a fume hood.
WashingWash three times with PBS for 5 minutes each.[6]
3. Permeabilization Permeabilization Buffer0.1-0.5% Triton X-100 in PBS (only required for intracellular targets).[7]
ProcedureIncubate for 10 minutes at room temperature.[7]
WashingWash three times with PBS for 5 minutes each.
4. Blocking Blocking Buffer1% BSA in PBS.
ProcedureIncubate for 30-60 minutes at room temperature to block non-specific antibody binding.[3]
5. Antibody Incubation Primary AntibodyDilute the primary antibody in blocking buffer to its optimal concentration. Incubate for 1 hour at room temperature or overnight at 4°C.
WashingWash three times with PBS for 5 minutes each.
Secondary AntibodyDilute the ATTO 610-labeled secondary antibody in blocking buffer. Incubate for 1 hour at room temperature, protected from light.
WashingWash three times with PBS for 5 minutes each, protected from light.
6. Mounting & Imaging Mounting MediumMount the coverslip onto a glass slide using an antifade mounting medium.
ImagingImage using a fluorescence microscope equipped with appropriate filters for ATTO 610 (Excitation ~615 nm, Emission ~635 nm).

Application Example: Visualizing a Signaling Pathway

Immunofluorescence is a powerful tool to study the spatial dynamics of signaling proteins. For example, the activation of the MAPK/ERK pathway often involves the translocation of key kinases, like ERK, from the cytoplasm to the nucleus upon stimulation. An ATTO 610-labeled antibody against ERK or its phosphorylated form can be used to visualize this event.

Generic MAPK/ERK Signaling Pathway

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK_cyto ERK MEK->ERK_cyto Activates ERK_nucl ERK ERK_cyto->ERK_nucl Translocates Transcription Gene Transcription ERK_nucl->Transcription Promotes

Caption: MAPK/ERK signaling pathway leading to ERK translocation.

Troubleshooting

IssuePossible CauseSuggested Solution
High Background Insufficient blockingIncrease blocking time or try a different blocking agent (e.g., 5% normal serum from the host species of the secondary antibody).
Antibody concentration too highTitrate the primary and secondary antibodies to determine the optimal concentration.
Inadequate washingIncrease the number and duration of wash steps.[8]
Weak or No Signal Inactive antibodyUse a new or validated antibody.
Insufficient antibody concentrationIncrease the concentration of the primary or secondary antibody.
Inefficient permeabilizationOptimize permeabilization time or use a different detergent if the target is intracellular.
PhotobleachingUse an antifade mounting medium and minimize exposure to excitation light.
Non-specific Staining Antibody cross-reactivityRun appropriate controls, including an isotype control or secondary antibody only control.[8]
Aggregated antibodiesCentrifuge antibody solutions before use.

References

Application Notes and Protocols: A Step-by-Step Guide to Labeling Peptides with ATTO 610 NHS-Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the covalent labeling of peptides with the fluorescent dye ATTO 610 NHS-ester. N-hydroxysuccinimidyl (NHS) esters are widely used for labeling primary amino groups (-NH₂) present at the N-terminus of a peptide or on the side chain of lysine residues, forming a stable amide bond.[1][2][3] ATTO 610 is a red-emitting fluorescent label characterized by its strong absorption, high fluorescence quantum yield, and excellent photostability, making it a valuable tool for a variety of bioanalytical and imaging applications.[4][5][6][7] This protocol details the necessary materials, a step-by-step procedure for conjugation, purification of the labeled peptide, and methods for determining the degree of labeling.

Quantitative Data Summary

A summary of the key quantitative data for this compound and recommended reaction parameters is provided in the table below for easy reference.

ParameterValueReference
This compound Properties
Molecular Weight (MW)588 g/mol [4][7]
Excitation Maximum (λabs)616 nm[4][6][7]
Emission Maximum (λfl)633 nm[4][6][7]
Molar Extinction Coefficient (εmax)1.5 x 10⁵ M⁻¹ cm⁻¹[4][6][7]
Fluorescence Quantum Yield (ηfl)70%[4][6][7]
Correction Factor at 280 nm (CF₂₈₀)0.06[4][6][7]
SolubilitySoluble in polar organic solvents like DMSO and DMF[5][7]
Recommended Reaction Conditions
Optimal pH Range8.3 - 8.5[1][2][8]
Recommended Buffer0.1 M Sodium Bicarbonate or Phosphate Buffer[1][2]
Peptide Concentration1 - 10 mg/mL[2]
Molar Excess of Dye2 to 10-fold[2][9]
Reaction Time30 - 60 minutes at room temperature or overnight on ice[1][4]
Storage of this compound-20°C, protected from light and moisture[4][5]

Experimental Protocols

Signaling Pathway: Amine-Reactive Labeling

The fundamental reaction involves the nucleophilic attack of a primary amine on the NHS-ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).[3]

G Peptide Peptide with Primary Amine (R-NH₂) Reaction pH 8.3 - 8.5 Peptide->Reaction ATTO610_NHS This compound ATTO610_NHS->Reaction Labeled_Peptide ATTO 610-Labeled Peptide (Stable Amide Bond) Reaction->Labeled_Peptide NHS N-hydroxysuccinimide (NHS) Reaction->NHS Byproduct

Caption: Reaction scheme for labeling a peptide with this compound.

Materials and Reagents
  • Peptide containing at least one primary amine.

  • This compound.

  • Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1][4]

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3.

  • Quenching Buffer: 1.5 M hydroxylamine, pH 8.5 (optional).

  • Purification column (e.g., Sephadex G-25 or equivalent for gel filtration).[4]

  • Spectrophotometer.

Note: Ensure all buffers are free of primary amines, such as Tris, as they will compete with the peptide for reaction with the NHS-ester.[1][4]

Step-by-Step Labeling Protocol
  • Prepare the Peptide Solution:

    • Dissolve the peptide in the Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3) to a final concentration of 1-10 mg/mL.[2] If the peptide is stored in a buffer containing amines, it must first be dialyzed against a suitable amine-free buffer like PBS.[4]

  • Prepare the this compound Stock Solution:

    • Immediately before use, dissolve the this compound in anhydrous, amine-free DMSO or DMF to a concentration of 1-10 mg/mL.[4][5] This solution is sensitive to moisture and should be used promptly.[10]

  • Calculate the Molar Ratio:

    • Determine the amount of this compound needed for the desired molar excess. A 2 to 10-fold molar excess of the dye over the peptide is a good starting point.[2][9] The optimal ratio may need to be determined empirically.

    • Formula:

      • Volume of Dye (µL) = (Molar Excess * [Peptide] (M) * Volume of Peptide (µL)) / [Dye] (M)

  • Perform the Labeling Reaction:

    • Add the calculated volume of the this compound stock solution to the peptide solution while gently vortexing.

    • Incubate the reaction for 30-60 minutes at room temperature or overnight on ice, protected from light.[1][4]

  • Stop the Reaction (Optional):

    • The reaction can be stopped by adding a quenching buffer, such as hydroxylamine, to react with any excess NHS-ester.

  • Purify the Labeled Peptide:

    • Separate the labeled peptide from unreacted dye and byproducts using gel filtration chromatography (e.g., Sephadex G-25).[4] The first colored fraction to elute is typically the labeled peptide. Other methods like HPLC can also be used for purification.[]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis prep_peptide Dissolve Peptide in pH 8.3 Buffer calculate Calculate Molar Ratio prep_peptide->calculate prep_dye Dissolve this compound in DMSO/DMF prep_dye->calculate mix Mix Peptide and Dye Solutions calculate->mix incubate Incubate (30-60 min, RT) mix->incubate purify Purify via Gel Filtration incubate->purify analyze Calculate Degree of Labeling purify->analyze

Caption: Workflow for labeling peptides with this compound.

Determination of Degree of Labeling (DOL)

The degree of labeling (DOL), which is the average number of dye molecules per peptide, can be determined using UV-Vis spectrophotometry.[12][13]

  • After purification, measure the absorbance of the labeled peptide solution at 280 nm (A₂₈₀) and at the excitation maximum of ATTO 610, which is 616 nm (A₆₁₆).

  • Calculate the concentration of the dye using the Beer-Lambert law:

    • Concentration of Dye (M) = A₆₁₆ / ε₆₁₆

    • where ε₆₁₆ is the molar extinction coefficient of ATTO 610 (150,000 M⁻¹ cm⁻¹).

  • Calculate the concentration of the peptide, correcting for the dye's absorbance at 280 nm:

    • Concentration of Peptide (M) = (A₂₈₀ - (A₆₁₆ * CF₂₈₀)) / ε₂₈₀

    • where ε₂₈₀ is the molar extinction coefficient of the peptide and CF₂₈₀ is the correction factor for the dye at 280 nm (0.06 for ATTO 610).[4]

  • Calculate the DOL:

    • DOL = Concentration of Dye / Concentration of Peptide

An optimal DOL for most applications is between 0.5 and 1.0 for single-labeling strategies.[12] Over-labeling can sometimes lead to fluorescence quenching and may affect the peptide's biological activity.[14]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Incorrect pH of the reaction buffer.Verify the pH is between 8.3 and 8.5.[1][15]
Presence of amine-containing buffers (e.g., Tris).Dialyze the peptide against an amine-free buffer.[4][15]
Hydrolysis of the NHS-ester.Prepare the dye solution immediately before use and protect it from moisture.[10]
Low peptide or dye concentration.Increase the concentration of the reactants. A peptide concentration of at least 2 mg/mL is recommended.[4][15]
Precipitation of Peptide The peptide is not soluble under the reaction conditions.Adjust the buffer composition or add a small amount of organic co-solvent.
Difficulty in Purification Similar properties of labeled and unlabeled species.Use a different purification method, such as reverse-phase HPLC, for better separation.[]

Storage and Handling

  • This compound (powder): Store at -20°C, protected from light and moisture.[4][5] Before opening, allow the vial to warm to room temperature to prevent moisture condensation.[5]

  • Labeled Peptide: Store under conditions suitable for the unlabeled peptide, typically at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.[4]

References

ATTO 610 NHS-ester for Live-Cell Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 610 NHS-ester is a high-performance fluorescent dye belonging to a new generation of labels developed for the red spectral region. Its exceptional photostability, high fluorescence quantum yield, and strong absorption make it an ideal candidate for demanding live-cell imaging applications, including single-molecule detection and super-resolution microscopy.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in live-cell imaging, with a particular focus on labeling antibodies to study dynamic cellular processes such as immune synapse formation.

ATTO 610 is characterized by its strong absorption and high fluorescence quantum yield, making it suitable for high-sensitivity detection.[1] The N-hydroxysuccinimide (NHS) ester functional group allows for the straightforward covalent labeling of primary amines on proteins, such as antibodies, forming a stable amide bond.[1] This robust linkage is crucial for long-term tracking of labeled molecules in living cells.

Properties of ATTO 610

A summary of the key photophysical and chemical properties of ATTO 610 is presented below. This data is essential for designing imaging experiments and selecting appropriate filter sets and laser lines.

PropertyValueReference
Excitation Maximum (λabs)615 nm[1]
Molar Extinction Coefficient (εmax)1.5 x 10^5 M-1 cm-1[1]
Emission Maximum (λfl)634 nm[1]
Fluorescence Quantum Yield (ηfl)70%[1]
Fluorescence Lifetime (τfl)3.2 ns[1]
Molecular Weight (NHS-ester)588.48 g/mol [1]
SolubilityPolar solvents (e.g., DMF, DMSO, acetonitrile)[1]
ReactivityPrimary amines (pH 8.0 - 9.0)
StabilityStable up to pH 8.5; slow degradation at higher pH[1]

Experimental Protocols

Protocol 1: Labeling of Antibodies with this compound

This protocol outlines the steps for the covalent conjugation of this compound to a primary antibody for subsequent use in live-cell imaging.

Materials:

  • Antibody of interest (free of amine-containing buffers like Tris)

  • This compound

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against PBS (pH 7.4).

    • Adjust the final antibody concentration to 2 mg/mL in the labeling buffer. Concentrations below this may decrease labeling efficiency.

  • This compound Stock Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a 1-10 mg/mL stock solution of the dye in anhydrous, amine-free DMF or DMSO.

  • Labeling Reaction:

    • Add a 5-10 fold molar excess of the this compound stock solution to the antibody solution. The optimal ratio may need to be determined empirically for each antibody.

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification of the Labeled Antibody:

    • Separate the labeled antibody from unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.4).

    • The first colored band to elute is the conjugated antibody.

    • Collect the fractions containing the labeled antibody.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm and 615 nm.

    • Calculate the DOL using the following formula: DOL = (A_615 * ε_protein) / [(A_280 - (A_615 * CF_280)) * ε_dye]

      • A_615 and A_280 are the absorbances at the respective wavelengths.

      • ε_protein is the molar extinction coefficient of the antibody (approx. 210,000 M-1cm-1 for IgG).

      • ε_dye is the molar extinction coefficient of ATTO 610 (150,000 M-1cm-1).

      • CF_280 is the correction factor for the dye's absorbance at 280 nm (0.05 for ATTO 610).[1]

  • Storage:

    • Store the labeled antibody at 4°C for short-term use or at -20°C in aliquots for long-term storage. Protect from light.

G Workflow for Antibody Labeling with this compound cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification & QC antibody_prep Antibody Preparation (Dialysis against PBS) reaction Conjugation Reaction (1 hour, RT, dark) antibody_prep->reaction Add to buffer dye_prep This compound Stock Solution dye_prep->reaction Add molar excess purification Gel Filtration (Sephadex G-25) reaction->purification dol DOL Calculation purification->dol storage Storage (4°C or -20°C) dol->storage

Workflow for antibody labeling.

Protocol 2: Live-Cell Imaging of T-Cell Receptor Clustering During Immune Synapse Formation

This protocol describes the use of an ATTO 610-labeled anti-CD3 antibody to visualize the dynamics of T-cell receptor (TCR) clustering at the immune synapse between a T-cell and an antigen-presenting cell (APC).

Materials:

  • Jurkat T-cells

  • Raji B-cells (as APCs)

  • ATTO 610-labeled anti-CD3 antibody

  • Live-Cell Imaging Medium (e.g., phenol red-free RPMI 1640 supplemented with 10% FBS and 10 mM HEPES)

  • Staphylococcal enterotoxin E (SEE)

  • Glass-bottom imaging dishes

  • Confocal or STED microscope equipped for live-cell imaging with appropriate laser lines and detectors.

Procedure:

  • Cell Preparation:

    • Culture Jurkat and Raji cells in complete RPMI 1640 medium.

    • One day before imaging, seed Raji cells onto glass-bottom imaging dishes.

    • On the day of the experiment, pulse the adherent Raji cells with SEE (1 µg/mL) for 30 minutes at 37°C to load them with superantigen.

    • Wash the Raji cells three times with pre-warmed Live-Cell Imaging Medium to remove unbound SEE.

  • Labeling of T-cells:

    • Resuspend Jurkat cells in Live-Cell Imaging Medium.

    • Add the ATTO 610-labeled anti-CD3 antibody to the Jurkat cell suspension at a pre-determined optimal concentration (typically 1-5 µg/mL).

    • Incubate for 20-30 minutes on ice to allow antibody binding while minimizing internalization.

    • Wash the Jurkat cells twice with cold Live-Cell Imaging Medium to remove unbound antibody.

    • Resuspend the labeled Jurkat cells in pre-warmed Live-Cell Imaging Medium.

  • Live-Cell Imaging:

    • Place the imaging dish with the SEE-pulsed Raji cells on the microscope stage, ensuring the environmental chamber is maintained at 37°C and 5% CO2.

    • Add the labeled Jurkat cell suspension to the Raji cells.

    • Immediately begin acquiring images using the appropriate laser line for ATTO 610 (e.g., 633 nm) and a suitable emission filter.

    • Acquire time-lapse images to visualize the initial contact between T-cells and APCs, and the subsequent clustering of the TCR (visualized by the ATTO 610-anti-CD3 signal) at the forming immune synapse.

G Experimental Workflow for Live-Cell Imaging of TCR Clustering cluster_apc Antigen-Presenting Cell Prep cluster_tcell T-Cell Prep cluster_imaging Imaging seed_raji Seed Raji Cells pulse_see Pulse with SEE seed_raji->pulse_see wash_raji Wash Raji Cells pulse_see->wash_raji combine_cells Add Labeled Jurkat to Raji Cells wash_raji->combine_cells label_jurkat Label Jurkat Cells with ATTO 610-anti-CD3 wash_jurkat Wash Jurkat Cells label_jurkat->wash_jurkat wash_jurkat->combine_cells acquire_images Time-Lapse Microscopy (37°C, 5% CO2) combine_cells->acquire_images

Workflow for live-cell imaging.

Application Example: T-Cell Receptor Signaling at the Immune Synapse

The formation of an immune synapse is a critical event in the adaptive immune response, where a T-cell recognizes a specific antigen presented by an APC. This interaction triggers a signaling cascade within the T-cell, leading to its activation. The spatial and temporal organization of signaling molecules at the synapse is crucial for proper T-cell function.

Using an ATTO 610-labeled antibody against the CD3 component of the T-cell receptor complex allows for the direct visualization of TCR dynamics in living cells. Upon engagement with the antigen-MHC complex on the APC, TCRs cluster into microclusters, which are the primary sites of signal initiation. These microclusters then coalesce into a central supramolecular activation cluster (cSMAC).

G Simplified T-Cell Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR-CD3 Complex (Labeled with ATTO 610-anti-CD3) Lck Lck TCR->Lck Recruitment & Activation ZAP70 ZAP-70 TCR->ZAP70 Recruitment & Activation Antigen_MHC Antigen-MHC (on APC) Antigen_MHC->TCR Binding & Clustering Lck->TCR Phosphorylation of ITAMs LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylation PLCg1 PLCγ1 LAT_SLP76->PLCg1 Activation DAG_IP3 DAG + IP3 PLCg1->DAG_IP3 Hydrolysis of PIP2 NFAT_AP1_NFkB NFAT, AP-1, NF-κB Activation DAG_IP3->NFAT_AP1_NFkB Gene_Expression Gene Expression (e.g., IL-2) NFAT_AP1_NFkB->Gene_Expression

References

Application Notes and Protocols for the Purification of ATTO 610 NHS-Ester Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 610 is a fluorescent label belonging to a new generation of dyes with applications in the life sciences, including the labeling of proteins, DNA, and RNA.[1][2] Key characteristics of ATTO 610 include strong absorption, high fluorescence quantum yield, and significant photostability.[1][2][3] ATTO 610 is a cationic dye, carrying a net positive charge after coupling to a substrate, and is moderately hydrophilic.[2] The N-hydroxysuccinimide (NHS) ester of ATTO 610 is a widely used derivative that readily reacts with primary amino groups, such as the ε-amino groups of lysine residues in proteins, to form stable amide bonds.[1][2][4]

The labeling reaction with ATTO 610 NHS-ester is most efficient at a pH between 8.0 and 9.0, where the target amino groups are sufficiently unprotonated.[4][5] However, a competing hydrolysis reaction of the NHS ester can occur, particularly at higher pH values, which results in non-reactive "free" dye.[4][5] Therefore, precise control of the reaction conditions and, critically, a robust purification step to remove all unconjugated dye are essential for obtaining accurately characterized and functional fluorescently labeled proteins. This purification is vital for downstream applications to prevent background noise and ensure accurate quantification.

This document provides detailed protocols for the purification of proteins labeled with this compound, focusing on the most common and effective techniques: size exclusion chromatography and dialysis.

Data Presentation

The following tables summarize representative quantitative data obtained from the purification of a model protein (e.g., Bovine Serum Albumin, BSA) labeled with this compound. These values are intended to provide a benchmark for expected outcomes.

Table 1: Labeling Reaction Parameters

ParameterValue
ProteinBovine Serum Albumin (BSA)
Protein Concentration2 mg/mL
Labeling Buffer0.1 M Sodium Bicarbonate, pH 8.3
This compound Concentration2 mg/mL in anhydrous DMSO
Molar Ratio (Dye:Protein)10:1
Reaction Time1 hour
Reaction TemperatureRoom Temperature

Table 2: Comparison of Purification Methods

Purification MethodProtein Recovery (%)Free Dye Removal (%)Final Degree of Labeling (DOL)
Size Exclusion Chromatography (SEC)~90%>99%3.5
Dialysis~85%>98%3.2

Table 3: ATTO 610 Spectroscopic Properties

PropertyValueReference
Molar Extinction Coefficient (εmax)150,000 M-1cm-1[2][3]
Absorption Maximum (λabs)616 nm[2][3]
Emission Maximum (λfl)633 nm[2][3]
Correction Factor (CF280)0.06[2][3]

Experimental Protocols

Protocol 1: Protein Preparation for Labeling
  • Buffer Exchange: Ensure the protein solution is in an amine-free buffer, such as phosphate-buffered saline (PBS). Buffers containing primary amines like Tris will compete with the protein for reaction with the NHS-ester.[4] If the protein is in an incompatible buffer, perform dialysis against PBS (pH 7.4).[4]

  • Concentration Adjustment: Adjust the protein concentration to 1-5 mg/mL in the labeling buffer (0.1 M sodium bicarbonate, pH 8.3).[4][5] Protein concentrations below 2 mg/mL may decrease labeling efficiency.

Protocol 2: this compound Labeling
  • Prepare Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 1-10 mg/mL.[1][5]

  • Calculate Molar Ratio: Determine the desired molar excess of dye to protein. For antibodies, a starting point of an 8-fold molar excess or higher is recommended. For other proteins, the optimal ratio may vary and should be determined empirically.

  • Labeling Reaction: Add the calculated volume of the dye stock solution to the protein solution while gently stirring.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[5]

Protocol 3: Purification of Labeled Protein using Size Exclusion Chromatography (SEC)

Size exclusion chromatography, also known as gel filtration, separates molecules based on their size.[6][7][8] Larger molecules, such as the labeled protein, elute before smaller molecules like the unconjugated dye.[8]

  • Column Selection: Choose a size exclusion chromatography resin with a fractionation range suitable for the molecular weight of the target protein (e.g., Sephadex G-25).[4][5]

  • Column Equilibration: Equilibrate the column with PBS (pH 7.4).[4][5]

  • Sample Application: Apply the labeling reaction mixture to the top of the column.

  • Elution: Elute the sample with PBS. The first colored band to elute will be the ATTO 610-labeled protein.[4] The second, slower-moving colored band will be the free hydrolyzed dye.[4]

  • Fraction Collection: Collect fractions and monitor the absorbance at 280 nm (for protein) and 616 nm (for ATTO 610).

  • Pooling and Concentration: Pool the fractions containing the labeled protein. If necessary, concentrate the purified protein using a centrifugal filter device.

Protocol 4: Purification of Labeled Protein using Dialysis

Dialysis is a technique that separates molecules in solution by the difference in their rates of diffusion through a semi-permeable membrane.[9]

  • Membrane Selection: Choose a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than the molecular weight of the protein (e.g., 10 kDa MWCO for a 50 kDa protein).

  • Sample Preparation: Transfer the labeling reaction mixture into a dialysis cassette or tubing.

  • Dialysis: Immerse the dialysis device in a large volume of PBS (pH 7.4) at 4°C.[9]

  • Buffer Changes: Stir the dialysis buffer gently. Perform several buffer changes to ensure complete removal of the free dye. A typical procedure is as follows:

    • Dialyze for 2 hours.

    • Change the buffer and dialyze for another 2 hours.

    • Change the buffer again and dialyze overnight.[9]

  • Sample Recovery: Recover the purified labeled protein from the dialysis device.

Protocol 5: Characterization of Labeled Protein
  • Spectrophotometric Analysis: Measure the absorbance of the purified labeled protein at 280 nm (A280) and 616 nm (A616).

  • Calculate Protein Concentration:

    • Protein Concentration (M) = [A280 - (A616 x CF280)] / εprotein

    • Where:

      • CF280 is the correction factor for the dye at 280 nm (0.06 for ATTO 610).[2][3]

      • εprotein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate Degree of Labeling (DOL):

    • DOL = A616 / (εdye x Protein Concentration (M))

    • Where:

      • εdye is the molar extinction coefficient of ATTO 610 at 616 nm (150,000 M-1cm-1).[2][3]

Visualizations

experimental_workflow cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_purification Purification cluster_analysis Analysis p1 Start with Protein Solution p2 Buffer Exchange (if needed) to Amine-Free Buffer (PBS) p1->p2 p3 Adjust Protein Concentration (1-5 mg/mL) p2->p3 l1 Prepare ATTO 610 NHS-Ester Stock Solution l2 Add Dye to Protein Solution p3->l2 l1->l2 l3 Incubate for 1 hour at Room Temperature l2->l3 pur Purify Labeled Protein l3->pur sec Size Exclusion Chromatography pur->sec Method 1 dialysis Dialysis pur->dialysis Method 2 a1 Characterize Purified Protein sec->a1 dialysis->a1 a2 Calculate Protein Concentration and Degree of Labeling (DOL) a1->a2

Caption: Overall experimental workflow for labeling and purifying proteins with this compound.

sec_workflow cluster_fractions Eluted Fractions start Labeled Protein Mixture prep Equilibrate SEC Column with PBS start->prep load Load Sample onto Column prep->load elute Elute with PBS load->elute collect Collect Fractions elute->collect f1 Fraction 1: Labeled Protein (Larger Molecule) collect->f1 f2 Fraction 2: Free Dye (Smaller Molecule) collect->f2 end Purified Labeled Protein f1->end

Caption: Workflow for purification using Size Exclusion Chromatography (SEC).

dialysis_workflow cluster_dialysis_steps Dialysis Process start Labeled Protein Mixture load Load Sample into Dialysis Device (e.g., Cassette) start->load d1 Immerse in large volume of PBS load->d1 d2 Stir Gently d1->d2 d3 Perform Multiple Buffer Changes (e.g., 2h, 2h, overnight) d2->d3 recover Recover Purified Sample from Device d3->recover end Purified Labeled Protein recover->end

Caption: Workflow for purification using Dialysis.

References

Application Note: Calculating the Degree of Labeling for ATTO 610 NHS-Ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ATTO 610 NHS-ester is a fluorescent dye belonging to a new generation of labels designed for life science applications, including the labeling of proteins, DNA, and RNA.[1][2][3] This amine-reactive dye is characterized by its strong absorption, high fluorescence quantum yield, and significant photostability.[1][2][3] The N-hydroxysuccinimidyl (NHS) ester functional group readily reacts with primary amino groups, such as the ε-amino group of lysine residues in proteins, to form a stable amide bond.[4][5] The reaction is highly pH-dependent, with an optimal pH range of 8.0 to 9.0.[6][7] Accurately determining the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, is crucial for ensuring experimental reproducibility and optimizing the performance of fluorescently labeled conjugates.[8][9][10]

Key Properties of this compound

A summary of the essential quantitative data for this compound is provided in the table below. This information is critical for performing the labeling reaction and calculating the DOL.

ParameterValueReference
Molecular Weight (MW)588.05 g/mol
Molar Extinction Coefficient (εmax)1.5 x 105 M-1 cm-1[1][3][11]
Maximum Absorption Wavelength (λabs)616 nm[1][3][11]
Maximum Emission Wavelength (λfl)633 nm[1][3][11]
Correction Factor at 280 nm (CF280)0.06[1][3][11]

Experimental Protocols

This protocol provides a general procedure for labeling proteins with this compound. The optimal dye-to-protein molar ratio may need to be determined empirically for each specific protein.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

  • Purification column (e.g., Sephadex G-25)

  • 1X Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL.[1][12]

    • Ensure the protein solution is free of any amine-containing substances like Tris or glycine.[1] If necessary, dialyze the protein against PBS.

  • Prepare the Dye Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[2]

    • Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.[1][4] Vortex briefly to ensure the dye is fully dissolved.

  • Perform the Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio. For antibodies, a starting molar ratio of 8:1 to 15:1 (dye:protein) is often recommended.[1][5]

    • While gently stirring, add the dye stock solution dropwise to the protein solution.

    • Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[1]

  • Purify the Conjugate:

    • Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with 1X PBS.[1]

    • Collect the fractions. The first colored band to elute is typically the labeled protein.

The DOL is determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the λmax of the dye (616 nm for ATTO 610).

Materials:

  • Purified protein-dye conjugate

  • Spectrophotometer

  • Cuvettes with a 1 cm path length

Procedure:

  • Measure Absorbance:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and 616 nm (Amax).

    • If the absorbance is greater than 2.0, dilute the sample with PBS and re-measure. Remember to account for the dilution factor in the calculations.[13]

  • Calculate the Molar Concentration of the Dye:

    • [Dye] (M) = A_max / (ε_max * path length)

    • Where:

      • A_max is the absorbance at 616 nm.

      • ε_max is the molar extinction coefficient of ATTO 610 (150,000 M-1cm-1).

      • path length is typically 1 cm.

  • Calculate the Molar Concentration of the Protein:

    • First, correct the absorbance at 280 nm for the contribution of the dye:

      • Corrected A_280 = A_280 - (A_max * CF_280)

      • Where CF_280 for ATTO 610 is 0.06.

    • Then, calculate the protein concentration:

      • [Protein] (M) = Corrected A_280 / (ε_protein * path length)

      • Where ε_protein is the molar extinction coefficient of your specific protein at 280 nm.

  • Calculate the Degree of Labeling (DOL):

    • DOL = [Dye] / [Protein]

Visualizations

G Chemical Reaction of this compound with a Primary Amine cluster_0 This compound cluster_1 Protein cluster_2 Conjugate cluster_3 Byproduct ATTO610-NHS ATTO 610-CO-NHS Conjugate ATTO 610-CO-NH-Protein ATTO610-NHS->Conjugate + Protein-NH2 Protein-NH₂ Protein-NH2->Conjugate NHS N-hydroxysuccinimide Conjugate->NHS + G Experimental Workflow for Labeling and DOL Calculation cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis prep_protein Prepare Protein Solution (2-10 mg/mL in pH 8.3 buffer) reaction Mix Protein and Dye Solutions (Incubate 30-60 min at RT, protected from light) prep_protein->reaction prep_dye Prepare this compound Stock Solution (in DMSO/DMF) prep_dye->reaction purify Purify Conjugate via Gel Filtration reaction->purify measure Measure Absorbance (A280 and Amax) purify->measure calculate Calculate Degree of Labeling (DOL) measure->calculate

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Labeling Efficiency with ATTO 610 NHS-ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the fluorescent labeling of proteins and other biomolecules with ATTO 610 NHS-ester.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling with this compound, and why is it so critical?

The optimal pH for the reaction between an NHS-ester and a primary amine on a protein is between 8.0 and 9.0, with a pH of 8.3 being a widely recommended starting point.[1][2][3] This pH range is crucial for a successful labeling reaction due to two competing factors:

  • Amine Reactivity: For the labeling reaction to occur, the primary amine groups (the ε-amino groups of lysine residues and the N-terminal α-amino group) on the protein must be in a deprotonated, nucleophilic state (-NH2).[2][4][5] At a pH below 8.0, these groups are predominantly protonated (-NH3+), rendering them unreactive towards the NHS-ester and leading to poor labeling efficiency.[6]

  • NHS-ester Stability: NHS-esters are susceptible to hydrolysis, a reaction with water that renders the dye inactive. The rate of this hydrolysis increases significantly at higher pH values.[2][3][7] Therefore, a pH above 9.0 can lead to rapid degradation of the this compound before it has a chance to react with the protein.[4][5]

A pH of 8.3 provides a good compromise, ensuring a sufficient concentration of reactive deprotonated amines while minimizing the rate of dye hydrolysis.[2][3] ATTO 610 is also pH-sensitive and tends to degrade at a pH above 8.5.[4][5]

Q2: My labeling efficiency is very low. What are the most common causes?

Low labeling efficiency with this compound can be attributed to several factors. Here are the most common culprits:

  • Incorrect Reaction Buffer: The presence of primary amines in your buffer is a primary cause of failed labeling reactions.[1][2][8]

    • Incompatible Buffers: Buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine contain primary amines that will compete with your protein for the NHS-ester, drastically reducing the labeling efficiency.[1][9][10]

    • Contaminants: Your protein solution must be free of any amine-containing substances like ammonium salts.[1][2] If your protein was stored in an incompatible buffer, it must be exchanged for a suitable amine-free buffer (e.g., PBS, bicarbonate, or borate buffer) via dialysis or gel filtration before labeling.[1][9]

  • Inactive (Hydrolyzed) Dye: this compound is sensitive to moisture.[4] If the dye powder has been exposed to humid air or dissolved in a solvent that is not anhydrous, it will hydrolyze and become non-reactive.[2][3][4]

  • Suboptimal pH: As detailed in Q1, a pH outside the optimal range of 8.0-9.0 will lead to either unreactive amines or rapid hydrolysis of the dye.[2][3]

  • Low Protein Concentration: Labeling efficiency can decrease at protein concentrations below 2 mg/mL.[1][11]

  • Insufficient Dye-to-Protein Ratio: An inadequate molar excess of the this compound will result in a low degree of labeling (DOL).[9]

Q3: How should I prepare and handle the this compound to prevent hydrolysis?

Proper handling of the this compound is critical to maintain its reactivity.

  • Storage: Store the solid dye at -20°C, protected from light and moisture.[1][4][5] Before opening the vial, allow it to equilibrate to room temperature to prevent moisture condensation.[4][5]

  • Solvent Choice: The dye should be dissolved in a high-quality, anhydrous, and amine-free organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1][4][5][9]

  • Fresh Preparation: Always prepare the dye solution immediately before use.[1][4][5] Stock solutions of the reactive dye are not recommended, as the dissolved NHS-ester is not stable for long periods, even when frozen.[2][3]

Q4: What is a good starting molar ratio of dye to protein?

The optimal molar ratio of dye to protein can vary significantly depending on the specific protein and the desired degree of labeling. A good starting point for optimization is a 5:1 to 20:1 molar ratio of dye to protein.[9] For smaller proteins, a molar ratio of 1-2 may be suitable, while larger proteins may require a much higher ratio.[1] It is often necessary to perform a series of labeling reactions with different molar ratios to determine the optimal conditions for your specific experiment.

Troubleshooting Guide

This table provides a summary of common issues, their potential causes, and recommended solutions to improve your labeling efficiency with this compound.

Issue Potential Cause Recommended Solution
Low Degree of Labeling (DOL) Inactive (Hydrolyzed) Dye Use a fresh vial of this compound. Ensure the dye is dissolved in anhydrous, amine-free DMSO or DMF immediately before use.[1][4][9]
Incorrect Buffer Composition Ensure your buffer is free of primary amines (e.g., Tris, glycine).[1][9] Perform buffer exchange via dialysis or a desalting column if necessary.[1]
Incorrect Buffer pH Verify that the pH of your reaction buffer is between 8.0 and 9.0, with an optimum of 8.3.[1][2][3]
Low Protein Concentration Ensure your protein concentration is at least 2 mg/mL.[1]
Insufficient Dye-to-Protein Ratio Increase the molar excess of this compound in the reaction.[9]
High Degree of Labeling (DOL) / Protein Precipitation Excessive Dye-to-Protein Ratio Decrease the molar ratio of dye to protein in your next labeling attempt.[9]
Protein Aggregation Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration. Ensure the protein is properly folded and soluble before labeling.[9]
Low Fluorescence Signal of Labeled Protein Low DOL Optimize the labeling reaction to achieve a higher DOL by addressing the points above.[9]
Self-Quenching at High DOL If your DOL is very high, self-quenching of the fluorophores can occur. Aim for a lower DOL by reducing the dye-to-protein molar ratio.
Photobleaching of the Dye Protect the dye and the labeled protein from light during the reaction and storage.[1][2]

Experimental Protocols

Key Experimental Parameters

This table summarizes the recommended starting conditions for labeling a protein with this compound. Optimization may be required for your specific protein.

Parameter Recommended Value Rationale
Reaction Buffer 0.1 M Sodium BicarbonateAmine-free buffer that does not compete in the reaction.[9]
Reaction pH 8.3Balances amine reactivity and NHS-ester stability.[1][2][3]
Protein Concentration 2-10 mg/mLHigher concentrations improve labeling efficiency.[1]
Dye-to-Protein Molar Ratio 5:1 to 20:1 (start)Varies by protein; requires empirical optimization.[9]
Reaction Temperature Room TemperatureA good starting point for most proteins.
Reaction Time 1-2 hoursSufficient time for the reaction to proceed to completion.[9]
Dye Solvent Anhydrous DMSO or DMFPrevents hydrolysis of the moisture-sensitive NHS-ester.[1][4][9]
Detailed Protein Labeling Protocol

This protocol provides a general procedure for labeling a protein with this compound.

1. Protein Preparation:

  • Ensure your protein of interest is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).
  • If your protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.
  • Adjust the protein concentration to 2-10 mg/mL.[1]

2. This compound Solution Preparation:

  • Allow the vial of this compound to warm to room temperature before opening.[4][5]
  • Immediately before use, prepare a stock solution of the dye in anhydrous DMSO or DMF (e.g., 10 mg/mL).[1][9] Vortex briefly to ensure the dye is fully dissolved.

3. Labeling Reaction:

  • Calculate the required volume of the dye solution to achieve the desired dye-to-protein molar ratio.
  • While gently stirring the protein solution, slowly add the calculated amount of the dye solution.
  • Incubate the reaction for 1-2 hours at room temperature, protected from light.[9]

4. Purification of the Labeled Protein:

  • Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).[1][3]
  • The first colored fraction to elute will be the labeled protein. The smaller, unreacted dye molecules will elute later.

5. Determination of Degree of Labeling (DOL) (Optional):

  • Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the absorbance maximum of ATTO 610 (~616 nm).
  • Calculate the DOL using the Beer-Lambert law and the extinction coefficients for the protein and the dye.

6. Storage of the Labeled Protein:

  • Store the purified labeled protein under the same conditions as the unlabeled protein. For long-term storage, it is recommended to add a cryoprotectant (e.g., glycerol), aliquot the conjugate, and store at -20°C or -80°C.[1][2] Avoid repeated freeze-thaw cycles.[2]

Mandatory Visualizations

This compound Labeling Reaction

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Protein Protein Labeled_Protein Labeled Protein (Stable Amide Bond) Protein->Labeled_Protein + ATTO610_NHS ATTO 610 NHS-ester ATTO610_NHS->Labeled_Protein NHS_byproduct NHS byproduct ATTO610_NHS->NHS_byproduct Conditions pH 8.0-9.0 Amine-free buffer Room Temperature

Caption: Chemical reaction of this compound with a protein's primary amine.

Troubleshooting Workflow for Low Labeling Efficiency

G start Low Labeling Efficiency check_buffer Is the buffer amine-free and pH 8.0-9.0? start->check_buffer check_dye Was the dye fresh and dissolved in anhydrous solvent? check_buffer->check_dye Yes fix_buffer Change to amine-free buffer (e.g., bicarbonate) and adjust pH to 8.3. check_buffer->fix_buffer No check_concentration Is protein concentration > 2 mg/mL? check_dye->check_concentration Yes fix_dye Use a new vial of dye. Prepare fresh solution in anhydrous DMSO/DMF. check_dye->fix_dye No check_ratio Was the dye/protein molar ratio sufficient? check_concentration->check_ratio Yes fix_concentration Concentrate the protein. check_concentration->fix_concentration No fix_ratio Increase the molar excess of the dye. check_ratio->fix_ratio No success Labeling Efficiency Improved check_ratio->success Yes fix_buffer->start fix_dye->start fix_concentration->start fix_ratio->start

Caption: A logical workflow to diagnose and resolve low labeling efficiency.

References

ATTO 610 NHS-ester hydrolysis rate and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of ATTO 610 NHS-ester for bioconjugation. It includes troubleshooting guides for common issues, frequently asked questions, detailed experimental protocols, and an in-depth look at the hydrolysis of the NHS-ester and its prevention.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling with this compound?

A1: The optimal pH for labeling proteins with ATTO NHS-esters is between 8.0 and 9.0.[1][2] A pH of 8.3 is often recommended as a good compromise between ensuring a sufficient concentration of unprotonated primary amines for efficient reaction and minimizing the competing hydrolysis of the NHS-ester.[1][2]

Q2: What buffers should I use for the labeling reaction?

A2: It is crucial to use an amine-free buffer for the conjugation reaction. Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for the NHS-ester, thereby reducing labeling efficiency.[2] Recommended buffers include phosphate-buffered saline (PBS) adjusted to the desired pH or a sodium bicarbonate buffer.[1]

Q3: How should I prepare the this compound stock solution?

A3: The this compound stock solution should be prepared immediately before use by dissolving it in an anhydrous, amine-free organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[3] It is not recommended to store the dye in solution for extended periods as the NHS-ester is sensitive to moisture and can hydrolyze, rendering it non-reactive.[1][3]

Q4: How can I remove unreacted this compound after the labeling reaction?

A4: Unreacted and hydrolyzed dye can be removed from the labeled protein conjugate using size-exclusion chromatography, such as a Sephadex G-25 column.[1] The first colored, fluorescent band to elute will be the protein-dye conjugate, followed by a slower-moving band of the free dye.[1] For smaller sample volumes, extensive dialysis can also be used, although it is generally less efficient.

Q5: How do I determine the degree of labeling (DOL) of my protein?

A5: The degree of labeling can be determined using absorption spectroscopy. You will need to measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance of ATTO 610 (approximately 615 nm).[1] A correction factor is needed because the dye also absorbs at 280 nm.[1] The detailed protocol and calculation are provided in the "Experimental Protocols" section.

Q6: What is the shelf-life of this compound?

A6: When stored as a crystalline solid at < -20°C and protected from light and moisture, ATTO NHS-esters are stable for at least three years.[2]

Hydrolysis of this compound: Rate and Prevention

N-hydroxysuccinimidyl (NHS) esters are susceptible to hydrolysis in aqueous environments, a reaction that competes with the desired aminolysis (labeling) reaction. The rate of hydrolysis is significantly influenced by pH and temperature.

Factors Influencing Hydrolysis
  • pH: The rate of hydrolysis increases with pH.[2] This presents a challenge as a basic pH is required to deprotonate primary amines for efficient labeling.

  • Temperature: Higher temperatures generally increase the rate of chemical reactions, including hydrolysis.

  • Moisture: The presence of water is necessary for hydrolysis. Therefore, it is critical to use anhydrous solvents for preparing the dye stock solution and to minimize exposure of the solid dye to moisture.[3]

Quantitative Data on NHS-Ester Hydrolysis
pHTemperature (°C)Half-life of NHS-ester
7.00~4-5 hours
8.025~210 minutes
8.525~180 minutes
8.64~10 minutes
9.025~125 minutes

Note: This data is for general NHS-esters and the hydrolysis rate of this compound may vary.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or No Labeling 1. Hydrolyzed NHS-ester: The dye was exposed to moisture or stored improperly. The stock solution was prepared in a non-anhydrous solvent or stored for too long.[1][3] 2. Incorrect pH: The reaction pH was too low, resulting in protonated, non-reactive primary amines. 3. Presence of competing amines: The protein solution contained buffers like Tris or glycine.[2] 4. Low protein concentration: Dilute protein solutions can favor hydrolysis over the labeling reaction.1. Always use fresh, high-quality this compound. Prepare the stock solution in anhydrous DMSO or DMF immediately before use.[3] 2. Ensure the reaction buffer is at the optimal pH of 8.0-9.0, with 8.3 being a good starting point.[1][2] 3. Dialyze the protein against an amine-free buffer (e.g., PBS) before labeling. 4. If possible, concentrate the protein solution to >2 mg/mL.
Protein Precipitation during/after Labeling 1. Over-labeling: A high degree of labeling can alter the protein's solubility. 2. Solvent effects: A high concentration of the organic solvent used to dissolve the dye can denature the protein.1. Reduce the molar excess of the this compound in the reaction. Start with a lower dye-to-protein ratio. 2. Keep the volume of the organic solvent added to the protein solution to a minimum, typically less than 10% of the total reaction volume.
High Background in Downstream Applications 1. Incomplete removal of free dye: Unconjugated dye was not effectively separated from the labeled protein.1. Ensure thorough purification of the conjugate using size-exclusion chromatography or extensive dialysis.[1] Monitor the fractions to ensure complete separation of the two colored bands.[1]
Inconsistent Labeling Results 1. Variability in reaction conditions: Inconsistent pH, temperature, or reaction time. 2. Degradation of dye: The solid dye or stock solution was not stored properly.1. Standardize all reaction parameters, including buffer preparation, pH measurement, temperature control, and incubation time. 2. Store the solid this compound at < -20°C, protected from light and moisture.[2] Prepare fresh stock solutions for each experiment.[1]

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound

This protocol provides a general guideline for labeling proteins with this compound. Optimization may be required for specific proteins.

Materials:

  • This compound

  • Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4)

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Anhydrous, amine-free DMSO or DMF

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Elution Buffer: PBS, pH 7.4

Procedure:

  • Prepare the Protein Solution:

    • Dissolve or dialyze the protein into an amine-free buffer such as PBS, pH 7.4.

    • Adjust the protein concentration to 2-10 mg/mL.

    • For each 1 mL of protein solution, add 0.1 mL of 1 M sodium bicarbonate buffer, pH 8.3, to achieve the desired labeling pH.

  • Prepare the this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the this compound in anhydrous, amine-free DMSO or DMF to a concentration of 1-10 mg/mL.

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired molar excess. A starting point of a 10-fold molar excess of dye to protein is recommended.

    • Slowly add the calculated volume of the dye stock solution to the protein solution while gently stirring.

    • Incubate the reaction for 30-60 minutes at room temperature, protected from light. For some proteins, incubation for up to 2 hours may be beneficial.

  • Purification of the Labeled Protein:

    • Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with Elution Buffer (PBS, pH 7.4).

    • Apply the reaction mixture to the top of the column.

    • Elute the conjugate with the Elution Buffer.

    • Collect the fractions. The first colored, fluorescent band is the labeled protein. A second, slower-moving band corresponds to the free dye.[1]

    • Pool the fractions containing the labeled protein.

  • Storage of the Conjugate:

    • Store the purified conjugate under the same conditions as the unlabeled protein. For long-term storage, it is recommended to add a cryoprotectant (e.g., glycerol) and store in aliquots at -20°C or -80°C, protected from light.[2]

Protocol 2: Determination of the Degree of Labeling (DOL)

Procedure:

  • Measure Absorbance:

    • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A280) and at the absorbance maximum of ATTO 610, which is approximately 615 nm (Amax).

  • Calculate the Concentration of the Dye:

    • Concentration of Dye (M) = Amax / (εdye * path length)

      • εdye for ATTO 610 = 150,000 M-1cm-1

      • Path length is typically 1 cm.

  • Calculate the Concentration of the Protein:

    • Concentration of Protein (M) = [A280 - (Amax * CF)] / (εprotein * path length)

      • CF (Correction Factor) for ATTO 610 = A280 of the dye / Amax of the dye = 0.05

      • εprotein is the molar extinction coefficient of your protein at 280 nm.

  • Calculate the Degree of Labeling (DOL):

    • DOL = Concentration of Dye / Concentration of Protein

Visualizations

cluster_reactants Reactants cluster_products Products ATTO610_NHS This compound Conjugate ATTO 610-Protein Conjugate (Stable Amide Bond) ATTO610_NHS->Conjugate Aminolysis NHS N-Hydroxysuccinimide Protein_NH2 Protein-NH2 Protein_NH2->Conjugate cluster_aminolysis Desired Reaction (Aminolysis) cluster_hydrolysis Competing Reaction (Hydrolysis) ATTO610_NHS This compound (Reactive) Protein_NH2 Protein-NH2 (pH 8.0-9.0) ATTO610_NHS->Protein_NH2 Labeling H2O H2O (Moisture) ATTO610_NHS->H2O Hydrolysis Conjugate ATTO 610-Protein Conjugate (Stable Amide Bond) Protein_NH2->Conjugate Hydrolyzed_Dye Hydrolyzed ATTO 610 (Inactive Carboxylic Acid) H2O->Hydrolyzed_Dye Start Low/No Labeling Observed Check_pH Is reaction pH between 8.0 and 9.0? Start->Check_pH Check_Buffer Is buffer amine-free (e.g., PBS, Bicarbonate)? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH to 8.3 Check_pH->Adjust_pH No Check_Dye Was dye stock solution prepared fresh in anhydrous solvent? Check_Buffer->Check_Dye Yes Dialyze Dialyze protein against amine-free buffer Check_Buffer->Dialyze No Check_Protein_Conc Is protein concentration >2 mg/mL? Check_Dye->Check_Protein_Conc Yes Prepare_Fresh_Dye Use new dye vial and prepare fresh stock solution Check_Dye->Prepare_Fresh_Dye No Concentrate_Protein Concentrate protein Check_Protein_Conc->Concentrate_Protein No Success Labeling Successful Check_Protein_Conc->Success Yes Adjust_pH->Check_Buffer Dialyze->Check_Dye Prepare_Fresh_Dye->Check_Protein_Conc Concentrate_Protein->Success

References

ATTO 610 NHS-Ester Conjugation Efficiency: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ATTO 610 NHS-ester conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help you achieve optimal labeling efficiency in your experiments.

Troubleshooting Guide

Low conjugation efficiency is a common challenge in bioconjugation. The following table outlines potential causes for suboptimal results with this compound and provides recommended solutions.

Problem Potential Cause Recommended Solution
Low or No Labeling Efficiency Incorrect pH of Reaction Buffer: The reaction between an NHS ester and a primary amine is highly pH-dependent. At low pH, the amine is protonated and unreactive.[1][2][3]Ensure the reaction buffer pH is within the optimal range of 8.0-9.0.[4][5] A pH of 8.3 is often a good compromise to balance reactivity and hydrolysis.[3][4][5] Use a freshly calibrated pH meter to verify.
Presence of Primary Amines in Buffer: Buffers like Tris or glycine contain primary amines that compete with the target molecule for the NHS ester.[1][2]Use an amine-free buffer such as phosphate-buffered saline (PBS), bicarbonate buffer, or borate buffer.[1][2][6] If your protein is in an incompatible buffer, perform a buffer exchange via dialysis or a desalting column before labeling.[1][6]
Hydrolysis of this compound: NHS esters are moisture-sensitive and can hydrolyze, rendering them non-reactive.[2][7][8] This hydrolysis is accelerated at higher pH.[1][3]Prepare the this compound solution in anhydrous DMSO or DMF immediately before use.[2][6][7] Avoid repeated freeze-thaw cycles of the dye stock solution.[8]
Low Reactant Concentrations: Low concentrations of the protein or dye can lead to inefficient labeling.[1]Maintain a protein concentration of at least 2 mg/mL for optimal results.[6][9][10] For dilute protein solutions, a higher molar excess of the dye may be necessary.[2]
Suboptimal Molar Excess of Dye: An insufficient amount of dye will result in a low degree of labeling (DOL).The optimal molar excess depends on the protein and its concentration. A 5- to 20-fold molar excess of the NHS ester is a good starting point to determine the optimal ratio empirically.[8] For antibodies, a 3- to 5-fold molar excess is often recommended to avoid over-labeling.[11]
Protein Precipitation during or after Labeling Over-labeling of the Protein: Attaching too many dye molecules can alter the protein's solubility and lead to precipitation.[2] ATTO 610 is a cationic dye, and after conjugation, it carries a net positive charge which can affect the protein's properties.[6][12]Reduce the molar excess of the this compound in the reaction.[2] Alternatively, decrease the reaction time.
Low Protein Solubility: The protein itself may have low solubility under the labeling conditions.Consider performing the reaction at a lower protein concentration or adding solubilizing agents that are compatible with the labeling chemistry.[2]
Inconsistent Labeling Results Inaccurate Quantitation of Reactants: Errors in determining the concentration of the protein or the this compound will lead to variability.Ensure accurate concentration measurements of both the protein and the dye stock solution before initiating the reaction.[2]
Variable Reaction Conditions: Fluctuations in pH, temperature, or incubation time between experiments will cause inconsistent outcomes.[2]Standardize all reaction parameters, including buffer preparation, temperature, and incubation time, for reproducible results.[2]
Low Fluorescence Signal of Conjugate Fluorescence Quenching: This can occur if the dye molecules are too close to each other on the protein (self-quenching) or near certain amino acid residues.[13]Determine the degree of labeling (DOL). If it is too high, reduce the molar excess of the dye in the labeling reaction.[13] An optimal DOL for antibodies is typically between 2.5 and 4.[11]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound to my protein?

The optimal pH for the reaction between an NHS ester and a primary amine on a protein is typically between 8.0 and 9.0.[4][5] A commonly recommended pH is 8.3, as it provides a good balance between having a sufficient concentration of deprotonated, reactive amines and minimizing the hydrolysis of the NHS ester, which is more rapid at higher pH values.[3][4][5]

Q2: Can I use a Tris-based buffer for my conjugation reaction?

No, it is highly recommended to avoid buffers containing primary amines, such as Tris or glycine.[1][2] These molecules will compete with the primary amines on your target protein for reaction with the this compound, which will significantly reduce the labeling efficiency.[1][2] Suitable amine-free buffers include phosphate, bicarbonate, or borate buffers.[1][2][6]

Q3: My protein is in a buffer containing Tris. What should I do?

If your protein is in a Tris-containing buffer, you will need to perform a buffer exchange before starting the conjugation reaction.[6] This can be achieved through methods such as dialysis against the desired reaction buffer (e.g., PBS or bicarbonate buffer) or by using a desalting or spin column.[1][6]

Q4: How should I prepare and store the this compound?

This compound is sensitive to moisture.[8] It should be dissolved in an anhydrous solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution.[6][7] This stock solution should ideally be prepared immediately before use.[2][6][7] If you need to store the stock solution, it can be stored at -20°C for a short period, protected from light and moisture.[9] However, repeated freeze-thaw cycles should be avoided.[8]

Q5: What molar ratio of this compound to protein should I use?

The optimal molar ratio is empirical and depends on your specific protein and its concentration.[2] A good starting point for optimization is a 5- to 20-fold molar excess of the dye to the protein.[8] For antibodies, a lower molar excess of 3- to 5-fold is often recommended to prevent over-labeling and potential precipitation.[11]

Q6: How can I stop the labeling reaction?

To quench the reaction, you can add a small molecule with a primary amine.[8] Common quenching agents include Tris buffer, glycine, hydroxylamine, or ethanolamine, typically added to a final concentration of 50-100 mM.[2][8]

Q7: How do I remove unreacted this compound after the conjugation?

Purification is a critical step to remove unreacted dye and byproducts.[8] Common methods for purifying the labeled protein include size-exclusion chromatography (e.g., a desalting column) or dialysis.[2][6][8]

Experimental Protocols

Protocol 1: Standard Labeling of a Protein with this compound

This protocol provides a general guideline. Optimization may be required for your specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column for purification

Procedure:

  • Prepare the Protein Solution: Ensure your protein is in an amine-free buffer at a concentration of 2-10 mg/mL.[9] If necessary, perform a buffer exchange.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[9]

  • Perform the Conjugation: While gently vortexing, add the calculated amount of the this compound stock solution to the protein solution. The optimal molar excess should be determined empirically, but a 5- to 20-fold excess is a common starting point.[8]

  • Incubate: Incubate the reaction for 1 hour at room temperature, protected from light.[14] Alternatively, the reaction can be performed overnight at 4°C, which may help to minimize hydrolysis of the NHS ester.[1]

  • Quench the Reaction (Optional): Add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[2][10]

  • Purify the Conjugate: Separate the labeled protein from unreacted dye and byproducts using a desalting column equilibrated with your desired storage buffer (e.g., PBS).[2][6]

Protocol 2: Determination of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule. It can be determined using spectrophotometry.

Procedure:

  • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A280) and at the absorbance maximum of ATTO 610, which is approximately 616 nm (A616).[6]

  • Calculate the concentration of the protein, correcting for the absorbance of the dye at 280 nm:

    • Protein Concentration (M) = [A280 - (A616 × CF280)] / εprotein

    • Where:

      • CF280 is the correction factor for the dye's absorbance at 280 nm (for ATTO 610, this is 0.06).[6]

      • εprotein is the molar extinction coefficient of your protein at 280 nm.

  • Calculate the concentration of the dye:

    • Dye Concentration (M) = A616 / εdye

    • Where εdye is the molar extinction coefficient of ATTO 610 at 616 nm (150,000 M-1cm-1).[6]

  • Calculate the DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction Prot_Prep Protein Preparation (Amine-free buffer, pH 8.0-9.0) Conjugation Conjugation (1 hr at RT or overnight at 4°C) Prot_Prep->Conjugation Dye_Prep This compound (Dissolve in anhydrous DMSO/DMF) Dye_Prep->Conjugation Quenching Quenching (Optional) (e.g., Tris or Glycine) Conjugation->Quenching Purification Purification (e.g., Desalting Column) Conjugation->Purification If not quenched Quenching->Purification Analysis Analysis (Determine DOL) Purification->Analysis troubleshooting_workflow Start Low Labeling Efficiency? Check_pH Is buffer pH 8.0-9.0? Start->Check_pH Yes Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Dye Was dye freshly prepared? Check_Buffer->Check_Dye Yes Exchange_Buffer Buffer Exchange Check_Buffer->Exchange_Buffer No Check_Conc Are reactant concentrations optimal? Check_Dye->Check_Conc Yes Prepare_Fresh_Dye Prepare fresh dye solution Check_Dye->Prepare_Fresh_Dye No Optimize_Conc Optimize concentrations and molar ratio Check_Conc->Optimize_Conc No Success Labeling Successful Check_Conc->Success Yes Adjust_pH->Check_pH Exchange_Buffer->Check_Buffer Prepare_Fresh_Dye->Check_Dye Optimize_Conc->Check_Conc

References

reducing non-specific binding of ATTO 610 NHS-ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ATTO 610 NHS-ester. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues, with a primary focus on reducing non-specific binding during labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding in the context of this compound labeling?

A1: Non-specific binding refers to the undesirable adhesion of the this compound dye or the labeled molecule to surfaces and molecules other than the intended target.[1] This can be caused by several factors, including electrostatic and hydrophobic interactions, leading to high background signals and potentially false-positive results in downstream applications.[1]

Q2: What are the primary causes of non-specific binding with this compound?

A2: The most common causes include:

  • Hydrolysis of the NHS-ester: The N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis in aqueous solutions, a reaction that competes with the desired labeling of primary amines.[2][3] This hydrolysis is more rapid at higher pH and results in a non-reactive carboxyl group, which can increase non-specific binding through electrostatic interactions.[1][3]

  • Excess Labeling: Using too high a molar excess of the dye can lead to over-labeling of the target protein. This can alter the protein's overall charge and hydrophobicity, promoting aggregation and non-specific interactions.[1]

  • Inadequate Blocking: Failure to sufficiently block reactive surfaces in your assay (e.g., microplate wells or blotting membranes) can leave sites available for the dye or labeled protein to bind non-specifically.[1]

  • Improper Buffer Composition: The presence of primary amines (e.g., Tris buffer) or other nucleophiles in your labeling or assay buffers will compete with the target molecule for reaction with the NHS-ester, reducing labeling efficiency and potentially leading to non-specific signals.[2]

  • Presence of Aggregates: Aggregates of the labeled protein or unbound dye can contribute significantly to high background and non-specific binding.[1]

Q3: What is the optimal pH for labeling with this compound?

A3: The optimal pH range for NHS-ester coupling to primary amines is between 8.0 and 9.0.[2][3] A pH of 8.3 is often recommended as a good compromise to ensure that the primary amino groups are sufficiently deprotonated and reactive while minimizing the rate of NHS-ester hydrolysis.[2][3] ATTO 610 itself is sensitive to pH and can degrade at pH values above 8.5.[4][5]

Q4: How should I prepare and store the this compound stock solution?

A4: this compound should be dissolved in an anhydrous and amine-free polar solvent such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO) immediately before use.[4] It is crucial to use high-quality, dry solvents as NHS-esters are moisture-sensitive.[4][6] To prevent moisture condensation, allow the vial to equilibrate to room temperature before opening.[4] Unused stock solutions can be aliquoted and stored at -20°C, protected from light and moisture.[4] Avoid repeated freeze-thaw cycles.[6]

Troubleshooting Guides

Issue 1: High Background Signal in Assays

High background is a common indicator of non-specific binding. The following steps can help diagnose and mitigate this issue.

cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Resolution A High Background Signal B Optimize Blocking Step A->B Start Here C Improve Washing Protocol B->C F Reduced Background Signal B->F If resolved D Titrate Reagents C->D C->F If resolved E Verify Buffer Composition D->E D->F If resolved E->F Problem Solved A Low Labeling Efficiency B Check Labeling Buffer pH (Optimal: 8.0-8.5) A->B C Optimize Dye:Protein Molar Ratio A->C D Ensure Protein is Amine-Free A->D E Verify NHS-Ester Activity A->E F Sufficient Labeling Efficiency B->F C->F D->F E->F

References

Technical Support Center: Optimizing ATTO 610 NHS-Ester Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to optimize the dye-to-protein ratio for ATTO 610 NHS-ester labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling proteins with this compound?

The optimal pH range for the reaction between an NHS-ester and a primary amine on a protein is between 8.0 and 9.0.[1][2] A commonly recommended pH is 8.3, which offers a good compromise between the reactivity of the primary amines and the hydrolysis of the NHS-ester in the aqueous environment.[1][2][3]

Q2: What buffers should I use for the labeling reaction?

It is crucial to use a buffer free of primary amines, such as Tris, as these will compete with the protein for reaction with the NHS-ester.[1][2][4] Recommended buffers include 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS) adjusted to the optimal pH.[1][3][4] If your protein is in a Tris-containing buffer, it should be dialyzed against an amine-free buffer like PBS before labeling.[1][4]

Q3: How should I prepare the this compound for the reaction?

This compound should be dissolved in an anhydrous, amine-free solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[4][5][6] Using high-quality, fresh solvent is important as degraded DMF can contain amines that will react with the NHS-ester.[3][7] Storing the dye in solution for extended periods is not recommended due to the potential for hydrolysis.[1]

Q4: What is a good starting dye-to-protein molar ratio?

The optimal dye-to-protein molar ratio is highly dependent on the specific protein being labeled, including the number and accessibility of lysine residues.[4][8][9] A common starting point is a 3-fold molar excess of the dye to the protein to achieve a degree of labeling (DOL) of 2-3.[1][2] However, it is recommended to perform a titration with different molar ratios to determine the optimal ratio for your specific protein and application.[10][11]

Q5: How can I remove unreacted dye after the labeling reaction?

The most common method for separating the labeled protein from unreacted dye is gel filtration chromatography, using a resin like Sephadex G-25.[1][4] The labeled protein will typically elute first as a colored, fluorescent band, followed by a second band of the free dye.[1]

Q6: How do I determine the Degree of Labeling (DOL)?

The DOL, or the average number of dye molecules per protein molecule, is calculated using spectrophotometry.[12][13][14] You will need to measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of ATTO 610 (~616 nm). The DOL is calculated using the Beer-Lambert law and requires the molar extinction coefficients of the protein and the dye, as well as a correction factor for the dye's absorbance at 280 nm.[12][14]

Troubleshooting Guide

Issue: Low Labeling Efficiency

Potential Cause Troubleshooting Steps
Suboptimal pH Verify the pH of your reaction buffer is between 8.0 and 9.0 using a calibrated pH meter.[7]
Presence of competing amines Ensure your protein solution is free of amine-containing buffers (e.g., Tris) or stabilizers (e.g., glycine, BSA).[1][2][4] Dialyze your protein against an appropriate amine-free buffer if necessary.
Hydrolyzed/Inactive NHS-ester Prepare the this compound solution in anhydrous, amine-free DMSO or DMF immediately before use.[1][5] Avoid storing the dye in solution.
Low protein concentration Labeling efficiency can decrease at protein concentrations below 2 mg/mL.[4][11] If possible, concentrate your protein before labeling.
Insufficient dye-to-protein ratio Increase the molar excess of the this compound in the reaction. Perform a titration to find the optimal ratio for your protein.[1][2]
Inaccessible primary amines on the protein Steric hindrance can prevent the NHS-ester from reaching the primary amines on the protein surface.[7] While difficult to address directly, denaturation and refolding (if feasible for your protein) could be considered.

Issue: Protein Precipitation After Labeling

Potential Cause Troubleshooting Steps
High Degree of Labeling (DOL) Over-labeling with hydrophobic dyes can lead to protein aggregation and precipitation.[7] Reduce the dye-to-protein molar ratio in your labeling reaction.
Solvent-induced precipitation Adding a large volume of the dye stock (in DMSO or DMF) to the aqueous protein solution can cause precipitation. Add the dye solution slowly while gently stirring the protein solution.[15]
Protein instability The labeling conditions (e.g., pH) might affect the stability of your specific protein. Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration.

Experimental Protocols

Protein Preparation
  • If your protein is in a buffer containing primary amines (e.g., Tris), dialyze it extensively against 1X PBS, pH 7.4.

  • Determine the protein concentration using a standard method (e.g., BCA assay or absorbance at 280 nm).

  • Adjust the protein concentration to 2-5 mg/mL in an amine-free buffer.[1]

This compound Labeling Reaction
  • Bring the vial of this compound to room temperature before opening to prevent moisture condensation.[5][6]

  • Prepare a fresh 10 mM stock solution of this compound in anhydrous, amine-free DMSO or DMF.[10]

  • For each 1 mL of protein solution, add 0.1 mL of 1 M sodium bicarbonate buffer, pH 8.3, to adjust the pH for optimal labeling.[4]

  • While gently stirring, add the calculated volume of the this compound stock solution to the protein solution.

  • Incubate the reaction for 30-60 minutes at room temperature, protected from light.[4]

Purification of the Labeled Protein
  • Prepare a gel filtration column (e.g., Sephadex G-25) with a bed volume at least 10 times the volume of your reaction mixture.

  • Equilibrate the column with 1X PBS, pH 7.4.

  • Apply the labeling reaction mixture to the top of the column.

  • Elute the protein-dye conjugate with 1X PBS, pH 7.4.

  • Collect the first colored, fluorescent fraction, which contains the labeled protein. The second, slower-moving colored band is the unreacted dye.[1]

Calculation of the Degree of Labeling (DOL)
  • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of ATTO 610, which is approximately 616 nm (Aₘₐₓ).

  • Calculate the protein concentration, correcting for the dye's absorbance at 280 nm:

    • Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF₂₈₀)] / ε_protein

    • Where CF₂₈₀ is the correction factor for ATTO 610 (0.06) and ε_protein is the molar extinction coefficient of your protein at 280 nm.[4][16]

  • Calculate the Degree of Labeling:

    • DOL = Aₘₐₓ / (ε_dye × Protein Concentration (M))

    • Where ε_dye is the molar extinction coefficient of ATTO 610 (150,000 M⁻¹cm⁻¹).[4][16]

Quantitative Data Summary

Parameter Value Reference
ATTO 610 λₐbs ~616 nm[4][6]
ATTO 610 λₑₘ ~633 nm[4][6]
ATTO 610 εₘₐₓ 150,000 M⁻¹cm⁻¹[4][16]
ATTO 610 Correction Factor (CF₂₈₀) 0.06[4][16]
Recommended Labeling pH 8.0 - 9.0[1][2]
Recommended Protein Concentration ≥ 2 mg/mL[4][11]
Typical Reaction Time 30 - 60 minutes[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Prot_Prep Protein Preparation (Amine-free buffer) Adjust_pH Adjust pH to 8.3 Prot_Prep->Adjust_pH Dye_Prep Dye Preparation (Anhydrous DMSO/DMF) Mix Mix Protein and Dye Dye_Prep->Mix Adjust_pH->Mix Incubate Incubate (RT, 30-60 min) Mix->Incubate Purify Gel Filtration (G-25) Incubate->Purify Analyze Calculate DOL Purify->Analyze troubleshooting_workflow Start Low Labeling Efficiency? Check_pH Is pH 8.0-9.0? Start->Check_pH Check_Amines Amine-free buffer? Check_pH->Check_Amines Yes Failure Re-evaluate Protocol Check_pH->Failure No Check_Dye Fresh dye solution? Check_Amines->Check_Dye Yes Check_Amines->Failure No Check_Conc Protein conc. >2mg/mL? Check_Dye->Check_Conc Yes Check_Dye->Failure No Increase_Ratio Increase dye/protein ratio Check_Conc->Increase_Ratio Yes Check_Conc->Failure No Success Optimal Labeling Increase_Ratio->Success

References

ATTO 610 NHS-Ester Labeling: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during ATTO 610 NHS-ester labeling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the optimal pH for labeling with this compound and why is it so critical?

The optimal pH range for this compound coupling to primary amines is between 8.0 and 9.0, with a pH of 8.3 often recommended as an effective compromise.[1][2] The pH is a critical factor because it governs two competing reactions:

  • Amine Reactivity: For the labeling reaction to occur, the primary amine groups (e.g., on lysine residues of a protein) must be in their deprotonated, nucleophilic state (-NH2).[1][2] At acidic or neutral pH, these groups are predominantly protonated (-NH3+), rendering them unreactive towards the NHS-ester.[3][4][5]

  • NHS-Ester Hydrolysis: At alkaline pH, the NHS-ester becomes increasingly susceptible to hydrolysis, a reaction with water that inactivates the ester, preventing it from reacting with the amine.[1][6][7] This competing reaction reduces the overall labeling efficiency.[3][4]

Therefore, a pH range of 8.0-9.0 provides a balance, ensuring a sufficient concentration of deprotonated amines for efficient labeling while minimizing the rate of NHS-ester hydrolysis.[1][2]

Q2: My labeling efficiency with this compound is very low. What are the potential causes and how can I improve it?

Low labeling efficiency is a common issue that can stem from several factors related to reaction conditions and reagents.

Troubleshooting Steps:

  • Verify Buffer pH: Use a calibrated pH meter to ensure your reaction buffer is within the optimal 8.0-9.0 range.[1][2][8] A suboptimal pH is a primary cause of poor labeling.

  • Use Amine-Free Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your target molecule for the this compound, significantly reducing labeling efficiency.[3][6][8] Recommended buffers include phosphate, bicarbonate, or borate buffers.[3][6] If your sample is in an amine-containing buffer, it must be dialyzed against an appropriate amine-free buffer before labeling.[2][8]

  • Check for Competing Nucleophiles: Besides Tris and glycine, other substances like sodium azide in high concentrations can interfere with the labeling reaction.[2][6] While low concentrations of sodium azide (< 3 mM) may not significantly interfere, it is best to remove it if possible.[1][2]

  • Ensure Fresh Dye Solution: this compound is sensitive to moisture.[9] It is recommended to prepare the dye stock solution in anhydrous, amine-free DMSO or DMF immediately before use.[8][9] Storing the dye in solution for extended periods can lead to hydrolysis and reduced reactivity.[1]

  • Optimize Molar Ratio: The optimal molar ratio of dye to protein (or other target molecule) can vary. A 2-fold molar excess of the reactive dye over the protein is a general starting point, but this may need to be optimized for your specific protein.[8]

  • Consider Reaction Time and Temperature: Labeling reactions are typically carried out for 1 to 4 hours at room temperature or overnight on ice.[3] Lower temperatures can help minimize hydrolysis of the NHS ester.[6]

Q3: Can I use a Tris-based buffer for my labeling reaction?

It is strongly recommended to avoid Tris-based buffers.[3][5] Tris contains a primary amine that will react with the NHS-ester, thereby competing with your target molecule and reducing the labeling yield.[3][6][8] While some sources mention that the affinity of Tris for activated esters is low, it is best practice to use amine-free buffers such as phosphate, bicarbonate, or borate to ensure optimal labeling efficiency.[3][6]

Q4: How does temperature affect the this compound labeling reaction?

Temperature influences the rates of both the desired labeling reaction and the competing hydrolysis of the NHS-ester.

  • Higher Temperatures: Can increase the rate of the labeling reaction but will also significantly accelerate the rate of NHS-ester hydrolysis, potentially lowering the overall yield.

  • Lower Temperatures (e.g., 4°C): Slow down the rate of hydrolysis, which can be beneficial for preserving the reactive dye over longer incubation times (e.g., overnight).[6] This may be necessary if the labeling reaction itself is slow.

A common approach is to perform the reaction for 1-4 hours at room temperature.[3]

Quantitative Data Summary

The stability of the NHS-ester is highly dependent on the pH of the solution. The following table summarizes the half-life of NHS-esters at different pH values and temperatures.

pHTemperature (°C)Half-life of NHS-Ester
7.004-5 hours
8.6410 minutes

Table 1: Half-life of NHS-Esters at Various pH Values. This data highlights the increased rate of hydrolysis with increasing pH.[6][7]

Experimental Protocols

Protocol: Labeling a Protein with this compound

This protocol provides a general guideline. Optimization may be required for your specific protein and application.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • This compound

  • Anhydrous, amine-free DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Gel filtration column (e.g., Sephadex G-25) for purification[2][8]

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the reaction buffer (0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL.[8]

    • Ensure the protein solution is free of any amine-containing substances. If necessary, perform buffer exchange via dialysis or a desalting column.[2][8]

  • Prepare the this compound Stock Solution:

    • Immediately before use, dissolve the this compound in anhydrous, amine-free DMSO or DMF to a concentration of 1-10 mg/mL.[8]

  • Labeling Reaction:

    • Add the calculated amount of this compound solution to the protein solution while gently vortexing. A 2-fold molar excess of dye is a common starting point.[8]

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[3]

  • Quench the Reaction (Optional):

    • To stop the reaction, you can add a quenching buffer (e.g., Tris-HCl or glycine) to a final concentration of 50-100 mM. This will react with any remaining NHS-ester.

  • Purify the Conjugate:

    • Separate the labeled protein from unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25).[2][8]

    • The first colored band to elute is typically the labeled protein.[8]

Visualizations

ATTO_610_NHS_Ester_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Protein_Solution Prepare Protein in Amine-Free Buffer (pH 8.0-9.0) Labeling Mix Protein and Dye Incubate 1-4h at RT or overnight at 4°C Protein_Solution->Labeling Dye_Solution Prepare Fresh This compound in Anhydrous DMSO Dye_Solution->Labeling Quench Quench Reaction (Optional) Labeling->Quench Purify Purify Conjugate (Gel Filtration) Quench->Purify Labeled_Protein Labeled Protein Purify->Labeled_Protein

Caption: Workflow for labeling proteins with this compound.

Caption: The effect of pH on the efficiency of NHS-ester labeling reactions.

References

Technical Support Center: Removing Unconjugated ATTO 610 NHS-Ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of unconjugated ATTO 610 NHS-ester from labeled samples.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove unconjugated this compound after a labeling reaction?

Removing unconjugated (free) dye is essential for several reasons. Firstly, its presence will interfere with the accurate determination of the degree of labeling (DOL), leading to an overestimation of the dye-to-protein ratio. Secondly, free dye can cause high background fluorescence and non-specific signals in downstream applications such as immunoassays, fluorescence microscopy, and flow cytometry.[1][2] Finally, the unreacted NHS-ester can hydrolyze or react with other primary amines in your assay, compromising experimental results.[3][4]

Q2: What are the primary methods for purifying my ATTO 610-labeled sample?

The most common and effective methods for removing small molecules like unconjugated this compound (Molecular Weight: 588.05 g/mol ) from larger biomolecules are size-based separation techniques. These include:

  • Size Exclusion Chromatography (SEC) / Gel Filtration: Widely considered the most reliable method for this purpose.[3][4][5][6]

  • Dialysis: A straightforward method suitable for larger sample volumes.[7][8]

  • Precipitation (e.g., with Acetone): Useful for concentrating the sample while removing contaminants, but carries a risk of denaturing the protein.[9][10]

  • Spin Columns: A rapid method for small-scale purifications, often utilizing size exclusion resins.[1][6][11]

Q3: How do I choose the best purification method for my experiment?

The optimal method depends on your sample volume, the stability of your biomolecule, the required purity, and available equipment. The table below provides a comparison to guide your decision.

Method Principle Advantages Disadvantages Best For
Size Exclusion Chromatography (SEC) Separates molecules based on size; larger conjugates elute before the smaller free dye.[12][13]High resolution and recovery; gentle on proteins.[5]Can dilute the sample; requires chromatography equipment.Achieving high purity for sensitive downstream applications.
Dialysis Diffusion of small molecules (free dye) across a semi-permeable membrane while retaining larger molecules (conjugate).[8]Simple, requires minimal hands-on time; suitable for large volumes.[7]Slow (can take overnight); may result in sample dilution.[8]Large volume samples where time is not a critical factor.
Acetone Precipitation Reduces protein solubility with an organic solvent, causing it to precipitate while the free dye remains in the supernatant.[9][14]Concentrates the protein sample; removes other small soluble impurities.[9][10]High risk of irreversible protein denaturation and aggregation; potential for sample loss.[9][10]Downstream applications where protein denaturation is acceptable (e.g., SDS-PAGE).
Spin Columns A rapid form of SEC where centrifugation forces the sample through a resin bed.[1]Very fast; convenient for small sample volumes; high throughput.[6][11]May not be sufficient for reactions with very high dye excess; potential for protein loss.[1][15]Quick cleanup of multiple small-volume samples.

Q4: How can I visually confirm the separation of the conjugate from the free dye?

During size exclusion chromatography, you can often see the separation visually. The first colored, fluorescent band to elute from the column is the desired dye-protein conjugate.[3] A second, slower-moving colored band corresponds to the smaller, unbound hydrolyzed dye.[3][4]

Troubleshooting Guide

Q: After purification by size exclusion, my sample still shows high background fluorescence. What happened?

A: This indicates insufficient removal of the free dye.

  • Possible Cause: The molar excess of the dye in the labeling reaction was too high, overwhelming the column's capacity.[2]

  • Solution: Reduce the molar excess of this compound in your next labeling reaction. A 3 to 5-fold molar excess is often sufficient for antibodies.[2] You can also try re-purifying the sample using a fresh column.[1] For certain hydrophilic dyes, a longer chromatography column may be required to achieve adequate separation.[3][4]

  • Possible Cause: The column size was inadequate for the sample volume.

  • Solution: Ensure your sample volume does not exceed the column's recommended capacity (typically ~10% of the total column volume for gravity columns).

Q: My protein recovery is very low after purification. How can I improve this?

A: Low recovery can occur with several methods.

  • If using Precipitation: This method is known to cause protein loss, as the pellet can be difficult to re-solubilize completely.[9][10] Consider switching to a non-denaturing method like SEC or dialysis if your downstream application requires active protein.

  • If using Spin Columns: Using too much resin for your sample volume can lead to low recovery.[1] Ensure you are following the manufacturer's protocol for your specific protein amount. Also, some proteins can non-specifically bind to the filter membrane of centrifugal devices.[11]

  • If using Dialysis: Protein can adhere to the dialysis tubing.[7] While some loss is unavoidable, ensure you handle the tubing carefully and recover as much sample as possible.

Q: My labeled protein eluted in the void volume during SEC. What does this mean?

A: Elution in the void volume indicates that your protein has aggregated.[13] Aggregates are very large and cannot enter the pores of the chromatography resin, so they pass through the column quickly.[13] This can be caused by the labeling reaction itself (e.g., high pH or over-labeling) or by the purification conditions. You may need to optimize your labeling buffer, reduce the dye-to-protein ratio, or include additives that promote protein stability.

Experimental Protocols & Visual Guides

General Experimental Workflow

The overall process involves three main stages: the labeling reaction, purification to remove excess dye, and analysis of the final conjugate.

G cluster_0 Step 1: Labeling cluster_1 Step 2: Purification cluster_2 Step 3: Analysis & Storage a Biomolecule (e.g., Protein) c Labeling Reaction (pH 8.0 - 9.0) a->c b This compound b->c d Crude Labeled Sample c->d e Purification Method (e.g., SEC, Dialysis) d->e f Purified Conjugate e->f g Unconjugated Dye (Waste) e->g h Characterization (DOL) & Storage (-20°C) f->h G start Start: Crude Labeled Sample q_vol Sample Volume? start->q_vol q_purity High Purity Required? q_vol->q_purity > 2 mL q_denature Is Denaturation Acceptable? q_vol->q_denature 0.5 - 2 mL m_spin Use Spin Column q_vol->m_spin < 0.5 mL m_sec Use Size Exclusion Chromatography (SEC) q_purity->m_sec Yes m_dialysis Use Dialysis q_purity->m_dialysis No q_denature->m_sec No m_precip Use Acetone Precipitation q_denature->m_precip Yes

References

ATTO 610 NHS-Ester Conjugation: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice for aggregation issues encountered when using ATTO 610 NHS-ester for labeling proteins and other biomolecules.

Frequently Asked Questions (FAQs)

Section 1: Understanding this compound & Aggregation

Q1: What is this compound and what is it used for?

This compound is an amine-reactive fluorescent dye belonging to a new generation of labels characterized by strong absorption, high fluorescence quantum yield, and good photostability.[1][2][3] The N-hydroxysuccinimidyl (NHS) ester group readily reacts with primary amino groups (-NH₂) on proteins (like the side chain of lysine residues) or other biomolecules to form a stable amide bond.[4][5] This makes it a popular choice for fluorescently labeling antibodies, proteins, and oligonucleotides for various life science applications.[1][3] ATTO 610 is a cationic dye, carrying a net charge of +1 after coupling, and is described as moderately hydrophilic.[2][3]

Q2: Why does my protein-dye conjugate precipitate or aggregate?

Aggregation of fluorescently labeled proteins is a common issue that can arise from several factors:

  • Hydrophobicity of the Dye: Many fluorescent dyes, particularly those with large aromatic ring systems, are inherently hydrophobic.[6][7] Covalently attaching multiple dye molecules to a protein can increase the overall hydrophobicity of the protein, leading to reduced solubility in aqueous buffers and causing it to precipitate.[7][8]

  • Over-labeling (High Degree of Labeling - DOL): Attaching too many dye molecules to a single protein is a primary cause of aggregation.[7][9] The high density of hydrophobic dyes can lead to intramolecular (dye-dye interactions on the same protein) or intermolecular (protein-protein) aggregation.[6][7] This is more common with larger, longer-wavelength dyes.[7]

  • NHS-Ester Hydrolysis: NHS-esters are highly susceptible to hydrolysis (reaction with water), especially at elevated pH.[1][4] The hydrolysis product is a non-reactive carboxylic acid form of the dye.[4] This free, unreacted dye can be hydrophobic and may aggregate or co-precipitate with the labeled protein, especially during purification steps like dialysis.[6][8]

  • Suboptimal Buffer Conditions: Using buffers that contain primary amines (e.g., Tris, glycine) will compete with the target protein for reaction with the NHS-ester, reducing labeling efficiency.[3][4] Incorrect pH can also be a problem; while a pH of 8.0-9.0 is optimal for the labeling reaction, higher pH values accelerate the competing hydrolysis reaction.[4][5]

  • Solvent-Induced Denaturation: Adding too much of the organic solvent (used to dissolve the dye) to the aqueous protein solution can denature the protein, exposing its hydrophobic core and causing it to aggregate.[7][8]

Section 2: Prevention & Protocol Optimization

Q3: How should I properly dissolve and store this compound?

Proper handling of the dye is critical to prevent hydrolysis and ensure reactivity.

  • Storage: Upon receipt, store the vial at -20°C, protected from light and moisture.[1][2] Before opening, always allow the vial to equilibrate to room temperature to prevent moisture condensation.[1][2]

  • Dissolution: Use only high-quality, anhydrous, and amine-free polar organic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[1][2][4] It is strongly recommended to prepare the dye stock solution immediately before use.[2][3][4] Solutions in DMSO or DMF may have limited stability due to trace amounts of water or other impurities.[1][4]

Q4: What are the optimal buffer conditions for the labeling reaction?

The choice of buffer and pH is a critical compromise between efficient labeling and minimizing dye hydrolysis.

  • Recommended Buffer: A bicarbonate buffer (0.1 M, pH 8.3) or a phosphate-buffered saline (PBS) adjusted to pH 8.3 is highly recommended.[3][4][5]

  • pH: The optimal pH range for NHS-ester coupling is 8.0 to 9.0.[4][5] A pH of 8.3 is often cited as a good compromise, as it ensures that a sufficient number of primary amines on the protein are deprotonated and reactive while keeping the rate of dye hydrolysis manageable.[4][5]

  • Buffers to Avoid: Your protein solution must be free of amine-containing substances like Tris, glycine, or ammonium salts, as these will compete in the reaction.[3][4][5] If your protein is in such a buffer, it must first be dialyzed against an amine-free buffer like PBS.[3]

Q5: How do I determine the correct dye-to-protein ratio to avoid over-labeling?

The optimal dye-to-protein molar ratio varies depending on the protein and its number of available primary amines (lysine residues).

  • Starting Point: For a first-time labeling experiment, a 2 to 5-fold molar excess of dye to protein is a common starting point.[3]

  • Optimization is Key: It is crucial to perform trial experiments with different ratios to find the balance that yields a sufficient Degree of Labeling (DOL) without causing aggregation. The goal for antibodies is often a DOL of 2-4.

  • Protein Concentration: Ensure the protein concentration is sufficiently high (e.g., 2-10 mg/mL) as lower concentrations can decrease labeling efficiency.[3][10]

Section 3: Troubleshooting & Purification

Q6: I see precipitation during the labeling reaction. What should I do?

Precipitation during the reaction is a clear sign of aggregation. This is often due to either the addition of the organic solvent or over-labeling.

  • Action: Immediately try to reduce the molar excess of the dye in subsequent experiments.

  • Solvent Addition: Add the dye stock solution to the protein solution slowly while gently stirring to avoid localized high concentrations of the organic solvent that could denature the protein.[7]

  • Alternative Dyes: If aggregation persists even at low DOLs, consider using a more hydrophilic dye. ATTO-TEC offers a series of hydrophilic dyes (H-series) that show a reduced tendency for aggregation.[11]

Q7: My purified conjugate is aggregated. How can I remove the aggregates?

Post-labeling purification is essential not only to remove free, hydrolyzed dye but also to separate soluble aggregates from the desired monomeric conjugate.

  • Recommended Method: Size Exclusion Chromatography (SEC), also known as gel filtration, is the most effective and recommended method.[3][4] The larger aggregated conjugates will elute before the smaller, monomeric conjugates. Unbound, hydrolyzed dye will elute last.[4]

  • Avoid Dialysis (for hydrophobic dyes): While dialysis can remove free dye, it is often less effective for non-sulfonated, more hydrophobic dyes and can sometimes promote the precipitation of the conjugate.[8] Gel filtration is generally preferred.[8]

  • Other Methods: For challenging cases, other chromatography techniques like Hydrophobic Interaction Chromatography (HIC) or Ion Exchange Chromatography (IEX) can be optimized to separate monomers from aggregates.[12][13][14]

Q8: How can I detect and characterize aggregation?

  • Visual Inspection: The most obvious sign is visible precipitation or cloudiness in the solution.

  • Spectrophotometry: Aggregation of some dyes can cause a change in the absorption spectrum, often appearing as a new shoulder or peak at a shorter wavelength (a hypsochromic shift).[6][15]

  • Analytical SEC: This is the gold-standard method to quantitatively assess the presence of high molecular weight (HMW) species or aggregates in your final conjugate preparation.

  • Dynamic Light Scattering (DLS): DLS can be used to measure the size distribution of particles in the solution, providing information on the presence and relative size of aggregates.

Data & Protocols

Quantitative Data Summary

Table 1: this compound Properties & Recommended Solvents

ParameterValue / RecommendationSource(s)
Molecular Weight 588 g/mol [1][2][3]
Recommended Solvents Anhydrous, amine-free DMSO, DMF, or Acetonitrile[1][2][4]
Storage -20°C, protected from light and moisture[1][2][3]
Post-Coupling Charge Cationic (+1)[2][3]
Hydrophilicity Moderately Hydrophilic[2][3]

Table 2: Recommended Buffer Conditions for NHS-Ester Labeling

ParameterRecommendationRationaleSource(s)
Buffer Type Bicarbonate or Phosphate (e.g., PBS)Must be free of primary amines.[3][4][5]
pH Range 8.0 - 9.0To deprotonate primary amines for reaction.[4][5]
Optimal pH 8.3 A good compromise between reaction rate and hydrolysis.[3][4][5]
Amine-Free CRITICAL Buffers like Tris or glycine will compete with the protein.[3][4][5]

Detailed Experimental Protocol: Antibody Labeling

This protocol provides a general workflow for labeling an antibody with this compound. Optimization, particularly of the dye/protein ratio, is essential for each specific antibody.

1. Preparation of Antibody

  • Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.4). If it is in a Tris or glycine buffer, dialyze it extensively against PBS.

  • Adjust the antibody concentration to 2-5 mg/mL.

  • Add 1/10th volume of 1 M sodium bicarbonate buffer (pH 8.3) to the antibody solution to raise the final pH to the optimal range for labeling.

2. Preparation of Dye Stock Solution

  • Allow the vial of this compound to warm to room temperature before opening.

  • Immediately before use, dissolve the dye in anhydrous, amine-free DMSO to a concentration of 10 mM (e.g., dissolve 1 mg in ~170 µL of DMSO). Vortex briefly to ensure it is fully dissolved.

3. Labeling Reaction

  • Calculate the required volume of dye stock solution to achieve the desired molar excess (e.g., start with a 5-fold molar excess of dye over antibody).

  • While gently stirring the antibody solution, add the calculated volume of dye stock solution slowly.

  • Incubate the reaction for 1 hour at room temperature, protected from light.

4. Purification of the Conjugate

  • Prepare a size exclusion chromatography (gel filtration) column (e.g., Sephadex G-25) according to the manufacturer's instructions. The column should have a bed volume at least 10 times the volume of your reaction mixture.

  • Equilibrate the column with PBS (pH 7.4).

  • Carefully load the entire reaction mixture onto the top of the column.

  • Elute the conjugate with PBS. The first colored, fluorescent band to elute is the labeled antibody.[4] A second, slower-moving band will be the free, hydrolyzed dye.[4]

  • Collect the fractions corresponding to the first band.

5. Characterization

  • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~615 nm (for ATTO 610 dye).

  • Calculate the protein concentration and the Degree of Labeling (DOL) using the formulas provided by the dye manufacturer, correcting for the dye's absorbance at 280 nm (A₂₈₀ correction factor for ATTO 610 is ~0.05-0.06).[1][2]

Visual Guides

Diagrams of Workflows and Logic

cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification input input process process output output critical critical Protein Antibody in Amine-Free Buffer Mix Mix Dye and Protein (pH 8.3, 1 hr, RT) Protein->Mix Dye This compound (Solid) Dissolve Dissolve Dye in Anhydrous DMSO Dye->Dissolve CheckSolvent Use Anhydrous Amine-Free Solvent Dissolve->CheckSolvent Hydrolysis Hydrolysis (Side Reaction) Mix->Hydrolysis CheckRatio Optimize Dye:Protein Ratio Mix->CheckRatio SEC Size Exclusion Chromatography (SEC) Aggregates Aggregates (Elute First) SEC->Aggregates HMW Conjugate Monomeric Conjugate (Desired Product) SEC->Conjugate Target FreeDye Free Dye (Elutes Last) SEC->FreeDye LMW CheckSolvent->Mix CheckRatio->SEC

Caption: General workflow for antibody labeling and purification.

question question cause cause solution solution q1 Precipitation Observed? q2 When did it occur? q1->q2 Yes q3 Purified conjugate shows aggregates (by SEC)? q1->q3 No c1 Potential Cause: Solvent shock/ Protein denaturation q2->c1 During dye addition c2 Potential Cause: Over-labeling (High DOL) q2->c2 During reaction/ incubation c3 Potential Cause: Hydrolyzed dye precipitating q2->c3 During purification (e.g., dialysis) q3->c2 Yes c4 Potential Cause: Ineffective purification of soluble aggregates q3->c4 Yes s1 Solution: Add dye stock slowly while mixing c1->s1 s2 Solution: Reduce dye:protein molar ratio c2->s2 s3 Solution: Use fresh dye stock. Purify via SEC, not dialysis. c3->s3 s4 Solution: Use appropriate size SEC column. Optimize chromatography conditions. c4->s4

Caption: Troubleshooting flowchart for aggregation issues.

cluster_reactants Reactants cluster_products Products reactant reactant product product group group Protein Protein Amine Primary Amine (-NH₂) Protein->Amine plus + Protein->plus Dye ATTO 610 NHS-Ester NHS NHS Group Dye->NHS Dye->plus Conjugate Fluorescent Conjugate Amide Stable Amide Bond (-CO-NH-) Conjugate->Amide ReleasedNHS Released NHS plus->Conjugate pH 8.0-9.0 plus->ReleasedNHS

Caption: Amine-reactive labeling with an NHS-ester dye.

References

impact of buffer components on ATTO 610 NHS-ester labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during ATTO 610 NHS-ester labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling with this compound?

The optimal pH range for NHS-ester coupling to primary amines is between 8.0 and 9.0.[1][2] A pH of 8.3 is often recommended as a good compromise to ensure a sufficient concentration of unprotonated primary amines for efficient labeling while minimizing the hydrolysis of the NHS-ester.[1][2] At lower pH, the primary amines are protonated and less reactive, while at a higher pH, the rate of NHS-ester hydrolysis increases significantly, which competes with the labeling reaction.[3][4][5]

Q2: Which buffers are recommended for the labeling reaction?

Phosphate-buffered saline (PBS) adjusted to the desired pH, sodium bicarbonate buffer, and borate buffer are commonly used for NHS-ester labeling reactions.[1][3][6] A recommended labeling buffer can be prepared by mixing 20 parts of PBS (pH 7.4) with 1 part of 0.2 M sodium bicarbonate solution (pH 9.0) to achieve a final pH of 8.3.[1][2]

Q3: Can I use Tris buffer for the labeling reaction?

No, it is crucial to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), as they will compete with the target molecule for reaction with the NHS-ester, thereby reducing the labeling efficiency.[1][3] If your protein is in a Tris-based buffer, it should be dialyzed against an amine-free buffer like PBS before labeling.[1][6]

Q4: How should I prepare and store the this compound stock solution?

This compound should be dissolved in anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prepare a stock solution.[6][7] It is recommended to prepare the stock solution immediately before use, as the NHS-ester is moisture-sensitive and can hydrolyze over time, rendering it non-reactive.[2][4] If you need to store the stock solution, it can be stored for 1-2 months at -20°C, protected from light and moisture.[5]

Q5: What is the primary competing reaction I should be aware of?

The primary competing reaction is the hydrolysis of the NHS-ester, where it reacts with water to form the free carboxylic acid of the dye, which is no longer reactive with amines.[1][4] The rate of this hydrolysis reaction increases with increasing pH.[2][3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Labeling Efficiency Incorrect Buffer pH: The pH of the reaction buffer is outside the optimal range of 8.0-9.0.Ensure the reaction buffer pH is between 8.3 and 8.5 for optimal results.[4][5]
Presence of Amine-Containing Buffers: Buffers such as Tris are present in the reaction mixture.Dialyze the protein sample against an amine-free buffer (e.g., PBS) before labeling.[1][6]
Hydrolysis of this compound: The NHS-ester has been compromised by moisture.Prepare a fresh stock solution of the this compound in anhydrous DMSO or DMF immediately before use.[2][7] Store the solid dye and stock solutions properly at -20°C, protected from light and moisture.[6][7]
Low Protein Concentration: The concentration of the protein is too low for efficient labeling.For optimal labeling, a protein concentration of 2-10 mg/mL is recommended.[4] If working with lower concentrations, consider increasing the molar excess of the dye.
Precipitation of Protein During Labeling High Concentration of Organic Solvent: Adding a large volume of DMSO or DMF to the aqueous protein solution can cause precipitation.The volume of the dye stock solution added should ideally be 10% or less of the total reaction volume.[4]
Protein Instability at Labeling pH: The protein may not be stable at the optimal labeling pH of 8.0-9.0.Perform a pilot experiment to assess the stability of your protein at the labeling pH. If necessary, a slightly lower pH (e.g., 7.5-8.0) can be used, though this may require a longer reaction time or a higher molar excess of the dye.
Unexpected or Multiple Peaks in Chromatography Presence of Free Dye: Unreacted, hydrolyzed this compound is present in the sample.Purify the conjugate using gel filtration chromatography (e.g., Sephadex G-25) or dialysis to remove the free dye.[1][6]
Protein Aggregation: The labeling process may have induced protein aggregation.Analyze the sample using size-exclusion chromatography to detect aggregates. Optimize labeling conditions by reducing the dye-to-protein molar ratio or changing the buffer composition.

Experimental Protocol: Labeling of Proteins with this compound

This protocol provides a general guideline for the labeling of a protein with this compound. Optimization may be required for specific proteins.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column (e.g., Sephadex G-25) or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 2-10 mg/mL. If necessary, perform a buffer exchange via dialysis or a desalting column.

  • Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Perform the Labeling Reaction:

    • Add the reaction buffer to the protein solution to adjust the pH to 8.3.

    • Add the calculated amount of the this compound stock solution to the protein solution while gently vortexing. The molar ratio of dye to protein will need to be optimized, but a starting point of a 10- to 20-fold molar excess of the dye is common.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quench the Reaction (Optional): To stop the labeling reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes.

  • Purify the Conjugate: Separate the labeled protein from the unreacted dye and other reaction components using a desalting column or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

Impact of Buffer Components on this compound Labeling

Buffer Component Effect on Labeling Efficiency Recommendation
pH Optimal: 8.0 - 9.0.[1][2] Below 7.5: Significantly reduced due to protonation of primary amines.[4] Above 9.0: Reduced due to rapid hydrolysis of the NHS-ester.[4]Use a buffer with a pH of 8.3 for a good balance between amine reactivity and NHS-ester stability.[1][2]
Amine-Containing Buffers (e.g., Tris, Glycine) Inhibitory: Competes with the target molecule for the NHS-ester, leading to significantly lower labeling efficiency.[1][3]Avoid all amine-containing buffers in the labeling reaction.[1][3]
Phosphate Buffer Compatible: Commonly used for NHS-ester labeling reactions.A suitable choice for the reaction buffer.
Bicarbonate/Carbonate Buffer Compatible and Recommended: Helps to maintain the optimal alkaline pH for the reaction.A 0.1 M sodium bicarbonate buffer at pH 8.3 is a standard and effective choice.[5]
Borate Buffer Compatible: Can be used to maintain the desired pH.An alternative to phosphate and bicarbonate buffers.
Azide (Sodium Azide) Generally Tolerated at Low Concentrations: Low concentrations (< 3 mM or 0.02%) typically do not interfere significantly.[3]If possible, remove azide before labeling to avoid any potential interference.
Glycerol Can be Inhibitory: High concentrations (20-50%) can decrease reaction efficiency.[3]If glycerol is necessary for protein stability, aim for the lowest effective concentration.

Visualizing the Experimental Workflow and Troubleshooting Logic

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis p_prep Prepare Protein Solution (Amine-free buffer, 2-10 mg/mL) mix Mix Protein and Dye (pH 8.3, 1 hr, RT, dark) p_prep->mix d_prep Prepare this compound (Anhydrous DMSO/DMF) d_prep->mix quench Quench Reaction (Optional, Tris/Glycine) mix->quench purify Purify Conjugate (Gel Filtration/Dialysis) quench->purify analyze Analyze Conjugate (Spectroscopy) purify->analyze

Figure 1. A streamlined workflow for the NHS-ester labeling of proteins with ATTO 610.

troubleshooting_workflow start Low Labeling Efficiency? check_ph Is pH between 8.0-9.0? start->check_ph Yes check_buffer Amine-free buffer used? check_ph->check_buffer Yes adjust_ph Adjust pH to 8.3 check_ph->adjust_ph No check_dye Fresh dye stock used? check_buffer->check_dye Yes dialyze Dialyze against PBS check_buffer->dialyze No check_conc Protein conc. >2 mg/mL? check_dye->check_conc Yes new_dye Prepare fresh dye stock check_dye->new_dye No concentrate Concentrate protein check_conc->concentrate No success Labeling Optimized check_conc->success Yes adjust_ph->check_buffer dialyze->check_dye new_dye->check_conc concentrate->success

Figure 2. A decision tree for troubleshooting low labeling efficiency with this compound.

References

Validation & Comparative

A Head-to-Head Comparison: ATTO 610 NHS-ester vs. Alexa Fluor 647 for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate fluorescent dye for protein labeling is a critical step that can significantly impact the outcome of fluorescence-based assays. This guide provides a comprehensive comparison of two popular red-excitable fluorescent dyes, ATTO 610 NHS-ester and Alexa Fluor 647 NHS-ester, to aid in making an informed decision for your specific application.

This comparison will delve into the key performance characteristics of each dye, including their spectral properties, brightness, and photostability. Detailed experimental protocols for protein labeling are provided, alongside typical workflows for common downstream applications such as immunofluorescence microscopy and flow cytometry.

At a Glance: Key Performance Metrics

A summary of the essential quantitative data for ATTO 610 and Alexa Fluor 647 is presented below, allowing for a quick and direct comparison of their key photophysical properties.

PropertyATTO 610Alexa Fluor 647
Excitation Maximum (λex) 616 nm[1]650 nm[2]
Emission Maximum (λem) 633 nm[1]665 nm[2]
Molar Extinction Coefficient (ε) 150,000 cm⁻¹M⁻¹[1]239,000 cm⁻¹M⁻¹[2]
Fluorescence Quantum Yield (Φ) 0.70[1]0.33[2][3][4]
Brightness (ε x Φ) 105,00078,870
Molecular Weight (NHS Ester) ~588 g/mol [1]~1250 g/mol

In-Depth Analysis of Performance

Spectral Properties: ATTO 610 exhibits an excitation maximum at 616 nm and an emission maximum at 633 nm.[1] In contrast, Alexa Fluor 647 is a slightly more red-shifted dye with an excitation maximum at 650 nm and an emission maximum at 665 nm.[2] The choice between these two will largely depend on the available laser lines and filter sets of the imaging system.

Brightness: The brightness of a fluorophore is a product of its molar extinction coefficient and its fluorescence quantum yield. Based on the available data, ATTO 610 has a higher quantum yield (0.70) compared to Alexa Fluor 647 (0.33).[1][2][3][4] However, Alexa Fluor 647 possesses a significantly higher molar extinction coefficient (239,000 cm⁻¹M⁻¹) than ATTO 610 (150,000 cm⁻¹M⁻¹).[1][2] Calculating the theoretical brightness (ε x Φ) suggests that ATTO 610 (105,000) is brighter than Alexa Fluor 647 (78,870). It is important to note that the actual brightness in a biological system can be influenced by environmental factors.

Experimental Protocols

Protein Labeling with NHS-Esters

The following protocols outline the general steps for labeling proteins with this compound and Alexa Fluor 647 NHS-ester. The fundamental chemistry for both is the reaction of the N-hydroxysuccinimidyl (NHS) ester with primary amines on the protein to form a stable amide bond.

Diagram of NHS-Ester Protein Labeling Workflow

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification Protein_Solution 1. Prepare Protein Solution (amine-free buffer, pH 7.5-8.5) Mix 3. Mix Protein and Dye Protein_Solution->Mix Dye_Solution 2. Prepare Dye Stock Solution (anhydrous DMSO or DMF) Dye_Solution->Mix Incubate 4. Incubate (room temp, 1 hour, protected from light) Mix->Incubate Purify 5. Purify Conjugate (e.g., gel filtration, spin column) Incubate->Purify Characterize 6. Characterize Conjugate (determine degree of labeling) Purify->Characterize

General workflow for protein labeling with NHS-ester dyes.

Protocol for this compound Protein Labeling [1][6][7]

  • Prepare Protein Solution: Dissolve the protein to be labeled in an amine-free buffer, such as 0.1 M sodium bicarbonate buffer, at a pH of 8.3. A typical protein concentration is 2 mg/mL. Ensure the protein solution is free of any amine-containing substances like Tris or glycine.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous, amine-free DMSO or DMF to a concentration of 1-10 mg/mL.

  • Labeling Reaction: Add the reactive dye solution to the protein solution. The molar ratio of dye to protein will need to be optimized for each specific protein but a starting point of a 2 to 10-fold molar excess of the dye is recommended.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) or a spin desalting column.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at ~616 nm (for ATTO 610).

Protocol for Alexa Fluor 647 NHS-ester Protein Labeling [8][9][10][11]

  • Prepare Protein Solution: Dissolve the protein in a suitable amine-free buffer, such as 0.1 M sodium bicarbonate, pH 8.3, to a concentration of 2-10 mg/mL.[11]

  • Prepare Dye Stock Solution: Just before labeling, dissolve the Alexa Fluor 647 NHS-ester in high-quality anhydrous DMSO or DMF to a concentration of 10 mg/mL.[8]

  • Labeling Reaction: Add the dye stock solution to the protein solution. A 10-fold molar excess of the dye is a common starting point for antibody labeling.[11]

  • Incubation: Incubate the reaction for 1 hour at room temperature with continuous stirring, protected from light.[8]

  • Purification: Remove unreacted dye from the labeled protein using a gel filtration column or a spin column.

  • Characterization: Calculate the DOL by measuring the absorbance of the conjugate at 280 nm and ~650 nm.

Applications and Experimental Workflows

Immunofluorescence Microscopy

Immunofluorescence (IF) microscopy is a powerful technique to visualize the localization of specific proteins within cells or tissues.

Diagram of a Direct Immunofluorescence Workflow

G Start Start: Fixed and Permeabilized Cells/Tissue Block 1. Blocking (e.g., BSA or serum) Start->Block Incubate_Primary 2. Incubate with Labeled Primary Antibody (ATTO 610 or Alexa Fluor 647 conjugate) Block->Incubate_Primary Wash1 3. Wash (e.g., PBS + Tween 20) Incubate_Primary->Wash1 Counterstain 4. Counterstain (optional) (e.g., DAPI for nuclei) Wash1->Counterstain Wash2 5. Wash Counterstain->Wash2 Mount 6. Mount and Image Wash2->Mount End End: Fluorescence Microscopy Mount->End

Workflow for direct immunofluorescence staining.

General Protocol for Direct Immunofluorescence Staining [12][13][14]

  • Sample Preparation: Grow cells on coverslips or prepare tissue sections. Fix and permeabilize the samples as required for the specific target antigen.

  • Blocking: Incubate the samples in a blocking solution (e.g., PBS with 1% BSA and 0.1% Triton X-100) for 30-60 minutes to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary antibody, directly conjugated to either ATTO 610 or Alexa Fluor 647, in the blocking buffer. Incubate the samples with the antibody solution for 1 hour at room temperature or overnight at 4°C, protected from light.[15]

  • Washing: Wash the samples three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibodies.

  • Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI for a few minutes.

  • Mounting and Imaging: Mount the coverslips onto microscope slides with an antifade mounting medium and image using a fluorescence microscope with appropriate laser lines and filters for either ATTO 610 or Alexa Fluor 647.

Flow Cytometry

Flow cytometry is used for the rapid analysis of single cells in a suspension, allowing for the quantification of protein expression levels.

Diagram of a Flow Cytometry Staining Workflow

G Start Start: Single-Cell Suspension Block_Fc 1. Block Fc Receptors (optional) Start->Block_Fc Stain 2. Stain with Labeled Antibody (ATTO 610 or Alexa Fluor 647 conjugate) Block_Fc->Stain Wash 3. Wash (e.g., PBS + BSA) Stain->Wash Resuspend 4. Resuspend in Staining Buffer Wash->Resuspend Analyze 5. Analyze on Flow Cytometer Resuspend->Analyze End End: Data Acquisition Analyze->End

Workflow for cell surface staining in flow cytometry.

General Protocol for Cell Surface Staining for Flow Cytometry [16][17][18][19]

  • Cell Preparation: Prepare a single-cell suspension from your sample and adjust the cell concentration to approximately 1 x 10⁶ cells/mL in a suitable staining buffer (e.g., PBS with 1% BSA).[17]

  • Fc Receptor Blocking (Optional): To prevent non-specific binding of antibodies to Fc receptors, incubate the cells with an Fc blocking reagent for 10-15 minutes.[17]

  • Staining: Add the primary antibody conjugated with either ATTO 610 or Alexa Fluor 647 at a pre-determined optimal concentration. Incubate for 20-30 minutes on ice or at 4°C, protected from light.[16]

  • Washing: Wash the cells twice with cold staining buffer to remove unbound antibodies. Centrifuge the cells and discard the supernatant between washes.

  • Resuspension and Analysis: Resuspend the cells in staining buffer and analyze them on a flow cytometer equipped with the appropriate lasers and detectors for the chosen fluorophore.

Conclusion

Both this compound and Alexa Fluor 647 NHS-ester are high-performance fluorescent dyes suitable for a wide range of protein labeling applications. The choice between them will depend on the specific requirements of the experiment, including the available instrumentation and the desired spectral properties. While ATTO 610 may offer higher theoretical brightness due to its greater quantum yield, Alexa Fluor 647 has a higher extinction coefficient. Both dyes are significantly more photostable than older generation cyanine dyes. For optimal results, it is recommended to empirically test both dyes in your specific application to determine which provides the best signal-to-noise ratio and overall performance.

References

A Comparative Guide to the Photostability of ATTO 610 NHS-Ester and Other Red Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging fluorescence-based techniques, the selection of a robust and photostable fluorescent dye is paramount for generating reliable and reproducible data. This guide provides an objective comparison of the photostability of ATTO 610 NHS-ester against other commonly used red fluorescent dyes: Alexa Fluor 594, Cy3.5, and Rhodamine B. The information presented is supported by experimental data and detailed methodologies to aid in the selection of the most appropriate dye for your specific research needs.

Quantitative Photostability Comparison

The photostability of a fluorescent dye is its ability to resist photobleaching, the irreversible loss of fluorescence upon exposure to excitation light. This is a critical parameter for applications requiring prolonged or intense illumination, such as super-resolution microscopy, single-molecule tracking, and time-lapse imaging. The following table summarizes key photophysical properties related to the brightness and photostability of the compared dyes.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φ)Relative Photostability
ATTO 610 616[1]633[1]150,000[1]0.70[1]High[1][2]
Alexa Fluor 594 590[3]617[3]73,000[3]0.66[3][4]High[5][6][7]
Cy3.5 581596150,0000.15Moderate
Rhodamine B 554577110,000~0.31-0.65Low to Moderate[8]

Note: The photostability of fluorescent dyes can be influenced by various factors, including the local chemical environment, mounting medium, and intensity of the excitation light. The relative photostability values are based on qualitative statements from various sources and direct quantitative comparisons are often performed under specific, non-standardized conditions. For instance, different derivatives of Rhodamine B have shown varying photobleaching lifetimes, with one study reporting lifetimes ranging from approximately 27 to 74 seconds under specific single-molecule imaging conditions.[8]

Experimental Protocols

To quantitatively assess and compare the photostability of fluorescent dyes, a standardized experimental protocol is crucial. Below is a detailed methodology for measuring photobleaching rates using fluorescence microscopy.

Protocol for Photobleaching Rate Measurement

Objective: To determine the rate of fluorescence decay of different dye-conjugates under continuous illumination.

Materials:

  • Microscope slides and coverslips

  • Phosphate-buffered saline (PBS), pH 7.4

  • Antifade mounting medium (e.g., ProLong™ Glass Antifade Mountant)

  • Antibody or other protein for conjugation

  • This compound, Alexa Fluor 594 NHS-ester, Cy3.5 NHS-ester, and Rhodamine B isothiocyanate

  • Spin columns or dialysis equipment for purification

  • Fluorescence microscope with a stable light source (e.g., laser or mercury arc lamp) and appropriate filter sets for each dye

  • A sensitive camera (e.g., sCMOS or EMCCD)

  • Image analysis software (e.g., ImageJ/Fiji)

Methodology:

  • Antibody Conjugation:

    • Dissolve the antibody in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

    • Dissolve the NHS-ester or isothiocyanate dye in anhydrous DMSO to prepare a stock solution.

    • Add the dye stock solution to the antibody solution at a specific molar ratio (e.g., 5-10 moles of dye per mole of antibody).

    • Incubate the reaction for 1 hour at room temperature, protected from light.

    • Purify the dye-conjugated antibody using a spin column or dialysis to remove unconjugated dye.

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the dye's absorption maximum and at 280 nm.

  • Sample Preparation:

    • Prepare a solution of the dye-conjugated antibody in PBS.

    • Mount a small volume of the solution on a microscope slide using an antifade mounting medium and cover with a coverslip. Seal the coverslip.

    • Prepare separate slides for each dye-conjugate to be tested.

  • Image Acquisition:

    • Place the slide on the microscope stage and bring the sample into focus.

    • Select a region of interest (ROI) with uniform fluorescence.

    • Use the appropriate filter set for the dye being imaged.

    • Set the illumination intensity to a constant and defined level. It is critical to use the same illumination power for all dyes being compared.

    • Acquire a time-lapse series of images of the ROI at a fixed frame rate (e.g., 1 frame every 5 seconds) until the fluorescence intensity has significantly decreased (e.g., to less than 20% of the initial intensity).

  • Data Analysis:

    • Open the time-lapse image series in an image analysis software like ImageJ/Fiji.

    • Define an ROI within the illuminated area.

    • Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series.

    • Correct for background fluorescence by measuring the mean intensity of a region with no fluorescent signal and subtracting it from the ROI measurements.

    • Normalize the background-corrected intensity values to the initial intensity (at time t=0).

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the decay curve to a single exponential decay function to determine the photobleaching time constant (τ) or half-life (t₁/₂). A longer time constant or half-life indicates higher photostability.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for comparing the photostability of fluorescent dyes.

G cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis conjugation Dye Conjugation (Antibody + NHS-ester) purification Purification (Removal of free dye) conjugation->purification mounting Sample Mounting (Slide with antifade) purification->mounting focus Focus on Sample mounting->focus illuminate Continuous Illumination (Constant Power) focus->illuminate capture Time-lapse Imaging illuminate->capture measure Measure Fluorescence Intensity (ROI) capture->measure normalize Background Correction & Normalization measure->normalize plot Plot Intensity vs. Time normalize->plot fit Fit Decay Curve (Calculate Half-life) plot->fit conclusion Compare Photostability fit->conclusion

Caption: Experimental workflow for photostability comparison.

References

Navigating the Red Spectrum: A Guide to ATTO 610 NHS-Ester Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of fluorescence-based research, the selection of the optimal fluorescent dye is paramount to achieving high-quality, reproducible data. ATTO 610 NHS-ester has long been a staple for labeling proteins and other amine-containing molecules, prized for its performance in the red spectral region. However, a growing number of alternative dyes now offer comparable or even superior performance in specific applications. This guide provides an objective comparison of prominent alternatives to this compound, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific needs.

Performance Comparison of Red Fluorescent Dyes

The ideal fluorescent dye exhibits high brightness (a product of its molar extinction coefficient and quantum yield), exceptional photostability, and minimal environmental sensitivity. The following tables summarize the key photophysical properties of ATTO 610 and its leading alternatives.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum YieldBrightness*
ATTO 610 615[1][2]634[1][2]150,000[1][3]0.70[1][2]105,000
Alexa Fluor 594 59061792,0000.6660,720
DyLight 594 59361880,0000.9072,000
CF594 593614115,0000.8597,750
Cy3.5 581[4]596[4]125,000[4]0.15[4]18,750
Abberior LIVE 610 609[5]634[5]100,000[5]N/AN/A

Photostability Comparison:

Photostability, or the resistance to photobleaching upon prolonged exposure to excitation light, is a critical parameter for imaging experiments. While direct, standardized comparisons across all dyes are challenging to find in a single source, literature suggests that modern dye families like Alexa Fluor and ATTO dyes generally exhibit superior photostability compared to traditional cyanine dyes.[6][7] For instance, some studies have shown that Alexa Fluor dyes are more photostable than FITC and Cy dyes.[6] ATTO dyes are also noted for their high photostability.[2][8]

Experimental Methodologies

To ensure a comprehensive understanding and facilitate the reproduction of key performance metrics, detailed experimental protocols are provided below.

Protein Labeling with NHS-Ester Dyes

This protocol outlines a general procedure for labeling proteins with amine-reactive NHS-ester dyes.[8][9][10]

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification Protein_Solution Dissolve Protein in Amine-Free Buffer (pH 8.3) Mixing Add Dye Solution to Protein Solution Protein_Solution->Mixing Dye_Solution Dissolve NHS-Ester Dye in Anhydrous DMSO or DMF Dye_Solution->Mixing Incubation Incubate for 1 hour at Room Temperature Mixing->Incubation Purification Separate Labeled Protein from Free Dye (e.g., Gel Filtration) Incubation->Purification G Prepare_Solutions Prepare Dilute Solutions of Sample and Standard Measure_Absorbance Measure Absorbance at Excitation Wavelength Prepare_Solutions->Measure_Absorbance Measure_Emission Measure Fluorescence Emission Spectra Measure_Absorbance->Measure_Emission Integrate_Intensity Calculate Integrated Fluorescence Intensity Measure_Emission->Integrate_Intensity Calculate_QY Calculate Quantum Yield Using Comparative Equation Integrate_Intensity->Calculate_QY G Prepare_Sample Prepare Sample of Labeled Biomolecule Mount_Sample Mount Sample on Microscope Stage Prepare_Sample->Mount_Sample Continuous_Illumination Expose to Continuous Excitation Light Mount_Sample->Continuous_Illumination Acquire_Images Acquire Images at Regular Time Intervals Continuous_Illumination->Acquire_Images Analyze_Intensity Measure and Plot Fluorescence Intensity vs. Time Acquire_Images->Analyze_Intensity

References

A Researcher's Guide to Validating ATTO 610 NHS-Ester Labeled Antibody Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation of a labeled antibody's activity is paramount to generating reliable and reproducible data. This guide provides a comprehensive comparison of key immunoassays for validating the activity of antibodies labeled with ATTO 610 NHS-ester, a bright and photostable fluorescent dye. Detailed experimental protocols, quantitative comparisons, and troubleshooting advice are presented to ensure optimal performance in your research.

Understanding this compound for Antibody Labeling

ATTO 610 is a fluorescent dye characterized by its strong absorption, high fluorescence quantum yield, and significant photostability, making it an excellent choice for various fluorescence-based applications.[1][2] The N-hydroxysuccinimide (NHS) ester functional group facilitates the covalent conjugation of the dye to primary amines on the antibody, primarily the ε-amino groups of lysine residues, forming a stable amide bond. This direct labeling approach offers a streamlined workflow compared to indirect detection methods that rely on secondary antibodies.

The spectral properties of ATTO 610 are crucial for designing experiments and selecting appropriate instrumentation.

PropertyValue
Excitation Maximum (λex)~615 nm
Emission Maximum (λem)~634 nm
Molar Extinction Coefficient150,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield70%

These properties place ATTO 610 in the red region of the visible spectrum, which can help reduce background autofluorescence from biological samples.[3]

Workflow for Labeling and Validating an this compound Antibody

The overall process, from labeling to validation, involves several key stages. Proper execution of each step is critical for obtaining a highly active and specific fluorescently labeled antibody.

G cluster_0 Antibody Preparation & Labeling cluster_1 Activity Validation cluster_2 Data Analysis & Comparison antibody_prep Antibody Preparation (Purification & Buffer Exchange) labeling This compound Labeling antibody_prep->labeling purification Purification of Labeled Antibody (e.g., Gel Filtration) labeling->purification elisa Direct ELISA purification->elisa western_blot Fluorescent Western Blot purification->western_blot if_icc Immunofluorescence (IF/ICC) purification->if_icc flow_cytometry Flow Cytometry purification->flow_cytometry data_analysis Quantitative Analysis (Signal-to-Noise, Sensitivity) elisa->data_analysis western_blot->data_analysis if_icc->data_analysis flow_cytometry->data_analysis comparison Comparison to Alternative Methods data_analysis->comparison

Workflow for ATTO 610 Antibody Labeling and Validation.

Comparison of Validation Methods

The choice of validation method depends on the intended application of the antibody, the nature of the target antigen, and the required level of quantification. Here, we compare four common immunoassays for validating your ATTO 610 labeled antibody.

MethodPrincipleKey Advantages with ATTO 610Key Considerations
Direct ELISA The ATTO 610 labeled antibody directly binds to the antigen coated on a microplate. The fluorescence intensity is proportional to the amount of bound antibody.- Speed and Simplicity: Fewer steps than indirect ELISA.[4] - Low Cross-Reactivity: No secondary antibody eliminates potential cross-reactivity.[5]- Lower Sensitivity: Lack of signal amplification may be a limitation for low abundance targets.[1][6] - Higher Background: Non-specific binding of the labeled antibody can increase background noise.[7]
Fluorescent Western Blot The ATTO 610 labeled antibody binds to the target protein immobilized on a membrane after size-based separation by gel electrophoresis.- High Specificity: Confirms binding to a protein of the correct molecular weight. - Quantitative: The stable fluorescent signal is proportional to the amount of target protein, offering a wider linear dynamic range than chemiluminescence.[8][9] - Multiplexing Potential: Can be combined with other fluorescently labeled antibodies for multi-target detection.- Potentially Lower Sensitivity than Chemiluminescence: For very low abundance proteins, enhanced chemiluminescence (ECL) may be more sensitive.[9] - Requires Fluorescent Imaging System: A dedicated imager is necessary for detection.
Immunofluorescence (IF) / Immunocytochemistry (ICC) The ATTO 610 labeled antibody is used to visualize the subcellular localization of the target antigen in fixed and permeabilized cells or tissues.- High Resolution and Spatial Information: Provides detailed information on protein localization. - Simplified Workflow: A direct IF protocol is faster than an indirect one.[10] - Photostability of ATTO 610: Allows for longer exposure times and repeated imaging with less photobleaching.[11][12]- Background Autofluorescence: Endogenous fluorescence from the sample can interfere with the signal.[13] - Fixation and Permeabilization Artifacts: These steps can alter antigenicity and cellular morphology.
Flow Cytometry The ATTO 610 labeled antibody is used to identify and quantify specific cell populations in a heterogeneous sample based on the fluorescence of individual cells.- High-Throughput Analysis: Rapidly analyzes a large number of cells. - Quantitative Single-Cell Data: Provides information on the distribution of antigen expression within a population. - Multiplexing Capability: Can be used in multi-color panels with other fluorescent antibodies.- Requires Cell Suspension: Not suitable for intact tissues. - Spectral Overlap: Careful panel design is needed to avoid spectral spillover from other fluorophores. - Optimization of Antibody Titer: Crucial to maximize the signal-to-noise ratio.[4]

Experimental Protocols

Detailed protocols for each validation method are provided below. These should be optimized for your specific antibody, antigen, and experimental setup.

Direct ELISA Protocol

This protocol is designed to assess the binding activity of the ATTO 610 labeled antibody to its target antigen.

Materials:

  • High-binding 96-well microplate

  • Purified antigen

  • Coating Buffer (e.g., 0.1 M sodium carbonate, pH 9.6)

  • Blocking Buffer (e.g., 5% BSA in PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • ATTO 610 labeled antibody

  • Fluorescence microplate reader

Procedure:

  • Antigen Coating: Dilute the purified antigen in Coating Buffer to a final concentration of 1-10 µg/mL. Add 100 µL to each well and incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Antibody Incubation: Prepare serial dilutions of the ATTO 610 labeled antibody in Blocking Buffer. Add 100 µL of each dilution to the appropriate wells and incubate for 1-2 hours at room temperature, protected from light.

  • Washing: Wash the plate five times with Wash Buffer.

  • Detection: Read the fluorescence intensity in each well using a microplate reader with excitation and emission wavelengths appropriate for ATTO 610 (e.g., Ex: 615 nm, Em: 635 nm).

Fluorescent Western Blot Protocol

This protocol verifies that the ATTO 610 labeled antibody recognizes a protein of the correct molecular weight.

Materials:

  • Protein lysate from a source known to express the target antigen (positive control) and a negative control lysate.

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or low-fluorescence PVDF membrane

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Wash Buffer (TBST: Tris-buffered saline with 0.1% Tween-20)

  • ATTO 610 labeled antibody

  • Fluorescent imaging system

Procedure:

  • Protein Separation: Separate the protein lysates (20-30 µg per lane) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or low-fluorescence PVDF membrane.

  • Blocking: Block the membrane in Blocking Buffer for 1 hour at room temperature.

  • Antibody Incubation: Dilute the ATTO 610 labeled antibody in Blocking Buffer to the desired concentration. Incubate the membrane with the antibody solution overnight at 4°C with gentle agitation, protected from light.

  • Washing: Wash the membrane three times for 10 minutes each with Wash Buffer.

  • Imaging: Image the blot using a fluorescent imaging system capable of detecting the emission of ATTO 610.

Direct Immunofluorescence (IF/ICC) Protocol

This protocol is for visualizing the subcellular localization of the target antigen.

Materials:

  • Cells or tissue sections on slides or coverslips

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% normal serum in PBS)

  • ATTO 610 labeled antibody

  • Antifade mounting medium (with or without a nuclear counterstain like DAPI)

  • Fluorescence microscope

Procedure:

  • Sample Preparation: Grow cells on coverslips or prepare tissue sections on slides.

  • Fixation: Fix the samples in Fixation Buffer for 15 minutes at room temperature.

  • Washing: Wash three times with PBS.

  • Permeabilization (for intracellular antigens): Incubate with Permeabilization Buffer for 10 minutes.

  • Washing: Wash three times with PBS.

  • Blocking: Block for 30-60 minutes in Blocking Buffer.

  • Antibody Incubation: Dilute the ATTO 610 labeled antibody in Blocking Buffer. Incubate the samples with the antibody solution for 1-2 hours at room temperature in a humidified chamber, protected from light.

  • Washing: Wash three times with PBS.

  • Mounting: Mount the coverslips or slides with antifade mounting medium.

  • Imaging: Visualize the samples using a fluorescence microscope with appropriate filters for ATTO 610 and any counterstains.

Flow Cytometry Protocol

This protocol is for identifying and quantifying cell populations expressing the target antigen.

Materials:

  • Single-cell suspension

  • FACS Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)

  • Fc Block (optional, to reduce non-specific binding)

  • ATTO 610 labeled antibody

  • Flow cytometer

Procedure:

  • Cell Preparation: Prepare a single-cell suspension and wash with FACS Buffer.

  • Cell Count and Resuspension: Count the cells and resuspend them in FACS Buffer at a concentration of 1x10⁷ cells/mL.

  • Fc Block (optional): If your cells express Fc receptors, incubate them with an Fc blocking reagent for 10-15 minutes on ice.

  • Antibody Staining: Aliquot 100 µL of the cell suspension (1x10⁶ cells) into FACS tubes. Add the predetermined optimal amount of ATTO 610 labeled antibody.

  • Incubation: Incubate for 30 minutes on ice in the dark.

  • Washing: Add 2 mL of FACS Buffer to each tube, centrifuge, and discard the supernatant. Repeat this wash step twice.

  • Resuspension: Resuspend the cell pellet in 300-500 µL of FACS Buffer.

  • Analysis: Analyze the samples on a flow cytometer equipped with a laser and detectors suitable for ATTO 610.

Signaling Pathways and Logical Relationships

The validation of an ATTO 610 labeled antibody relies on the fundamental principle of antigen-antibody recognition, which is central to all immunoassays. The following diagram illustrates this core relationship.

G cluster_0 Components cluster_1 Interaction cluster_2 Detection antigen Target Antigen binding Specific Binding (Epitope-Paratope Interaction) antigen->binding antibody ATTO 610 Labeled Antibody antibody->binding signal Fluorescent Signal (ATTO 610 Emission) binding->signal

Core Principle of ATTO 610 Antibody-Based Detection.

Troubleshooting

Even with robust protocols, challenges can arise. Here are some common issues and potential solutions when working with ATTO 610 labeled antibodies.

ProblemPossible Cause(s)Suggested Solution(s)
Weak or No Signal - Low labeling efficiency. - Antibody inactivity after labeling. - Low antigen expression. - Suboptimal antibody concentration. - Photobleaching.- Verify the degree of labeling (DOL) using spectroscopy. - Test the labeled antibody against a known positive control. - Use a more sensitive detection method or enrich for the target antigen. - Titrate the antibody to find the optimal concentration. - Use an antifade mounting medium for microscopy and minimize light exposure.
High Background - Non-specific binding of the labeled antibody. - High antibody concentration. - Inadequate blocking. - Autofluorescence of the sample.- Increase the number and duration of wash steps. - Titrate the antibody to a lower concentration. - Optimize the blocking buffer and incubation time. - For IF/ICC, use a spectral unmixing tool or a commercial autofluorescence quenching reagent.[2] Include an unstained control to assess the level of autofluorescence.
Unexpected Staining Pattern (IF/ICC) - Fixation/permeabilization artifacts. - Antibody cross-reactivity with off-target proteins.- Test different fixation and permeabilization methods. - Validate the antibody's specificity using Western blot or by testing on knockout/knockdown cells.
Spectral Bleed-through (Flow Cytometry) - Emission spectrum of ATTO 610 overlaps with other fluorophores in the panel.- Use a compensation matrix to correct for spectral overlap. - Redesign the multicolor panel to use fluorophores with less spectral overlap.

By following these guidelines and protocols, researchers can confidently validate the activity of their this compound labeled antibodies, leading to high-quality and reproducible results in their downstream applications.

References

ATTO 610 NHS-Ester: A Comparative Performance Guide for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking the optimal fluorescent label for their demanding applications, this guide provides a comprehensive comparison of ATTO 610 NHS-ester with two other widely used red-excitable dyes: Alexa Fluor 647 NHS ester and Cy5 NHS ester. This objective analysis, supported by key performance data and detailed experimental protocols, will aid in the selection of the most suitable fluorophore for applications such as immunofluorescence, flow cytometry, and single-molecule imaging.

Executive Summary

ATTO 610 is a fluorescent label characterized by its strong absorption, high fluorescence quantum yield, and excellent photostability. When compared to its counterparts, Alexa Fluor 647 and Cy5, ATTO 610 offers a compelling balance of properties that make it a versatile choice for a range of fluorescence-based assays. While Alexa Fluor 647 is renowned for its brightness and photostability, and Cy5 is a more traditional and cost-effective option, ATTO 610 distinguishes itself with its robust performance, particularly in single-molecule applications. The choice between these fluorophores will ultimately depend on the specific requirements of the experiment, including the desired brightness, photostability, and the nature of the biological sample.

Photophysical and Spectroscopic Properties

The performance of a fluorescent dye is fundamentally determined by its intrinsic photophysical properties. The following table summarizes the key spectroscopic characteristics of ATTO 610, Alexa Fluor 647, and Cy5 NHS-esters.

PropertyThis compoundAlexa Fluor 647 NHS-esterCy5 NHS-ester
Excitation Maximum (λex) 615 nm~650 nm~646 nm[1]
Emission Maximum (λem) 634 nm~668 nm~662 nm[1]
Molar Extinction Coefficient (ε) 1.5 x 10⁵ M⁻¹cm⁻¹2.7 x 10⁵ M⁻¹cm⁻¹2.5 x 10⁵ M⁻¹cm⁻¹[1]
Fluorescence Quantum Yield (Φ) 0.700.330.20[1]
Fluorescence Lifetime (τ) 3.2 nsNot readily availableNot readily available
Molecular Weight (NHS-ester) 588.05 g/mol Not readily available~754 g/mol

Brightness , a critical parameter for sensitivity, is proportional to the product of the molar extinction coefficient and the fluorescence quantum yield. Based on the data above, ATTO 610 exhibits a high quantum yield, contributing to its strong fluorescence emission. While Alexa Fluor 647 has a higher extinction coefficient, its quantum yield is lower than that of ATTO 610. Cy5, on the other hand, has both a lower quantum yield and a slightly lower extinction coefficient compared to Alexa Fluor 647.

Performance in Key Applications: A Comparative Overview

The practical utility of a fluorescent dye is best assessed through its performance in specific applications. While direct, comprehensive three-way comparative studies are limited, the available data and manufacturer information provide valuable insights.

Immunofluorescence Microscopy

In immunofluorescence imaging, the key performance metrics are signal-to-noise ratio and photostability.

  • Signal-to-Noise Ratio: A higher signal-to-noise ratio allows for clearer visualization of target structures with reduced background interference. The brightness of the fluorophore-antibody conjugate is a major determinant of the signal strength. While all three dyes are suitable for immunofluorescence, the superior brightness of Alexa Fluor 647 conjugates often translates to a better signal-to-noise ratio compared to Cy5.[2] ATTO dyes, including ATTO 610, are also known for producing bright and stable conjugates, making them excellent choices for demanding imaging experiments.

  • Photostability: Photostability, or the resistance to photobleaching upon prolonged exposure to excitation light, is crucial for quantitative imaging and time-lapse experiments. Studies have shown that Alexa Fluor 647 is significantly more photostable than Cy5.[3] ATTO dyes are also recognized for their exceptional photostability, a key feature for advanced microscopy techniques.[4]

Flow Cytometry

In flow cytometry, the performance of a fluorophore is often evaluated by its staining index, which reflects the separation between positive and negative populations. Brighter fluorophores generally yield a higher staining index. Due to the high brightness of their antibody conjugates, both ATTO 610 and Alexa Fluor 647 are well-suited for flow cytometry, particularly for the detection of low-abundance antigens.[]

Experimental Protocols

To ensure reproducible and reliable results, detailed and validated protocols are essential. Below are representative protocols for antibody labeling and immunofluorescence staining.

Antibody Labeling with NHS-Ester Dyes

This protocol describes the general procedure for conjugating an NHS-ester functionalized fluorescent dye to an antibody.

AntibodyLabeling cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_characterization Characterization Antibody_Prep Prepare Antibody in Amine-Free Buffer (e.g., PBS, pH 7.4) Reaction Mix Antibody and Dye (Molar Ratio 5-15 moles dye per mole of antibody) Antibody_Prep->Reaction Add to reaction Dye_Prep Dissolve NHS-Ester Dye in Anhydrous DMSO or DMF Dye_Prep->Reaction Add to reaction Incubation Incubate for 1 hour at Room Temperature (Protect from light) Reaction->Incubation Purification Remove Unconjugated Dye (e.g., Gel Filtration or Dialysis) Incubation->Purification DOL Determine Degree of Labeling (DOL) (Spectrophotometry) Purification->DOL

Workflow for labeling an antibody with an NHS-ester dye.

Methodology:

  • Antibody Preparation: The antibody should be in an amine-free buffer, such as phosphate-buffered saline (PBS), at a concentration of 1-10 mg/mL. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.

  • Dye Preparation: Immediately before use, dissolve the NHS-ester dye in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.

  • Conjugation Reaction: Add the reactive dye solution to the antibody solution while gently vortexing. The optimal molar ratio of dye to antibody should be determined empirically but typically ranges from 5 to 15. Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) or by dialysis.

  • Characterization: Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody, by measuring the absorbance of the conjugate at 280 nm and the absorbance maximum of the dye.

Immunofluorescence Staining of Adherent Cells

This protocol outlines a standard procedure for immunofluorescent staining of fixed and permeabilized adherent cells using a fluorescently labeled secondary antibody.

Immunofluorescence Cell_Culture Culture Adherent Cells on Coverslips Fixation Fix Cells (e.g., 4% Paraformaldehyde) Cell_Culture->Fixation Permeabilization Permeabilize Cells (e.g., 0.1% Triton X-100) Fixation->Permeabilization Blocking Block Non-specific Binding (e.g., 5% BSA in PBS) Permeabilization->Blocking Primary_Ab Incubate with Primary Antibody Blocking->Primary_Ab Washing Wash with PBS Primary_Ab->Washing Wash Secondary_Ab Incubate with Fluorescently Labeled Secondary Antibody Secondary_Ab->Washing Wash Washing->Secondary_Ab Mounting Mount Coverslip with Antifade Mounting Medium Washing->Mounting Imaging Image with Fluorescence Microscope Mounting->Imaging

Workflow for immunofluorescence staining of adherent cells.

Methodology:

  • Cell Culture and Fixation: Culture cells on sterile coverslips. Fix the cells with an appropriate fixative, such as 4% paraformaldehyde in PBS, for 10-15 minutes at room temperature.

  • Permeabilization: If the target antigen is intracellular, permeabilize the cells with a detergent, such as 0.1% Triton X-100 in PBS, for 5-10 minutes.

  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 5% bovine serum albumin in PBS) for 30-60 minutes.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in the blocking solution for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate the cells with the fluorescently labeled secondary antibody (conjugated with ATTO 610, Alexa Fluor 647, or Cy5) diluted in the blocking solution for 1 hour at room temperature, protected from light.

  • Final Washes and Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope equipped with the appropriate excitation and emission filters.

Conclusion

The selection of a fluorescent dye is a critical step in the design of any fluorescence-based experiment. This compound, with its high quantum yield and excellent photostability, presents a strong option for a wide range of applications. While Alexa Fluor 647 remains a benchmark for brightness and photostability, and Cy5 offers a cost-effective alternative, ATTO 610 provides a compelling combination of performance characteristics that make it particularly well-suited for advanced imaging and single-molecule studies. By carefully considering the specific demands of their application and the comparative data presented in this guide, researchers can make an informed decision to achieve optimal results.

References

Evaluating the Brightness of ATTO 610 NHS-Ester Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in fluorescence-based applications, the selection of a bright and photostable fluorophore is paramount for achieving high sensitivity and robust signals. This guide provides a comprehensive comparison of ATTO 610 NHS-ester, a popular red fluorescent dye, with other spectrally similar alternatives. The data and protocols presented herein are intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific experimental needs.

Quantitative Comparison of Spectroscopic Properties

The intrinsic brightness of a fluorophore is a product of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ). The molar extinction coefficient indicates how strongly the dye absorbs light at a specific wavelength, while the quantum yield represents the efficiency of converting absorbed light into emitted fluorescence. A higher value for both parameters results in a brighter fluorescent probe.

Here, we compare the key spectroscopic properties of ATTO 610 with two widely used competitors in the same spectral region: Cyanine 5 (Cy5) and Alexa Fluor 647.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Brightness (ε x Φ)
This compound 616[1][2]633[1][2]150,000[1][2]0.70[1][2]105,000
Cy5 NHS-ester 649[3]666[3]250,000[3][4][5]0.20 - 0.27[3][4][6]50,000 - 67,500
Alexa Fluor 647 NHS-ester 651[7]672[7]270,000[7]0.33[8]89,100

Note: The brightness value is a theoretical calculation and the practical brightness of a conjugate can be influenced by factors such as the degree of labeling and the local environment of the dye.

Experimental Protocols for Brightness Evaluation

To empirically compare the brightness of different fluorescent dye conjugates, a standardized experimental workflow is essential. This involves conjugating the dyes to a model protein (e.g., Bovine Serum Albumin or an antibody), purifying the conjugates, and then measuring their fluorescence under identical conditions.

I. Protein Labeling with NHS-Ester Dyes

N-hydroxysuccinimidyl (NHS) esters are widely used for labeling primary amines on proteins, such as the side chain of lysine residues.[9]

Materials:

  • Protein solution (e.g., 2 mg/mL Bovine Serum Albumin) in amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • This compound, Cy5 NHS-ester, and Alexa Fluor 647 NHS-ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Gel filtration column (e.g., Sephadex G-25) for purification

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare a 10 mg/mL stock solution of each NHS-ester dye in anhydrous DMF or DMSO immediately before use.[9]

  • Add the dye stock solution to the protein solution at a specific molar excess (e.g., a 10-fold molar excess of dye to protein).

  • Incubate the reaction for 1 hour at room temperature, protected from light, with gentle stirring.[9]

  • Purify the labeled protein from the unreacted dye using a gel filtration column equilibrated with PBS. The first colored band to elute is the dye-protein conjugate.[9]

II. Determination of Degree of Labeling (DOL)

The Degree of Labeling (DOL), or the molar ratio of dye to protein, is a critical parameter that affects the brightness of the conjugate. It is determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of the dye.

Procedure:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorption maximum (A_max) of the respective dye using a spectrophotometer.

  • Calculate the protein concentration using the following formula: Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein where CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A_max of dye) and ε_protein is the molar extinction coefficient of the protein at 280 nm.[10]

  • Calculate the DOL using the following formula: DOL = A_max / (ε_dye × Protein Concentration (M)) where ε_dye is the molar extinction coefficient of the dye at its A_max.[10]

An optimal DOL for antibodies is typically between 2 and 10.[11] Over-labeling can lead to fluorescence quenching and a decrease in brightness.[11]

III. Comparative Measurement of Fluorescence Brightness

Once the DOL is determined for each conjugate, their relative brightness can be compared by measuring the fluorescence intensity of solutions with the same protein concentration.

Procedure:

  • Prepare a dilution series of each dye-protein conjugate with the same protein concentration in PBS.

  • Using a fluorometer, measure the fluorescence emission spectrum of each sample at the same excitation wavelength (e.g., 610 nm).

  • The integrated fluorescence intensity of the emission peak is a direct measure of the conjugate's brightness.

  • For a more practical comparison, especially in cell-based assays, the "stain index" can be calculated in flow cytometry. The stain index is the difference in the mean fluorescence intensity of the positive and negative populations divided by twice the standard deviation of the negative population.[12]

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in evaluating the brightness of fluorescent dye conjugates.

experimental_workflow Experimental Workflow for Comparing Dye Brightness cluster_labeling Protein Labeling cluster_purification Purification cluster_characterization Characterization cluster_comparison Brightness Comparison prep_protein Prepare Protein Solution (e.g., 2 mg/mL in Bicarbonate Buffer) reaction Labeling Reaction (1 hr, RT, protected from light) prep_protein->reaction prep_dye Prepare Dye Stock Solutions (ATTO 610, Cy5, Alexa Fluor 647) prep_dye->reaction gel_filtration Gel Filtration Chromatography reaction->gel_filtration collect Collect Labeled Protein Conjugate gel_filtration->collect absorbance Measure Absorbance (280 nm and Dye A_max) collect->absorbance dol_calc Calculate Degree of Labeling (DOL) absorbance->dol_calc fluorescence Measure Fluorescence Emission dol_calc->fluorescence analysis Compare Integrated Intensities fluorescence->analysis

Caption: A flowchart of the experimental workflow for comparing the brightness of fluorescent dye conjugates.

dol_calculation Degree of Labeling (DOL) Calculation input Purified Dye-Protein Conjugate spectrophotometer Measure Absorbance A280 and A_max input->spectrophotometer protein_conc Calculate Protein Concentration [A280 - (A_max * CF)] / ε_protein spectrophotometer->protein_conc dol Calculate DOL A_max / (ε_dye * Protein Conc.) spectrophotometer->dol protein_conc->dol output Degree of Labeling (DOL) dol->output

Caption: The logical steps involved in calculating the Degree of Labeling (DOL).

Conclusion

Based on theoretical brightness calculations, this compound demonstrates a significant advantage over Cy5 and a notable advantage over Alexa Fluor 647. Its high quantum yield is a key contributor to its superior brightness. However, for any given application, the optimal choice of a fluorescent dye will also depend on other factors such as photostability, pH sensitivity, and cost. It is therefore highly recommended that researchers perform their own side-by-side comparisons using the experimental protocols outlined in this guide to determine the most suitable fluorescent label for their specific research needs. This empirical approach will provide the most accurate assessment of performance under the actual experimental conditions.

References

A Researcher's Guide to Cross-Reactivity Testing of ATTO 610 NHS-Ester Labeled Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of fluorescently labeled probes is paramount to generating reliable and reproducible data. This guide provides a comprehensive comparison of ATTO 610 NHS-ester with other commonly used fluorophores and offers detailed experimental protocols for evaluating cross-reactivity.

ATTO 610 is a fluorescent label that operates in the red spectral region, offering strong absorption and high fluorescence quantum yield.[1][2][3] Its N-hydroxysuccinimide (NHS) ester form allows for straightforward covalent labeling of proteins and other biomolecules containing primary amine groups.[2][3] When selecting a fluorophore for sensitive applications like immunofluorescence, western blotting, or flow cytometry, understanding its potential for non-specific binding, or cross-reactivity, is crucial. This guide will delve into the characteristics of ATTO 610 and provide a framework for its comparative evaluation against other popular dyes.

Performance Comparison of ATTO 610 and Alternatives

While direct, quantitative cross-reactivity data is often application-specific, a comparison of the inherent photophysical properties of fluorophores can provide initial insights into their potential performance. Dyes with higher brightness (a product of molar extinction coefficient and quantum yield) may provide better signal-to-noise ratios, potentially reducing the appearance of background noise that can be mistaken for cross-reactivity. Furthermore, superior photostability ensures that the fluorescent signal remains strong and localized to the target, preventing signal bleed-through to adjacent areas, which can be misinterpreted as non-specific binding.

Here, we compare ATTO 610 with two spectrally similar and widely used fluorophores: Alexa Fluor 647 and Cy5.

PropertyATTO 610Alexa Fluor 647Cy5
Excitation Maximum (nm) ~616[2]~650~649
Emission Maximum (nm) ~633[2]~668~670
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ~150,000[2]~270,000~250,000
Quantum Yield (Φ) ~0.70[2]~0.33~0.27
Relative Brightness (ε x Φ) 105,00089,10067,500
Photostability High[2][3]HighModerate

Note: The relative brightness is a calculated value for comparative purposes. Actual performance can vary depending on the conjugation efficiency and experimental conditions.

ATTO dyes are reported to exhibit high photostability and resistance to ozone degradation, which can be advantageous for applications requiring long exposure times or archival storage, such as in microarray experiments.[4] In contrast, cyanine-based dyes like Cy5 can be more susceptible to photobleaching.[5] Alexa Fluor 647 is known for its high brightness and good photostability, making it a strong competitor.[6][7]

Experimental Protocols for Cross-Reactivity Assessment

To rigorously assess the cross-reactivity of an ATTO 610-labeled probe, it is essential to perform well-controlled experiments. Below are detailed protocols for immunofluorescence and western blotting, designed to compare the performance of your ATTO 610-labeled antibody against the same antibody labeled with alternative fluorophores.

Immunofluorescence Cross-Reactivity Protocol

This protocol is designed to visualize the specificity of a labeled primary antibody in cultured cells.

Materials:

  • Cells expressing the target antigen and a negative control cell line

  • Primary antibody labeled with this compound, Alexa Fluor 647 NHS-ester, and Cy5 NHS-ester

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS with 0.1% Tween 20)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture: Plate cells on coverslips and culture until they reach the desired confluency.

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes (if the target is intracellular).

  • Blocking: Wash with PBS and block with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation: Incubate separate coverslips with the primary antibody labeled with ATTO 610, Alexa Fluor 647, or Cy5 at the same concentration in Blocking Buffer for 1-2 hours at room temperature or overnight at 4°C. Include a no-primary-antibody control for each fluorophore to assess background from the dye itself.

  • Washing: Wash three times with PBS containing 0.1% Tween 20.

  • Counterstaining: Incubate with DAPI for 5 minutes to stain the nuclei.

  • Mounting: Wash with PBS and mount the coverslips on microscope slides using an antifade mounting medium.

  • Imaging: Acquire images using a fluorescence microscope with identical settings (exposure time, gain) for each fluorophore channel.

Data Analysis:

  • Visually compare the staining patterns of the three labeled antibodies. Specific staining should be localized to the expected cellular compartment.

  • Quantify the signal-to-noise ratio by measuring the mean fluorescence intensity of the specifically stained structures versus a background region in the same image.

  • Compare the level of non-specific background fluorescence in the negative control cells for each labeled antibody.

Western Blotting Cross-Reactivity Protocol

This protocol assesses the specificity of a labeled antibody in detecting a target protein in a complex lysate.

Materials:

  • Cell or tissue lysates (one containing the target protein and a negative control)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween 20 - TBST)

  • Primary antibody labeled with ATTO 610, Alexa Fluor 647, or Cy5

  • Fluorescent imaging system

Procedure:

  • Protein Separation: Separate the protein lysates by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Cut the membrane into strips and incubate each strip with one of the labeled primary antibodies (ATTO 610, Alexa Fluor 647, or Cy5) at the same concentration in Blocking Buffer overnight at 4°C. Include a no-primary-antibody control strip for each dye.

  • Washing: Wash the membrane strips three times for 10 minutes each with TBST.

  • Imaging: Scan the membrane using a fluorescent imaging system with the appropriate laser and emission filter settings for each fluorophore.

Data Analysis:

  • Compare the band patterns on the different membrane strips. A specific antibody should detect a single band at the expected molecular weight of the target protein.

  • Quantify the signal intensity of the target band and any non-specific bands for each labeled antibody.

  • Calculate the signal-to-background ratio for each labeled antibody by dividing the intensity of the target band by the intensity of a background region of the same size.

Visualizing Experimental Workflows and Signaling Pathways

To further aid in the design and understanding of cross-reactivity experiments, the following diagrams, created using the DOT language, illustrate a typical experimental workflow and a relevant signaling pathway.

G cluster_prep Sample Preparation cluster_labeling Antibody Labeling cluster_assay Immunofluorescence Assay cluster_analysis Data Analysis TargetCell Target Cells FixPerm Fixation & Permeabilization TargetCell->FixPerm NegativeCell Negative Control Cells NegativeCell->FixPerm Ab Primary Antibody ATTO610 This compound Ab->ATTO610 Labeling Alexa647 Alexa Fluor 647 NHS-ester Ab->Alexa647 Labeling Cy5 Cy5 NHS-ester Ab->Cy5 Labeling Ab_ATTO Ab-ATTO 610 ATTO610->Ab_ATTO Ab_Alexa Ab-Alexa 647 Alexa647->Ab_Alexa Ab_Cy5 Ab-Cy5 Cy5->Ab_Cy5 Incubate Incubate with Labeled Ab Ab_ATTO->Incubate Ab_Alexa->Incubate Ab_Cy5->Incubate Block Blocking FixPerm->Block Block->Incubate Wash Washing Incubate->Wash Mount Mount & Image Wash->Mount Compare Compare Staining Patterns Mount->Compare SNR Quantify Signal-to-Noise Ratio Mount->SNR Background Assess Background Mount->Background G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription

References

ATTO 610 NHS-ester in Super-Resolution Microscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of super-resolution microscopy, the selection of an appropriate fluorescent probe is a critical determinant of experimental success. This guide provides an objective comparison of ATTO 610 NHS-ester's performance against other commonly used fluorophores in super-resolution techniques such as Stimulated Emission Depletion (STED) and Stochastic Optical Reconstruction Microscopy (STORM). Supported by experimental data and detailed protocols, this document aims to facilitate an informed decision-making process for choosing the optimal dye for your specific research needs.

Quantitative Performance Comparison

The selection of a fluorescent dye for super-resolution microscopy hinges on a variety of photophysical parameters that directly impact image quality and resolution. Key metrics include the molar extinction coefficient (a measure of how strongly the dye absorbs light), quantum yield (the efficiency of fluorescence emission), photostability, and suitability for specific techniques. The following table summarizes these critical properties for this compound and several popular alternatives.

PropertyThis compoundAlexa Fluor 647Cy5ATTO 647NAbberior STAR 635P
Excitation Maximum (nm) 616[1][2]~650[3]~649[3]~646[3]638[4][5]
Emission Maximum (nm) 633[1][2]~665[3]~670[3]~664[3]651[4][5]
Molar Extinction Coefficient (M⁻¹cm⁻¹) 150,000[1][6]~239,000 - 270,000[3]~250,000[3]150,000[3]120,000[4][5]
Fluorescence Quantum Yield 0.70[1][6]0.33[3][7]~0.2[3]0.65[3]0.90[5]
Photostability High[1][6]High[3][7]Moderate[3]High[3]Very High[4]
Primary Super-Resolution Application STED, STORM[8][9]STORM, STED[3][10]STORM[3][11][12]STED, STORM[3][13]STED[4][5]
Key Advantages Strong absorption, high quantum yield, and good photostability.[1][6]Excellent photon yield and blinking cycles in STORM.[3][10]A well-established dye for STORM with good blinking properties.[3]High quantum yield and photostability, a good alternative to Alexa Fluor 647.[3][13]Exceptionally bright and photostable, designed for STED with low background.[4][5]
Considerations Performance can be pH-sensitive, with slow degradation at pH above 8.[1][14][6]Performance in STED can be inferior to other dyes.[13]Lower photostability compared to Alexa Fluor 647.[3]Optimized specifically for STED microscopy.[4][5]

Experimental Protocols

To ensure a fair and accurate comparison of fluorescent dye performance in super-resolution microscopy, standardized experimental protocols are essential. Below are detailed methodologies for antibody labeling and a general workflow for dSTORM imaging that can be adapted for comparing the dyes listed above.

Antibody Labeling with NHS-ester Dyes

This protocol outlines the steps for conjugating NHS-ester functionalized dyes to primary or secondary antibodies.

  • Antibody Preparation: Dissolve the antibody (e.g., anti-tubulin) in a carbonate-bicarbonate buffer (0.1 M, pH 8.3-9.0) to a concentration of 2 mg/mL.[14] Ensure the buffer is free of amine-containing substances like Tris.[14]

  • Dye Preparation: Immediately before use, dissolve the this compound or other amine-reactive dye in anhydrous, amine-free DMSO or DMF to a concentration of 2-10 mg/mL.[14][3]

  • Labeling Reaction: Add the reactive dye solution to the antibody solution. The optimal molar ratio of dye to antibody can vary, so it is recommended to test different ratios, starting with approximately 8:1 to 10:1.[3]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.[3]

  • Purification: Separate the labeled antibody from the unconjugated dye using gel filtration (e.g., a Sephadex G-25 column) or dialysis.

Direct STORM (dSTORM) Imaging Protocol

This protocol provides a general framework for performing dSTORM imaging to compare the blinking performance and localization precision of different fluorophores.

  • Sample Preparation:

    • Culture cells on high-precision coverslips (No. 1.5).

    • Fix and permeabilize the cells as required for the specific target.

    • Stain the target structure with the antibody-dye conjugate prepared in the previous protocol.

  • Microscope Setup:

    • Utilize a total internal reflection fluorescence (TIRF) microscope equipped with a high-power laser for excitation (e.g., 647 nm for red-emitting dyes) and a sensitive EMCCD or sCMOS camera.[3]

  • Imaging Buffer: Prepare a dSTORM imaging buffer to promote the photoswitching of the fluorophores. A common recipe includes an enzymatic oxygen scavenging system (e.g., glucose oxidase and catalase) and a primary thiol (e.g., β-mercaptoethanol or MEA) in a buffered solution.[15]

  • Image Acquisition:

    • Mount the coverslip with the prepared cells onto the microscope stage and add the dSTORM imaging buffer.

    • Illuminate the sample with high laser power to induce the blinking of the fluorophores.[3]

    • Acquire a large series of images (typically 10,000-40,000 frames) with short exposure times (e.g., 20-50 ms).[3]

  • Data Analysis:

    • Use single-molecule localization software (e.g., ThunderSTORM, rapidSTORM) to detect and precisely localize the individual blinking events in each frame.[3]

    • Reconstruct the final super-resolution image from the coordinates of all localized molecules.

Visualization of Experimental Workflow

To provide a clear overview of the process for evaluating and comparing the performance of different fluorescent dyes in super-resolution microscopy, the following logical workflow diagram is presented.

G cluster_prep Sample Preparation cluster_imaging Super-Resolution Imaging (dSTORM) cluster_analysis Data Analysis & Comparison A Prepare Antibody Solution C Antibody-Dye Conjugation A->C B Dissolve NHS-ester Dyes (ATTO 610, Alexa 647, etc.) B->C D Purify Labeled Antibody C->D F Immunostain with Labeled Antibody D->F E Prepare Cellular Sample (Fixation & Permeabilization) E->F H Mount Sample & Add Buffer F->H G Prepare dSTORM Imaging Buffer G->H I High-Power Laser Illumination H->I J Acquire Image Series (10k-40k frames) I->J K Single-Molecule Localization J->K L Reconstruct Super-Resolution Image K->L M Analyze Performance Metrics (Photostability, Blinking, Precision) L->M N Compare Dye Performance M->N

Caption: Workflow for comparing fluorescent dyes in super-resolution microscopy.

References

literature review of ATTO 610 NHS-ester applications and comparisons

Author: BenchChem Technical Support Team. Date: December 2025

ATTO 610 NHS-ester is a fluorescent dye belonging to the ATTO family of labels, known for its high photostability and strong fluorescence emission in the red spectral region. This guide provides a detailed overview of its applications, performance characteristics, and a comparison with other commonly used fluorescent dyes, supported by experimental data and protocols to aid researchers in selecting the optimal dye for their specific needs.

This compound is widely used for labeling biomolecules, such as proteins and nucleic acids, in various life science applications. Its N-hydroxysuccinimide (NHS) ester functional group reacts with primary amines on target molecules to form a stable covalent bond. Key features of ATTO 610 include strong absorption, a high fluorescence quantum yield, and excellent photostability, making it a robust choice for demanding fluorescence-based assays.[1][2][3]

Photophysical and Chemical Properties

A thorough understanding of a fluorophore's properties is crucial for its effective application. The table below summarizes the key photophysical and chemical characteristics of this compound and compares them with spectrally similar and commonly used alternative dyes: Alexa Fluor 594, Cy3B, and Texas Red.

PropertyATTO 610Alexa Fluor 594Cy3BTexas Red
Excitation Maximum (λex) 616 nm[1][2]590 nm[4]560 nm[5]589 nm[6]
Emission Maximum (λem) 633 nm[1][2]617 nm[4]571 nm[5]615 nm[6]
Molar Extinction Coefficient (ε) 150,000 cm⁻¹M⁻¹[1]73,000 cm⁻¹M⁻¹[4]120,000 cm⁻¹M⁻¹[5]85,000 cm⁻¹M⁻¹[6]
Quantum Yield (Φ) 0.70[1]0.66[4]Not specifiedNot specified
Molecular Weight (NHS-ester) 588 g/mol [1]~800 g/mol [4]657.21 g/mol [5]Not specified
Solubility Soluble in polar solvents (DMF, DMSO)[3]Water-solubleWater, DMSO, DMF[5]Soluble in water and polar solvents[6]
Reactivity Primary amines[2]Primary aminesPrimary amines[5]Primary amines

Key Applications of this compound

This compound is a versatile tool for a wide range of fluorescence-based applications in biological research and drug development. Its primary use is in the covalent labeling of proteins, including antibodies, for subsequent detection and analysis.

Common applications include:

  • Immunofluorescence (IF): Labeled antibodies are used to visualize the localization of specific proteins within cells and tissues. The high brightness and photostability of ATTO 610 are advantageous for high-resolution microscopy techniques.

  • Flow Cytometry: Fluorescently labeled antibodies are employed for the identification and quantification of cell populations based on the expression of specific surface or intracellular markers.

  • ELISA and other Immunoassays: ATTO 610-labeled detection antibodies can be used in various immunoassay formats for sensitive and quantitative detection of target analytes.[7]

  • Nucleic Acid Labeling: Amino-modified oligonucleotides can be labeled with this compound for use as probes in techniques like fluorescence in situ hybridization (FISH).[1]

  • Single-Molecule Detection: The high quantum yield and photostability of ATTO 610 make it suitable for advanced microscopy techniques that involve the detection of single molecules.[3]

Experimental Protocols

Protein Labeling with this compound

This protocol provides a general guideline for labeling proteins, such as antibodies, with this compound. Optimization may be required for specific proteins and applications.

Materials:

  • Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS).

  • This compound.

  • Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Labeling buffer: 0.1 M sodium bicarbonate buffer, pH 8.3.

  • Purification column (e.g., Sephadex G-25) or dialysis equipment.

  • Quenching buffer (e.g., 1.5 M hydroxylamine, pH 8.5).

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 1-5 mg/mL. If the protein is in a buffer containing amines (e.g., Tris), it must be exchanged into an amine-free buffer.[8]

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound in DMF or DMSO to a concentration of 1-10 mg/mL.[8]

  • Labeling Reaction: Add the reactive dye solution to the protein solution while gently vortexing. The molar ratio of dye to protein will need to be optimized, but a starting point of a 5- to 10-fold molar excess of dye is recommended.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Quenching (Optional): The reaction can be stopped by adding a quenching buffer to react with the excess NHS-ester.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or by dialysis.[8] The first colored band to elute from the column is the labeled protein.

Workflow for Protein Labeling with NHS-Ester Dyes

ProteinLabeling Protein Protein in Amine-Free Buffer Reaction Labeling Reaction (pH 8.3, 1 hr, RT) Protein->Reaction Dye This compound in DMF/DMSO Dye->Reaction Purification Purification (Size-Exclusion Chromatography) Reaction->Purification LabeledProtein Labeled Protein Purification->LabeledProtein

Caption: General workflow for labeling proteins with this compound.

Performance Comparison

While direct, quantitative, side-by-side experimental comparisons in peer-reviewed literature are limited, the photophysical data and manufacturer information provide a basis for a qualitative comparison of ATTO 610 with its alternatives.

  • Brightness: Brightness is a product of the molar extinction coefficient and the quantum yield. Based on the available data, ATTO 610 (ε = 150,000, Φ = 0.70) is expected to be significantly brighter than Alexa Fluor 594 (ε = 73,000, Φ = 0.66) and Texas Red (ε = 85,000). A direct comparison with Cy3B is difficult without a specified quantum yield.

  • Photostability: ATTO dyes are generally reported to have high photostability.[3][9] This is a critical advantage for applications involving prolonged or intense illumination, such as confocal microscopy and single-molecule imaging, as it minimizes signal loss over time.

  • pH Sensitivity: ATTO 610 is noted to be stable up to pH 8.5 but degrades at higher pH levels.[3] Alexa Fluor 594 is reported to be pH-insensitive over a wide range.[10] The pH sensitivity of Cy3B and Texas Red can vary.

  • Spectral Overlap: When selecting dyes for multi-color experiments, it is crucial to consider the spectral overlap between different fluorophores. The excitation and emission spectra of ATTO 610 are well-separated from commonly used green and far-red dyes, making it a suitable candidate for multiplexing.

Conclusion

This compound is a high-performance fluorescent dye with excellent brightness and photostability, making it a valuable tool for a wide range of biological and biomedical research applications. Its properties make it particularly well-suited for demanding imaging techniques. When choosing a fluorescent label, researchers should consider the specific requirements of their experiment, including the instrumentation available, the need for photostability, and the potential for multiplexing. While alternatives like Alexa Fluor 594, Cy3B, and Texas Red are also widely used, the superior photophysical properties of ATTO 610 make it a compelling choice for many applications. Further direct comparative studies under standardized conditions would be beneficial to provide researchers with more definitive guidance on dye selection.

References

Safety Operating Guide

Proper Disposal Procedures for ATTO 610 NHS-ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of ATTO 610 NHS-ester, ensuring the safety of laboratory personnel and compliance with standard chemical waste management protocols. The following procedures detail the necessary steps for handling, quenching, and disposing of this fluorescent dye.

Immediate Safety and Handling Precautions

When handling this compound, it is crucial to adhere to the following safety measures to minimize exposure and risk.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile). A NIOSH-approved N95 respirator should be used when handling the powder form to avoid inhalation.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.[1]

  • Avoid Inhalation: Avoid breathing in dust if handling the solid form.[1]

  • Moisture Sensitivity: this compound is moisture-sensitive.[2][3] Vials should be equilibrated to room temperature before opening to prevent condensation.[4]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Weight588.05 g/mol
Maximum Absorption (λabs)616 nm[5][6]
Maximum Emission (λfl)633 nm[5][6]
Molar Extinction Coefficient (εmax)1.5 x 10⁵ M⁻¹ cm⁻¹[4][5]
Fluorescence Quantum Yield (ηfl)70%[4][5]
Storage Temperature-20°C[4]

Protocol for Quenching and Disposal of this compound

The primary step before disposing of this compound is to quench its reactive N-hydroxysuccinimide (NHS) ester group. This is necessary because NHS-esters are reactive towards primary amines and can hydrolyze.[7][8] The quenching process converts the reactive ester into a stable, non-reactive amide or carboxyl group.

Materials Required
  • Unused or waste this compound (solid or in an organic solvent like DMSO or DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0; 1 M glycine; or 1 M lysine)[9]

  • Appropriate hazardous waste container, clearly labeled

  • Personal Protective Equipment (PPE)

Step-by-Step Quenching and Disposal Procedure
  • Prepare Quenching Solution: Prepare a quenching buffer with a final concentration of 20-50 mM of a primary amine-containing reagent like Tris, glycine, or lysine.[8][9] A common choice is 1M Tris at a pH of ~8.0.

  • Quench the Reaction:

    • For solid this compound: Dissolve the solid waste in a minimal amount of an appropriate organic solvent such as DMSO or DMF.[10]

    • For this compound in solution: Add the quenching buffer to the solution containing the unreacted dye. A general guideline is to add the quenching buffer to a final concentration of 20-50mM.[9]

    • Allow the quenching reaction to proceed for at least 30 minutes at room temperature with gentle mixing.[9] This ensures that the reactive NHS-ester is fully hydrolyzed or has reacted with the quenching agent.

  • Collect the Quenched Waste:

    • Following the quenching step, the solution now contains the inactivated dye. This solution should be treated as hazardous chemical waste.

    • Transfer the quenched solution into a designated hazardous waste container that is compatible with the solvents used. The container must be clearly labeled as "Hazardous Waste" and list all chemical contents, including the quenched ATTO 610 dye and any organic solvents.[11][12]

  • Disposal of Contaminated Materials:

    • Any materials that have come into contact with this compound, such as pipette tips, gloves, and weighing paper, should also be disposed of as solid hazardous waste. Place these items in a sealed and labeled bag or container.[1]

  • Final Disposal:

    • Store the hazardous waste container in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department for final disposal.[11][13] Do not pour any of the chemical waste down the drain.[12][14]

  • Empty Container Disposal:

    • If the original this compound container is empty, it must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[12] After rinsing and air-drying, deface or remove the original label before disposing of the container in the regular trash or glass disposal, as per your institution's guidelines.[12][14]

Disposal Workflow Diagram

G cluster_prep Preparation & Safety cluster_procedure Disposal Procedure cluster_final Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood Start Start: Unreacted This compound Waste Quench Step 1: Quench with Amine-Containing Buffer (e.g., Tris, Glycine) for >30 min Start->Quench CollectLiquid Step 2: Collect Quenched Solution into Labeled Hazardous Waste Container Quench->CollectLiquid CollectSolid Step 3: Collect Contaminated Solids (Gloves, Tips) into separate Hazardous Waste Bag Quench->CollectSolid Contaminated materials EHS Store in Satellite Accumulation Area for EHS Pickup CollectLiquid->EHS CollectSolid->EHS End End: Proper Disposal EHS->End

Caption: Workflow for the safe quenching and disposal of this compound.

References

Safeguarding Your Research: Essential Handling Protocols for ATTO 610 NHS-Ester

Author: BenchChem Technical Support Team. Date: December 2025

ATTO 610 NHS-ester is a high-performance fluorescent dye commonly used in life sciences for labeling proteins, antibodies, and other biomolecules.[1][2] Proper handling and disposal are paramount to ensure laboratory safety and maintain the integrity of your experiments. This guide provides the essential safety and logistical information for the effective use of this compound.

Immediate Safety and Handling Precautions

This compound is an amine-reactive compound that is sensitive to moisture and pH.[3][4][5] It is supplied as a powder and should be handled with care in a designated laboratory area.[6]

Recommended Personal Protective Equipment (PPE):

When handling this compound, especially in its powdered form, the following personal protective equipment is essential to minimize exposure and ensure safety.

PPE CategoryItemSpecificationRationale
Eye Protection Safety Glasses or GogglesANSI Z87.1 compliant, with side shields.Protects eyes from chemical splashes and airborne particles.[7]
Hand Protection Disposable Nitrile GlovesStandard laboratory grade.Prevents skin contact with the chemical.
Body Protection Laboratory CoatStandardProtects clothing and skin from spills.
Respiratory Protection N95 Respirator (or equivalent)Recommended when handling the powder outside of a chemical fume hood.[6]Minimizes inhalation of the powdered substance.[8]

Operational Plan: From Receipt to Use

Proper storage and preparation are critical for the successful application of this compound. The compound is moisture-sensitive, and exposure to water can lead to hydrolysis of the NHS-ester, rendering it inactive.[5][9][10]

Storage and Preparation Workflow:

receipt Receive Product (Shipped at ambient temperature) storage Store at -20°C (Protect from moisture and light) receipt->storage Upon Receipt equilibration Equilibrate Vial to Room Temperature Before Opening storage->equilibration Prior to Use dissolution Dissolve Immediately Before Use in Anhydrous Solvent (e.g., DMSO, DMF) equilibration->dissolution To Prevent Condensation labeling Perform Labeling Reaction (pH 7.0-8.5) dissolution->labeling Proceed to Experiment

This compound Handling Workflow

Experimental Protocol: Protein Labeling

This protocol provides a general guideline for labeling proteins with this compound.

  • Prepare Protein Solution: Dissolve the protein in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH between 7.2 and 8.0.[5] Buffers containing primary amines, such as Tris, should be avoided as they will compete with the labeling reaction.[5]

  • Prepare Dye Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[3][4] Do not prepare stock solutions for long-term storage as the NHS-ester will hydrolyze.[5]

  • Reaction: Add the dissolved dye solution to the protein solution. The molar ratio of dye to protein will need to be optimized for your specific application. A common starting point is a 10- to 20-fold molar excess of the dye.[5]

  • Incubation: Incubate the reaction mixture for 1 to 2 hours at room temperature or overnight on ice.[11]

  • Purification: Remove unreacted dye and byproducts by gel filtration, dialysis, or another suitable chromatographic method.[11]

  • Storage of Conjugate: Store the labeled protein conjugate under conditions appropriate for the unlabeled protein, protected from light. For long-term storage, consider adding a preservative like sodium azide and storing at 4°C or in aliquots at -20°C.[12]

Disposal Plan

All waste containing this compound, including unused solutions and contaminated consumables (e.g., pipette tips, tubes), should be treated as chemical waste.

  • Solid Waste: Collect all contaminated solid materials in a designated, sealed waste container.

  • Liquid Waste: Collect all solutions containing the dye in a clearly labeled, sealed container for chemical waste.

  • Disposal Route: Follow your institution's and local regulations for the disposal of chemical waste. Do not dispose of this material down the drain or in regular trash.

Key Product Information

The following table summarizes the essential quantitative data for this compound.

PropertyValueReference
Maximum Excitation Wavelength (λabs) 616 nm[1][2]
Maximum Emission Wavelength (λfl) 633 nm[1][2]
Molar Extinction Coefficient (εmax) 1.5 x 105 M-1cm-1[1]
Fluorescence Quantum Yield (ηfl) 70%[1]
Fluorescence Lifetime (τfl) 3.2 ns[1]
Storage Temperature -20°C[3][4][6]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.